molecular formula C6H12O2 B3426667 Methyl 2-methylbutyrate CAS No. 53955-81-0

Methyl 2-methylbutyrate

Cat. No.: B3426667
CAS No.: 53955-81-0
M. Wt: 116.16 g/mol
InChI Key: OCWLYWIFNDCWRZ-UHFFFAOYSA-N
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Description

Methyl 2-methylbutyrate (CAS 868-57-5) is an ester with the molecular formula C6H12O2, appearing as a clear, colorless liquid with a characteristic fruity and green apple odor . It is recognized as a flavoring agent with FEMA number 2719 and is known for its applications in food and fragrance research due to its appealing aroma profile . Beyond its established use in flavor science, recent research has uncovered its significant potential as a natural antifungal agent for protecting postharvest crops. Studies demonstrate that this compound exhibits broad-spectrum inhibitory activity against various fungal pathogens, including Alternaria alternata and Aspergillus flavus . Its multifaceted mechanism of action includes damaging fungal cell membranes and cell walls, leading to increased permeability and leakage of cellular contents . Furthermore, it impairs mitochondrial function, induces oxidative stress, causes DNA damage, and significantly suppresses the biosynthesis of harmful mycotoxins, such as aflatoxin B1 . Research also indicates that treatment with this compound can induce systemic resistance in fruits, reducing disease lesions and highlighting its value for investigations into sustainable agricultural practices . This product is intended for research purposes only and is not meant for human consumption or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWLYWIFNDCWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1052587
Record name Methyl 2-methylbutyrate
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Molecular Weight

116.16 g/mol
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Physical Description

almost colourless liquid/sweet, fruity, apple-like odour
Record name Methyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol, most fixed oils; insoluble in water
Record name Methyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.879-0.883
Record name Methyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

868-57-5, 53955-81-0
Record name (±)-Methyl 2-methylbutanoate
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Record name Methyl 2-methylbutyrate
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Record name Butanoic acid, 2-methyl-, methyl ester
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Record name Methyl 2-methylbutyrate
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Record name Methyl 2-methylbutyrate
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Record name METHYL 2-METHYLBUTYRATE
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Record name Methyl (S)-2-Methylbutanoate
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Foundational & Exploratory

The Fruity Essence: A Technical Guide to the Natural Occurrence of Methyl 2-Methylbutyrate in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methylbutyrate (B1264701), a volatile ester, is a key contributor to the characteristic sweet and fruity aroma of many fruits. Its presence and concentration are critical in defining the flavor profile and consumer acceptance of these natural products. This technical guide provides an in-depth overview of the natural occurrence of methyl 2-methylbutyrate in various fruits, detailing its quantitative analysis, the experimental protocols for its detection, and its biosynthetic origins.

Quantitative Occurrence of this compound and Related Esters in Fruits

The concentration of this compound and its ethyl ester counterpart, ethyl 2-methylbutyrate, varies significantly among different fruit species and even between cultivars of the same fruit.[1][2] These variations are influenced by genetic factors, ripening stage, and storage conditions. The following table summarizes the quantitative data for these compounds in several fruits, primarily focusing on apple and strawberry, where their presence is well-documented.

FruitCultivarCompoundConcentration (µg/kg)Reference
AppleFujiEthyl 2-methylbutanoate67.1[2]
ApplePink LadyHexyl 2-methylbutanoate382.45[2]
AppleHoneycrispHexyl 2-methylbutyrate>700 (as one of the most abundant)[3]
AppleGolden DeliciousEthyl 2-methylbutyrateIdentified as a key odor-active compound[1]
AppleStarkingEthyl 2-methylbutyrateIdentified as a key odor-active compound[1]
AppleBraeburnEthyl 2-methylbutyrateIdentified as a key odor-active compound[1]
StrawberryPolkaMethyl 2-methylbutanoateHigh flavor activity[4]
StrawberrySeolhyangMethyl butanoate, Ethyl butanoateConcentrations vary with ripeness and storage[5]

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in fruits is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is favored for its sensitivity, speed, and solvent-free nature.

Key Experimental Protocol: HS-SPME-GC-MS

This protocol outlines the general steps for the extraction and analysis of this compound from a fruit matrix.

1. Sample Preparation:

  • A representative sample of the fruit is homogenized.

  • A specific amount of the homogenate (e.g., 3-5 g) is placed into a headspace vial.

  • To enhance the release of volatile compounds, an aqueous solution of sodium chloride (e.g., 10 ml of a 5% NaCl solution) is often added to the vial. This increases the ionic strength of the sample matrix.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is hermetically sealed and heated in a thermostatic bath (e.g., at 42°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • An SPME fiber, coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is then exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[6][7][8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed volatile compounds are thermally desorbed.

  • The desorbed compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points and polarity.[6]

  • The separated compounds are then detected and identified by a mass spectrometer, which provides a mass spectrum for each compound that can be compared to a library of known spectra for identification.

The following diagram illustrates the general workflow for this analytical procedure.

A generalized workflow for the analysis of volatile compounds in fruits using HS-SPME-GC-MS.

Biosynthesis of this compound

This compound is a secondary metabolite derived from the catabolism of the branched-chain amino acid L-isoleucine.[9][10] The biosynthetic pathway involves a series of enzymatic reactions that convert L-isoleucine into 2-methylbutanoic acid, which is then esterified to form this compound.

The key steps in this pathway are:

  • Transamination: The initial step is the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This results in the formation of α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutanoyl-CoA.

  • Thioester Hydrolysis: The 2-methylbutanoyl-CoA can be hydrolyzed to 2-methylbutanoic acid.

  • Esterification: Finally, the 2-methylbutanoic acid is esterified with methanol (B129727) to form this compound. This reaction is catalyzed by an alcohol acyltransferase (AAT).

The following diagram illustrates this biosynthetic pathway.

Biosynthesis_Pathway cluster_isoleucine_catabolism Isoleucine Catabolism cluster_ester_formation Ester Formation L_Isoleucine L-Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate L_Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain Amino Acid Aminotransferase (BCAT) two_Methylbutanoyl_CoA 2-Methylbutanoyl-CoA alpha_Keto_beta_methylvalerate->two_Methylbutanoyl_CoA Branched-chain α-Keto Acid Dehydrogenase (BCKDH) two_Methylbutanoic_Acid 2-Methylbutanoic Acid two_Methylbutanoyl_CoA->two_Methylbutanoic_Acid Thioesterase Methyl_2_methylbutyrate This compound two_Methylbutanoic_Acid->Methyl_2_methylbutyrate Alcohol Acyltransferase (AAT) Methanol Methanol Methanol->Methyl_2_methylbutyrate

Biosynthetic pathway of this compound from L-isoleucine in fruits.

References

Microbial Production of Methyl 2-Methylbutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methylbutyrate (B1264701) is a valuable volatile ester with applications in the flavor, fragrance, and pharmaceutical industries. While chemical synthesis is established, microbial production offers a sustainable and potentially stereoselective alternative. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of methyl 2-methylbutyrate. The focus is on the metabolic pathways, microbial hosts, fermentation strategies, and downstream processing. This guide synthesizes current knowledge to provide a comprehensive resource for researchers and professionals in the field, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Introduction

This compound is a branched-chain ester known for its fruity and apple-like aroma. Its production through microbial fermentation is gaining interest as a green alternative to chemical synthesis. The biosynthesis of this ester relies on the microbial production of its precursor, 2-methylbutyric acid, from the catabolism of L-isoleucine, and the subsequent esterification with methanol (B129727), a reaction catalyzed by alcohol acyltransferases (AATs). This guide will explore the intricacies of harnessing microbial metabolism for the efficient synthesis of this valuable compound.

Biosynthesis of this compound

The microbial production of this compound is a two-step process involving the synthesis of the precursor acid and its subsequent esterification.

Biosynthesis of 2-Methylbutyric Acid from L-Isoleucine

The primary metabolic pathway for the production of 2-methylbutyric acid is the catabolism of the branched-chain amino acid L-isoleucine. This pathway is conserved across a wide range of microorganisms, including bacteria and yeast.

The key enzymatic steps are:

  • Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.

  • Thioester cleavage: (S)-2-methylbutanoyl-CoA can then be converted to 2-methylbutyric acid.

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of 2-methylbutyric acid with methanol. This reaction is catalyzed by alcohol acyltransferases (AATs), which transfer the acyl group from an acyl-CoA donor to an alcohol acceptor.[1] The key substrates for this reaction are 2-methylbutanoyl-CoA and methanol.

Biosynthesis of this compound L-Isoleucine L-Isoleucine α-keto-β-methylvalerate α-keto-β-methylvalerate L-Isoleucine->α-keto-β-methylvalerate Branched-chain amino acid aminotransferase 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA α-keto-β-methylvalerate->2-Methylbutanoyl-CoA Branched-chain α-keto acid dehydrogenase complex 2-Methylbutyric Acid 2-Methylbutyric Acid 2-Methylbutanoyl-CoA->2-Methylbutyric Acid Thioesterase This compound This compound 2-Methylbutanoyl-CoA->this compound Alcohol Acyltransferase (AAT) Methanol Methanol Methanol->this compound

Biosynthesis of this compound from L-Isoleucine.

Microbial Hosts for Production

Several microorganisms have been identified as potential hosts for the production of 2-methylbutyric acid and its esters. The choice of host depends on factors such as its natural ability to produce the precursor, its tolerance to the product, and its amenability to genetic engineering.

  • Escherichia coli : A well-characterized host for metabolic engineering, E. coli can be engineered to produce high titers of branched-chain acids and their derivatives.[2][3]

  • Saccharomyces cerevisiae : This yeast is a robust industrial microorganism known for its role in producing fermented beverages rich in esters.[4][5] Its native pathways for amino acid catabolism and ester synthesis make it a suitable candidate.

  • Yarrowia lipolytica : An oleaginous yeast with a high capacity for producing fatty acids and their derivatives.[1][6][7][8] It is a promising host for the production of various esters.

  • Rhodococcus species : These bacteria are known for their diverse metabolic capabilities, including the ability to produce various valuable compounds, and are being explored for the synthesis of branched-chain esters.[9][10][11]

Quantitative Data

While specific data for this compound production is limited in the literature, data for the production of the precursor 2-methylbutyric acid and other related branched-chain compounds can serve as a benchmark.

MicroorganismProductTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Engineered Escherichia coliButyric Acid10--[2]
Engineered Escherichia coliButyric Acid28.40.37-[3]
Engineered Rhodococcus opacusFatty Acid Ethyl Esters (FAEEs)21.3--[10]
Engineered Pichia pastorisFatty Acid Branched-Chain Esters (FABCEs)0.169--[12]
Engineered Escherichia coliFatty Acid Branched-Chain Esters (FABCEs)0.273--[12]

Experimental Protocols

General Experimental Workflow

The overall process for the microbial production of this compound involves several key stages, from strain selection and cultivation to product recovery and analysis.

Experimental Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Strain_Selection Strain Selection/ Engineering Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation Inoculum_Prep->Fermentation Cell_Separation Cell Separation Fermentation->Cell_Separation Extraction Extraction of This compound Cell_Separation->Extraction Analysis Quantification (GC-MS) Extraction->Analysis

General workflow for microbial production of this compound.
Detailed Protocol for Fermentation and Product Analysis

This protocol provides a general framework for the production and quantification of this compound using a suitable microbial host (e.g., engineered E. coli or S. cerevisiae).

5.2.1. Inoculum Preparation

  • Strain Revival: Revive the microbial strain from a cryopreserved stock onto an appropriate solid medium (e.g., LB agar (B569324) for E. coli, YPD agar for S. cerevisiae).

  • Pre-culture: Inoculate a single colony into a liquid pre-culture medium (e.g., 5 mL of LB or YPD broth) in a culture tube. Incubate at the optimal temperature and shaking speed for the host organism (e.g., 37°C and 200 rpm for E. coli; 30°C and 200 rpm for S. cerevisiae) for 12-16 hours.

  • Seed Culture: Transfer the pre-culture to a larger volume of the same medium in a shake flask (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions until the culture reaches the mid-logarithmic growth phase.

5.2.2. Fermentation

  • Medium Preparation: Prepare the fermentation medium. A defined mineral medium with a carbon source (e.g., glucose) and a nitrogen source is recommended for controlled studies. For enhanced production of 2-methylbutyric acid, the medium can be supplemented with L-isoleucine.

  • Inoculation: Inoculate the fermentation medium with the seed culture to a starting optical density (OD600) of approximately 0.1.

  • Fermentation Conditions:

    • Temperature: Maintain the optimal temperature for the host organism.

    • pH: Control the pH of the medium, typically between 5.0 and 7.0, using a suitable buffer or automated pH control.

    • Aeration: Provide adequate aeration for aerobic microorganisms.

    • Methanol Addition: If the host strain does not produce sufficient methanol, it can be added to the fermentation broth as a precursor for esterification. The timing and concentration of methanol addition should be optimized.

  • Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600) and product formation.

5.2.3. Extraction of this compound

  • Cell Removal: Centrifuge the fermentation broth sample to pellet the cells.

  • Solvent Extraction: Transfer the supernatant to a clean tube. Add an equal volume of a suitable organic solvent, such as ethyl acetate, for liquid-liquid extraction of the volatile ester.[13][14]

  • Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the extracted this compound.

5.2.4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The extracted organic phase can be directly injected into the GC-MS system. An internal standard should be added for accurate quantification.

  • GC-MS Conditions (General):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.[15]

    • Injection: Inject a small volume (e.g., 1 µL) of the sample.

    • Oven Program: A temperature gradient program is used to separate the volatile compounds. A typical program might start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 250-280°C).

    • Mass Spectrometry: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[15]

  • Data Analysis: Identify and quantify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

Metabolic Engineering Strategies

To enhance the production of this compound, several metabolic engineering strategies can be employed:

  • Increasing Precursor Supply:

    • Overexpress key enzymes in the L-isoleucine catabolic pathway to increase the flux towards 2-methylbutanoyl-CoA.

    • Knock out competing pathways that drain the precursors.

  • Enhancing Esterification:

    • Overexpress a suitable alcohol acyltransferase (AAT) with high specificity for 2-methylbutanoyl-CoA and methanol.[1][16]

    • Engineer AATs for improved catalytic efficiency and substrate specificity.

  • Host Strain Improvement:

    • Improve the host's tolerance to 2-methylbutyric acid and this compound.

    • Optimize the cellular redox balance and cofactor availability.

Conclusion

The microbial production of this compound presents a promising avenue for the sustainable synthesis of this valuable flavor and fragrance compound. While challenges remain in achieving high titers and yields, ongoing advancements in metabolic engineering and synthetic biology are paving the way for the development of efficient microbial cell factories. This technical guide provides a foundational understanding of the key principles and methodologies involved, serving as a valuable resource for researchers and professionals seeking to explore and optimize the microbial production of this compound. Further research focused on identifying and engineering highly efficient alcohol acyltransferases and optimizing fermentation processes will be crucial for the commercial viability of this bio-based production route.

References

An In-depth Technical Guide to the Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-2-methylbutanoic acid methyl ester, a chiral ester with applications in the fragrance, food, and pharmaceutical industries. The document details both enzymatic and classical chemical approaches to its synthesis, offering experimental protocols, quantitative data for comparison, and visual diagrams of key processes.

Introduction

(S)-2-methylbutanoic acid methyl ester is a volatile organic compound known for its characteristic fruity, apple-like aroma.[1][2][3][4] Its chiral nature is crucial for its biological activity and sensory properties, making enantioselective synthesis a key focus of research. This guide explores the two primary methods for its preparation: enzymatic synthesis using lipases and chemical synthesis via Fischer esterification.

Synthesis Methodologies

Enzymatic Synthesis

Enzymatic synthesis offers a highly selective and environmentally benign route to (S)-2-methylbutanoic acid methyl ester. Lipases are commonly employed for the kinetic resolution of racemic 2-methylbutanoic acid or for the direct esterification of the (S)-enantiomer.

Lipases catalyze the esterification of a carboxylic acid with an alcohol. In the case of a racemic starting material, the enzyme's stereoselectivity leads to the preferential conversion of one enantiomer, allowing for the separation of the esterified product from the unreacted enantiomer.

This protocol is a generalized procedure based on common practices in the field.[1][2][3][4]

Materials:

  • (S)-2-methylbutanoic acid or racemic 2-methylbutanoic acid

  • Methanol (B129727)

  • Immobilized lipase (B570770) (e.g., from Candida antarctica, Rhizomucor miehei, or Aspergillus niger)

  • Organic solvent (e.g., hexane, isooctane)

  • Molecular sieves (optional, for water removal)

  • Buffer solution (for pH adjustment of lipase, if necessary)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a stirred solution of (S)-2-methylbutanoic acid (1.0 eq) in the chosen organic solvent, add methanol (1.5-3.0 eq).

  • Add the immobilized lipase (typically 1-10% by weight of the limiting reagent).

  • If using a non-aqueous solvent, molecular sieves can be added to remove the water produced during the reaction and drive the equilibrium towards the product.

  • The reaction mixture is stirred at a controlled temperature (typically ranging from 20°C to 60°C) and monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme is removed by filtration.

  • The reaction mixture is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • Purification is achieved by distillation or column chromatography.

Chemical Synthesis: Fischer Esterification

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6][7][8]

The reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the ester. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of one reactant or to remove the water as it is formed.[5][6][8]

This is a general procedure adaptable for the synthesis of (S)-2-methylbutanoic acid methyl ester.[9][10][11][12]

Materials:

  • (S)-2-methylbutanoic acid

  • Methanol (often used in excess as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (S)-2-methylbutanoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Heat the mixture to reflux for 1-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC.[13]

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is evaporated to give the crude ester, which can be purified by distillation.

Data Presentation

The following tables summarize quantitative data for the synthesis of (S)-2-methylbutanoic acid methyl ester under various conditions.

Table 1: Enzymatic Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester

Lipase SourceStarting MaterialSolventTemperature (°C)Reaction Time (h)Enantiomeric Excess (ee %)Yield (%)Reference
Bacillus spizizenii ATCC 6633 (for the acid)L-isoleucine-45-99.32-[14]
Rhizopus chinensis (for ethyl ester)Racemic 2-methylbutanoic acidNon-aqueous41095.0 (for R-ester)-[4]
Lipase IM 20, AP, FAP-15Racemic 2-methylbutanoic acidIsooctane20-Max ee at 20°C-[1][4]

Table 2: Chemical Synthesis via Fischer Esterification (Representative Data)

Carboxylic AcidAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄65-90[12]
Hydroxy AcidEthanolH₂SO₄Reflux295[12]
Acetic AcidEthanolAcid Catalyst--65 (equimolar), 97 (10x excess alcohol)[5]
D-Tartaric AcidBenzyl Alcoholp-TsOHReflux2057[12]

Table 3: Spectroscopic Data for 2-Methylbutanoic Acid Methyl Ester

TechniqueKey Signals
¹H NMR δ (ppm): ~0.9 (t, 3H, CH₃CH₂), ~1.1 (d, 3H, CH₃CH), ~1.4-1.7 (m, 2H, CH₂), ~2.4 (m, 1H, CH), ~3.6 (s, 3H, OCH₃)
¹³C NMR δ (ppm): ~11.6, ~16.7, ~26.9, ~41.1, ~51.4, ~177.1
Mass Spec (EI) m/z: 116 (M+), 88, 74, 57, 41

(Note: Exact chemical shifts and fragmentation patterns may vary slightly depending on the solvent and instrument used.)

Mandatory Visualizations

Fischer Esterification Mechanism

Fischer_Esterification A Carboxylic Acid (S)-2-methylbutanoic acid B Protonated Carboxylic Acid A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack D Protonated Intermediate C->D Proton Transfer E Protonated Ester D->E Dehydration Water_out H₂O D->Water_out F Methyl Ester E->F Deprotonation Proton_out H+ E->Proton_out Catalyst1 H+ Catalyst1->B Catalyst2 H+ Methanol Methanol Methanol->C

Caption: Reaction mechanism of the Fischer esterification.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow Start Start: (S)-2-Methylbutanoic Acid + Methanol + Solvent Reaction Enzymatic Esterification (Immobilized Lipase) Start->Reaction Monitoring Reaction Monitoring (GC/HPLC) Reaction->Monitoring Filtration Enzyme Removal (Filtration) Reaction->Filtration Monitoring->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Filtration->Workup Drying Drying (Na₂SO₄ or MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification End Final Product: (S)-2-Methylbutanoic Acid Methyl Ester Purification->End

Caption: General workflow for lipase-catalyzed synthesis.

Conclusion

Both enzymatic and chemical methods provide viable pathways for the synthesis of (S)-2-methylbutanoic acid methyl ester. The choice of method will depend on the specific requirements of the researcher, including desired enantiopurity, scalability, cost, and environmental considerations. Enzymatic methods generally offer higher enantioselectivity and milder reaction conditions, while Fischer esterification is a robust and well-established method suitable for large-scale production where high enantiopurity of the starting material is available. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chiral ester.

References

Spectroscopic Analysis of Methyl 2-Methylbutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-methylbutyrate (B1264701), a key ester in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The structural elucidation of methyl 2-methylbutyrate is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular structure, confirming the presence of specific functional groups and the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide detailed information about the connectivity of the protons.

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
CH₃ (ester)3.67Singlet-3H
CH (at C2)2.35 - 2.43Multiplet-1H
CH₂ (ethyl)1.45 - 1.71Multiplet-2H
CH₃ (at C2)1.10 - 1.18Doublet~7.03H
CH₃ (ethyl)0.90Triplet~7.53H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Assignment Chemical Shift (ppm)
C=O (carbonyl)177.09
O-CH₃ (methoxy)51.36
CH (at C2)41.10
CH₂ (ethyl)26.95
CH₃ (at C2)16.68
CH₃ (ethyl)11.64
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2965C-H stretch (asymmetric)Alkyl (CH₃, CH₂)
~2875C-H stretch (symmetric)Alkyl (CH₃, CH₂)
~1735C=O stretchEster (carbonyl)
~1460C-H bendAlkyl (CH₃, CH₂)
~1170C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molecular weight: 116.16 g/mol ), the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[1]

m/z Relative Intensity (%) Proposed Fragment Ion
116Low[M]⁺ (Molecular Ion)
8899.99[M - C₂H₄]⁺ (McLafferty rearrangement)
8531.39[M - OCH₃]⁺
5797.58[CH₃CH₂CH(CH₃)]⁺ or [C₄H₉]⁺
4154.04[C₃H₅]⁺
2944.19[CH₃CH₂]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a clean 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

¹³C NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 128 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • A single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty salt plates or clean ATR crystal is recorded.

  • The sample is placed in the spectrometer's sample holder.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

GC-MS Analysis:

  • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion source.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range of approximately m/z 35-300.

Visualization of Spectroscopic Data Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity Provides IR IR Functional_Groups Functional Groups (Ester, Alkyl) IR->Functional_Groups Identifies MS MS Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Determines Structure This compound Structure Connectivity->Structure Confirms Functional_Groups->Structure Confirms Molecular_Weight->Structure Confirms

Caption: Workflow of Spectroscopic Analysis for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-methylbutyrate (B1264701). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document presents a detailed breakdown of chemical shifts, coupling constants, and signal multiplicities, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of the spectral data.

Data Presentation: ¹H and ¹³C NMR of Methyl 2-Methylbutyrate

The quantitative NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the tables below. These tables provide a clear and structured overview of the chemical shifts (δ) in parts per million (ppm), the signal multiplicity, the coupling constants (J) in Hertz (Hz), and the integration values for each nucleus.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
H-a~0.90Triplet (t)~7.43H
H-b~1.10Doublet (d)~7.03H
H-c~1.45-1.71Multiplet (m)-2H
H-d~2.43Sextet or Multiplet (m)~7.01H
H-e3.67Singlet (s)-3H

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Assignment Chemical Shift (δ) in ppm
C-1177.09
C-241.10
C-326.95
C-411.64
C-516.68
C-651.36

Experimental Protocols

The following section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can be used as an internal reference.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate.

  • Temperature: Standard probe temperature (e.g., 298 K).

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

  • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of 200-240 ppm is standard for organic molecules.

  • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or the internal standard (TMS at 0.00 ppm). For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is commonly used for referencing.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify and label the chemical shift of each peak.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key NMR correlations for this compound.

Methyl_2_methylbutyrate_Structure cluster_structure This compound C1 C1 (C=O) 177.09 ppm O1 O C1->O1 C2 C2 (CH) 41.10 ppm ~2.43 ppm (d) C1->C2 O2 O C1->O2 C3 C3 (CH2) 26.95 ppm ~1.45-1.71 ppm (c) C2->C3 C5 C5 (CH3) 16.68 ppm ~1.10 ppm (b) C2->C5 C4 C4 (CH3) 11.64 ppm ~0.90 ppm (a) C3->C4 C6 C6 (CH3) 51.36 ppm 3.67 ppm (e) O2->C6

Caption: Molecular structure of this compound with ¹³C and ¹H NMR chemical shift assignments.

H_H_Coupling_Methyl_2_methylbutyrate cluster_couplings Proton-Proton Couplings (J-coupling) Ha H-a Hb H-b Hc H-c Hc->Ha J(c,a) Hd H-d Hd->Hb J(d,b) Hd->Hc J(d,c) He H-e

Caption: ¹H-¹H coupling network in this compound. Arrows indicate through-bond scalar coupling.

Experimental_Workflow cluster_workflow NMR Experimental Workflow A Sample Preparation (5-10 mg in CDCl3) B Instrument Setup (Shimming, Tuning) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Referencing, Integration, Peak Picking) E->F G Structural Elucidation F->G

Caption: A logical workflow for the acquisition and analysis of NMR spectra.

Mass Spectrometry Fragmentation Analysis of Methyl 2-Methylbutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 2-methylbutyrate (B1264701). The information presented herein is crucial for the identification and characterization of this volatile ester in complex matrices, a common task in flavor and fragrance analysis, metabolomics, and quality control in the food and beverage and pharmaceutical industries.

Quantitative Fragmentation Data

The mass spectrum of methyl 2-methylbutyrate is characterized by several key fragment ions. The relative abundance of these ions provides a distinctive fingerprint for the molecule. The primary quantitative data from the electron ionization mass spectrum is summarized in the table below.

m/zRelative Abundance (%)Proposed Fragment Ion
116Low / Not Observed[M]⁺ (Molecular Ion)
8899.99[C₄H₈O₂]⁺
8531.39[C₅H₉O]⁺
5797.58[C₄H₉]⁺ / [C₃H₅O]⁺
4154.04[C₃H₅]⁺
2944.19[C₂H₅]⁺

Data sourced from PubChem CID 13357 and NIST WebBook. The relative abundances may vary slightly between different instruments.[1][2]

Fragmentation Pathway and Visualization

The fragmentation of this compound under electron ionization follows predictable pathways, including alpha-cleavage and rearrangements. The molecular ion, with a mass-to-charge ratio (m/z) of 116, is often of low abundance or not observed at all.[2] The most prominent peaks arise from characteristic cleavage events.

A significant fragmentation pathway involves the McLafferty rearrangement, which leads to the formation of the ion at m/z 88. This rearrangement is a hallmark of esters with a sufficiently long alkyl chain. Another major fragmentation is the loss of the methoxy (B1213986) group, resulting in an acylium ion at m/z 85. The base peak at m/z 57 is typically due to the loss of the methoxycarbonyl group, forming a stable secondary carbocation.

Fragmentation_Pattern M This compound [M]⁺ (m/z 116) F88 [C₄H₈O₂]⁺ (m/z 88) M->F88 McLafferty Rearrangement F85 [C₅H₉O]⁺ (m/z 85) M->F85 - •OCH₃ F57 [C₄H₉]⁺ (m/z 57) M->F57 - •COOCH₃ F41 [C₃H₅]⁺ (m/z 41) F57->F41 - CH₄ F29 [C₂H₅]⁺ (m/z 29) F57->F29 - C₂H₄

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • For liquid samples such as essential oils or beverages, a dilution with a suitable solvent (e.g., dichloromethane (B109758) or hexane) is typically required. The dilution factor will depend on the expected concentration of the analyte.

  • For solid matrices, a headspace or solid-phase microextraction (SPME) technique can be employed to extract the volatile this compound.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 20-200.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4. Data Analysis:

  • The acquired mass spectra are compared with reference spectra from established libraries such as the NIST Mass Spectral Library for compound identification. The retention time from the GC separation provides an additional layer of confirmation.

This comprehensive guide provides the foundational knowledge for understanding and applying the mass spectrometric analysis of this compound. The provided data and protocols can be adapted for various research and industrial applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methylbutyrate (B1264701) is a volatile ester recognized for its characteristic fruity, apple-like aroma.[1][2] This document provides a comprehensive technical overview of the physical and chemical properties of methyl 2-methylbutyrate, intended for researchers, scientists, and professionals in drug development and other scientific fields. The information compiled herein includes extensive quantitative data on its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety profile. All quantitative data is presented in structured tables for ease of comparison and reference. Methodologies for key experiments are described in detail to facilitate replication and further investigation.

Introduction

This compound, also known as methyl 2-methylbutanoate, is an organic compound with the chemical formula C₆H₁₂O₂.[1] It is the methyl ester of 2-methylbutanoic acid. This compound is found naturally in a variety of fruits and plants, including apples, pineapples, and strawberries, contributing to their distinctive scents.[2] Beyond its role as a fragrance and flavoring agent, an understanding of its physical and chemical properties is essential for its application in various scientific and industrial contexts, including its potential use as a solvent or an intermediate in organic synthesis.[3]

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic sweet and fruity odor.[1][4] A summary of its key physical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[1][4]
Molecular Weight 116.16 g/mol [1]
Appearance Clear, colorless liquid[1][4]
Odor Pungent, fruity, apple-like[1][2]
Boiling Point 115 °C (at 760 mmHg)[2][5][6]
Melting Point -91°C (estimate)[3]
Density 0.88 g/mL at 25 °C[2][5][6]
Refractive Index (n²⁰/D) 1.393[2][5][6]
Table 2: Solubility and Partitioning of this compound
PropertyValueReference(s)
Solubility in Water Very slightly soluble[2][4][7]
Solubility in Organic Solvents Soluble in alcohol and most fixed oils[1][2][7]
logP (Octanol-Water Partition Coefficient) 1.648 (estimated)[8][9]
Table 3: Vapor Properties of this compound
PropertyValueReference(s)
Vapor Pressure 21.59 mmHg at 25 °C (estimated)[8][9]
Vapor Density 4.0 (Air = 1)[8][9]

Chemical Properties and Reactivity

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[8] It is incompatible with strong oxidizing agents and strong bases.[2] Under appropriate conditions, it can undergo hydrolysis to yield 2-methylbutanoic acid and methanol (B129727).

Table 4: Safety and Reactivity Data for this compound
PropertyValueReference(s)
Flash Point 32 °C (90 °F) - closed cup[5][7]
Hazard Class Flammable Liquid, Category 3[5][6]
Stability Stable under recommended storage conditions[2]
Incompatible Materials Strong oxidizing agents, Strong bases[2]
Hazardous Decomposition Products Carbon oxides upon combustion[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.

Synthesis of this compound via Fischer Esterification

The most common method for preparing this compound is through the Fischer esterification of 2-methylbutanoic acid with methanol, using a strong acid as a catalyst.

Materials:

  • 2-methylbutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% aqueous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2-methylbutanoic acid and an excess of methanol (typically a 3 to 5-fold molar excess).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove the excess methanol and sulfuric acid.

  • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 115 °C.

Visualization of the Synthesis Workflow:

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2-Methylbutanoic Acid + Methanol Reflux Reflux (1-2 hours) Reactants->Reflux Add Catalyst Catalyst Conc. H2SO4 Wash_H2O Wash with H2O Reflux->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Distillation Simple Distillation Dry->Distillation Product Pure Methyl 2-Methylbutyrate Distillation->Product

Figure 1: Experimental workflow for the synthesis of this compound.
Determination of Boiling Point

Apparatus:

  • Thiele tube or a small beaker for an oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

  • Fill the Thiele tube or beaker with liquid paraffin to a level that will immerse the bulb of the thermometer and the lower portion of the test tube.

  • Place a small amount (1-2 mL) of this compound into the small test tube.

  • Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Immerse the assembly into the oil bath.

  • Gently heat the oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Measurement of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles, and dry the outside thoroughly.

  • Weigh the pycnometer filled with water and record its mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

  • Dry the outside of the pycnometer and weigh it, recording the mass (m₃).

  • Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Measurement of Refractive Index

Apparatus:

Procedure:

  • Turn on the refractometer and the constant temperature water bath, setting the temperature to 20 °C.

  • Clean the prism surfaces of the refractometer with a soft lens tissue moistened with ethanol or acetone and allow them to dry completely.

  • Place a few drops of this compound onto the lower prism using a clean dropper.

  • Close the prisms firmly.

  • Look through the eyepiece and adjust the focus until the crosshairs are sharp.

  • Adjust the coarse and fine control knobs until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

  • If a colored band is visible at the boundary, adjust the dispersion compensator to eliminate the color.

  • Read the refractive index value from the scale.

Spectroscopic Analysis

Sample Preparation:

  • ¹H NMR and ¹³C NMR: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrument Parameters (Typical):

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Sample Preparation:

  • Neat Liquid: Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample spectrum.

Sample Introduction and Ionization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC.

    • GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • Ionization Method: Electron Ionization (EI) at 70 eV is typically used.

Data Acquisition:

  • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 35-200).

Signaling Pathways and Logical Relationships

While this compound is not typically involved in complex biological signaling pathways in the context of drug development, its chemical transformations, such as hydrolysis, follow a logical sequence of steps.

Visualization of the Acid-Catalyzed Hydrolysis of this compound:

Hydrolysis_Pathway Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Acid Protonated Carboxylic Acid Proton_Transfer->Protonated_Acid - CH3OH Products 2-Methylbutanoic Acid + Methanol Protonated_Acid->Products - H+

Figure 2: Acid-catalyzed hydrolysis of this compound.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, supported by quantitative data and comprehensive experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of this compound for various scientific applications. The structured presentation of data and methodologies aims to facilitate its practical use in a laboratory setting.

References

An In-depth Technical Guide to the Chirality and Enantiomers of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methylbutyrate (B1264701) is a chiral ester recognized for its distinct fruity aroma, with its sensory properties intricately linked to its stereochemistry. This technical guide provides a comprehensive overview of the chirality of methyl 2-methylbutyrate, detailing the properties of its (R)- and (S)-enantiomers. The document outlines methods for the synthesis and enantioselective separation of these stereoisomers, with a focus on enzymatic kinetic resolution. Furthermore, it explores the biological significance and potential pharmacological relevance of the parent compound, 2-methylbutanoic acid, and its esters, offering valuable insights for professionals in drug discovery and development.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom of the butyrate (B1204436) chain, leading to the existence of two non-superimposable mirror images: (R)-methyl 2-methylbutyrate and (S)-methyl 2-methylbutyrate. These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with other chiral molecules, including biological receptors. This difference is most notably observed in their distinct olfactory profiles. The (S)-enantiomer is predominantly responsible for the characteristic sweet, fruity, and apple-like aroma, while the (R)-enantiomer is often described as having a more ethereal and less fruity scent.[1] The natural occurrence of these enantiomers varies, with the (S)-form being the major enantiomer found in many fruits.[2]

Physicochemical Properties of this compound Enantiomers

While comprehensive experimental data for the individual enantiomers of this compound are scarce in publicly available literature, the properties of the racemic mixture are well-documented. It is important to note that enantiomers have identical boiling points, densities, and refractive indices. Their defining differentiating characteristic in terms of physical properties is their optical activity.

Table 1: Physicochemical Properties of this compound

PropertyRacemic this compound(R)-Methyl 2-Methylbutyrate(S)-Methyl 2-Methylbutyrate
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂C₆H₁₂O₂
Molecular Weight 116.16 g/mol [2][3]116.16 g/mol [2]116.16 g/mol
Boiling Point 115 °C[4][5][6]Data not availableData not available (estimated to be 112.60 °C)[7]
Density 0.88 g/mL at 25 °C[4][5][6]Data not availableData not available
Refractive Index (n20/D) 1.393[4][5][6]Data not availableData not available
Specific Rotation ([α]D) Data not availableData not available
Odor Description Fruity, apple-like[4][8][9]Ethereal, less fruitySweet, fruity, apple-like[1]
Flavor Threshold 0.92 to 4.4 ppb (detection)[4][5]Data not availableData not available

Synthesis and Enantioselective Resolution

The preparation of enantiomerically enriched this compound typically involves the resolution of its precursor, racemic 2-methylbutanoic acid. Enzymatic kinetic resolution is a highly effective and widely employed method for this purpose.

Enzymatic Kinetic Resolution of Racemic 2-Methylbutanoic Acid

This method leverages the stereoselectivity of lipases to preferentially catalyze the esterification of one enantiomer of racemic 2-methylbutanoic acid, leaving the other enantiomer unreacted. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often favored due to their high activity, stability, and ease of separation from the reaction mixture.

Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification

Materials:

  • Racemic 2-methylbutanoic acid

  • Methanol (B129727)

  • Immobilized Candida antarctica lipase B (CALB)

  • Hexane (or other suitable organic solvent)

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate (B86663)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-methylbutanoic acid (1 equivalent) and methanol (1.2 equivalents) in hexane.

  • Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the acid) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically allowed to proceed until approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic phase with a 5% sodium bicarbonate solution to extract the unreacted (S)-2-methylbutanoic acid.

    • Separate the aqueous layer containing the sodium salt of (S)-2-methylbutanoic acid.

    • The organic layer contains the (R)-methyl 2-methylbutyrate. Wash this layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Isolation of (S)-2-Methylbutanoic Acid:

    • Acidify the aqueous layer from the bicarbonate wash to pH ~2 with 1 M HCl.

    • Extract the (S)-2-methylbutanoic acid with dichloromethane.

    • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Esterification of (S)-2-Methylbutanoic Acid: The resulting enantiomerically enriched (S)-2-methylbutanoic acid can be esterified using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) to produce (S)-methyl 2-methylbutyrate.

  • Purification and Analysis: Purify the (R)- and (S)-methyl 2-methylbutyrate esters by distillation or chromatography. Determine the enantiomeric excess of each ester using chiral GC or HPLC.

Logical Workflow for Enantioselective Synthesis

The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic 2-methylbutanoic acid and the subsequent synthesis of the individual this compound enantiomers.

G cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation cluster_synthesis Synthesis of (S)-Enantiomer cluster_purification Purification racemic_acid Racemic 2-Methylbutanoic Acid esterification Enantioselective Esterification (Immobilized Lipase, Methanol) racemic_acid->esterification mixture Mixture: (R)-Methyl 2-Methylbutyrate (S)-2-Methylbutanoic Acid esterification->mixture extraction Liquid-Liquid Extraction (Organic Solvent / Aqueous Base) mixture->extraction organic_phase Organic Phase: (R)-Methyl 2-Methylbutyrate extraction->organic_phase aqueous_phase Aqueous Phase: Sodium (S)-2-Methylbutanoate extraction->aqueous_phase purification_r Purification of (R)-Methyl 2-Methylbutyrate organic_phase->purification_r acidification Acidification aqueous_phase->acidification s_acid (S)-2-Methylbutanoic Acid acidification->s_acid esterification_s Esterification (Methanol, Acid Catalyst) s_acid->esterification_s s_ester (S)-Methyl 2-Methylbutyrate esterification_s->s_ester purification_s Purification of (S)-Methyl 2-Methylbutyrate s_ester->purification_s

Caption: Workflow for the synthesis of (R)- and (S)-methyl 2-methylbutyrate via enzymatic kinetic resolution.

Biological Significance and Relevance to Drug Development

While this compound itself is primarily utilized in the flavor and fragrance industries, its parent compound, 2-methylbutanoic acid, is a naturally occurring branched-chain fatty acid with documented biological relevance.

Metabolic Role of 2-Methylbutanoic Acid

2-Methylbutanoic acid is a metabolite in the degradation pathway of the essential amino acid isoleucine. It plays a role in energy metabolism and is found in various biological systems, including mammals.

Potential Pharmacological Activities

Recent research has begun to explore the broader physiological effects of short-chain fatty acids, including branched-chain variants like 2-methylbutanoic acid. Some studies suggest potential anti-inflammatory and neuroprotective properties for these molecules. While direct pharmacological data on the enantiomers of this compound is limited, the structural similarities to other bioactive small molecules warrant further investigation. For drug development professionals, the chiral nature of this molecule and its parent acid presents an opportunity for the design of novel therapeutic agents with potentially stereospecific interactions with biological targets.

The following diagram illustrates a potential signaling pathway that could be influenced by 2-methylbutanoic acid, based on the known activities of other short-chain fatty acids.

G cluster_pathway Potential Signaling Pathway of 2-Methylbutanoic Acid scfa 2-Methylbutanoic Acid receptor G-Protein Coupled Receptor (e.g., FFAR2/3) scfa->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Anti-inflammatory effects) second_messenger->cellular_response

Caption: A potential signaling pathway for 2-methylbutanoic acid based on known short-chain fatty acid receptor activation.

Conclusion

The chirality of this compound is a critical determinant of its sensory properties and presents a compelling case study in stereochemistry. While the racemic mixture has well-defined physical characteristics, further research is needed to fully characterize the individual (R)- and (S)-enantiomers. The enantioselective synthesis of these compounds is readily achievable through enzymatic kinetic resolution, a robust and scalable method. For researchers in drug development, the biological activity of the parent 2-methylbutanoic acid suggests that its ester derivatives may hold untapped potential as signaling molecules or scaffolds for novel therapeutics, warranting deeper investigation into their stereospecific interactions with biological systems. This guide provides a foundational understanding for further exploration and application of these chiral molecules in both research and industrial settings.

References

The Olfactory Signature of Fruity Esters: A Technical Guide to Determining the Odor Threshold of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the odor threshold of methyl 2-methylbutyrate (B1264701), a volatile organic compound known for its characteristic fruity, apple-like aroma. A thorough understanding of its odor threshold is critical for applications in the food and fragrance industries, as well as for assessing its potential impact on indoor air quality and in the development of therapeutic agents targeting the olfactory system. This document outlines the key experimental protocols, presents quantitative data, and illustrates the underlying biological and experimental workflows.

Quantitative Odor Threshold Data for Methyl 2-Methylbutyrate

The odor threshold of a compound is the minimum concentration that can be perceived by the human sense of smell. This can be defined as either a detection threshold (the concentration at which an odor is discernible from background) or a recognition threshold (the concentration at which the specific character of the odor is recognizable). The following tables summarize the reported odor threshold values for this compound in different media.

Parameter Threshold Value Medium Method Reference
Odor Perception Threshold (nasal, racemic)0.4 ppb (µg/L)WaterSensory Analysis[1]
Odor Perception Threshold (retronasal, racemic)0.2 ppb (µg/L)WaterSensory Analysis[1]
Odor Perception Threshold (nasal, (S)-(+)-enantiomer)0.3 ppb (µg/L)WaterSensory Analysis[1]
Flavor Perception Threshold ((R)-(-)-enantiomer)5 ppb (µg/L)WaterSensory Analysis[1]
Flavor Perception Threshold ((S)-(+)-enantiomer)5 ppb (µg/L)WaterSensory Analysis[1]
Odor Threshold0.00015 mg/m³AirNot specified[2]

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a complex process that relies on human sensory panels and sophisticated analytical techniques. The following sections detail the primary methodologies.

Forced-Choice Ascending Concentration Series Method (ASTM E679-19)

This widely recognized standard practice provides a systematic approach to determine odor and taste thresholds.[3][4][5] It is designed to be a rapid and reliable method.

Panelist Selection and Training:

  • A panel of trained assessors is selected. Panelists are typically screened for their olfactory sensitivity and ability to consistently identify and rate the intensity of odors.

  • Training involves familiarization with the test procedure, the odorant under investigation, and the intensity rating scale.

Sample Preparation:

  • A stock solution of this compound is prepared in an appropriate solvent (e.g., for aqueous thresholds) or introduced into a gas-sampling bag for air thresholds.

  • A series of dilutions is prepared in an ascending order of concentration. The dilution factor between steps is typically constant (e.g., a factor of 2 or 3).

Presentation to Panelists:

  • The method employs a forced-choice triangular presentation.[6] For each concentration level, three samples are presented to the panelist: one containing the diluted odorant and two blanks (odor-free medium).

  • The panelist is required to identify which of the three samples has a different odor.

  • The presentation starts with the lowest concentration, which is expected to be below the detection threshold of all panelists, and proceeds to higher concentrations.

Data Analysis and Threshold Calculation:

  • The individual threshold for each panelist is determined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

  • The group's odor threshold is then calculated as the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8] Aroma Extract Dilution Analysis (AEDA) is a specific application of GC-O used to determine the odor potency of individual compounds in a complex mixture.[2][9]

Sample Extraction and Preparation:

  • The volatile compounds from a sample (e.g., a fruit extract containing this compound) are extracted using methods such as solvent extraction or solid-phase microextraction (SPME).

  • The resulting aroma extract is then serially diluted with a solvent to create a series of decreasing concentrations.

Gas Chromatography Separation:

  • An aliquot of each dilution is injected into a gas chromatograph. The GC column separates the individual volatile compounds based on their physicochemical properties.

  • At the end of the column, the effluent is split into two streams: one goes to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification, and the other is directed to a sniffing port.

Olfactometry and Data Collection:

  • A trained panelist sniffs the effluent from the sniffing port and records the retention time, odor quality, and intensity of any detected odor.

  • This process is repeated for each dilution of the extract.

Flavor Dilution (FD) Factor Determination:

  • The Flavor Dilution (FD) factor for each odor-active compound is the highest dilution at which the compound's odor is still detectable by the panelist.

  • A higher FD factor indicates a more potent odorant. The results are often presented as an "aromagram," which is a plot of the FD factor versus the retention index of the compounds.[8]

Visualizing the Processes

To better illustrate the experimental and biological processes involved in odor threshold determination, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Odor Threshold Determination

Odor_Threshold_Workflow cluster_ASTM_E679 ASTM E679: Forced-Choice Ascending Concentration cluster_GCO_AEDA GC-O with Aroma Extract Dilution Analysis (AEDA) A1 Panelist Screening & Training A2 Preparation of Ascending Concentrations A1->A2 A3 Triangular Forced-Choice Presentation (Odorant vs. 2 Blanks) A2->A3 A4 Panelist Response (Correct/Incorrect) A3->A4 A5 Calculate Individual Best-Estimate Threshold A4->A5 A6 Calculate Group Geometric Mean Threshold A5->A6 B1 Sample Extraction (e.g., Solvent Extraction, SPME) B2 Serial Dilution of Aroma Extract B1->B2 B3 GC Separation & Effluent Splitting B2->B3 B4 Olfactometric Detection by Panelist B3->B4 B5 Identification of Highest Detectable Dilution B4->B5 B6 Determine Flavor Dilution (FD) Factor B5->B6

Caption: Experimental workflows for odor threshold determination.

Simplified Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Odorant Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) Activation OR->G_olf AC Adenylyl Cyclase III Activation G_olf->AC cAMP cAMP Production AC->cAMP ATP -> cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel Opening cAMP->CNG Ion_Influx Na+ / Ca2+ Influx CNG->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb & Brain Action_Potential->Brain

Caption: Simplified olfactory signal transduction cascade.

The Biological Basis of Odor Perception

The perception of an odorant like this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10][11] These receptors are G-protein coupled receptors (GPCRs).[12][13] The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, leading to the activation of an associated G-protein, Gαolf.[14]

This activated G-protein then stimulates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15] The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions into the cell.[16] This influx of positive ions leads to the depolarization of the neuron's membrane.[17] If this depolarization reaches a certain threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[18]

Conclusion

The determination of the odor threshold of this compound is a multifaceted process that integrates sensory science with analytical chemistry. Standardized methodologies such as the forced-choice ascending concentration series and GC-O with AEDA provide reliable and reproducible data that are essential for quality control in the food and fragrance industries, for toxicological assessments, and for advancing our understanding of the structure-activity relationships in olfaction. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for professionals engaged in research and development in these fields.

References

An In-depth Technical Guide on the Thermochemical Data of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for methyl 2-methylbutyrate (B1264701). Due to the limited availability of direct experimental values for this specific ester, this document outlines established experimental protocols for determining these properties and explores computational methods for their estimation.

Physicochemical Properties of Methyl 2-Methylbutyrate

This compound is a volatile organic compound with a characteristic fruity aroma. A summary of its key physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₁₂O₂[1][2]
Molecular Weight 116.16 g/mol [1][2]
CAS Number 868-57-5[1]
Boiling Point 115 °C (at 1 atm)[3]
Density 0.88 g/mL (at 25 °C)[3]
Refractive Index 1.393 (at 20 °C)[3]

Thermochemical Data

Table 2: Thermochemical Data of this compound

Thermochemical PropertySymbolPhaseValue (kJ/mol)Method
Standard Enthalpy of Formation ΔfH°Gas-492.5MOPAC Calculation

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like this compound, it is often determined experimentally using combustion calorimetry.

Experimental Protocol: Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) is determined by burning a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion is absorbed by the surrounding water and the calorimeter components, allowing for the calculation of the enthalpy change.

  • Apparatus : A high-precision bomb calorimeter, benzoic acid (for calibration), a certified sample of this compound, and a temperature monitoring system.

  • Procedure :

    • A precisely weighed sample of this compound is placed in a crucible inside the calorimeter bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The sample is ignited, and the temperature change of the water is meticulously recorded.

    • The energy equivalent of the calorimeter is determined by burning a standard substance, typically benzoic acid.

  • Data Analysis : The standard enthalpy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation can then be derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

A general workflow for this process is illustrated in the diagram below.

G Figure 1. Workflow for Determining Enthalpy of Formation via Combustion Calorimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Weigh Sample place_in_bomb Place in Calorimeter Bomb sample_prep->place_in_bomb pressurize Pressurize with O2 place_in_bomb->pressurize ignite Ignite Sample pressurize->ignite record_temp Record Temperature Change ignite->record_temp calc_q Calculate Heat Released (q) record_temp->calc_q calc_delta_h_c Calculate ΔcH° calc_q->calc_delta_h_c calc_delta_h_f Calculate ΔfH° using Hess's Law calc_delta_h_c->calc_delta_h_f

Figure 1. Workflow for Determining Enthalpy of Formation via Combustion Calorimetry

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids like this compound, differential scanning calorimetry (DSC) is a common and accurate method for its determination.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference can be used to calculate the heat capacity of the sample.

  • Apparatus : A calibrated differential scanning calorimeter, sample pans (hermetically sealed for volatile liquids), and a reference material with a known heat capacity (e.g., sapphire).

  • Procedure :

    • An empty sample pan is run as a baseline.

    • A reference material (e.g., sapphire) is run to calibrate the instrument.

    • A known mass of this compound is sealed in a sample pan and run under the same conditions.

    • The sample is subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Data Analysis : The heat flow difference between the sample and the empty pan is compared to the heat flow difference for the sapphire standard. This allows for the calculation of the specific heat capacity of the this compound at different temperatures.

The standard molar entropy of a substance can be determined from heat capacity measurements down to absolute zero, often in conjunction with statistical mechanics calculations for the gaseous state. For many organic molecules, this is a complex undertaking.

The Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard molar entropy using the following equation:

ΔGf° = ΔfH° - TΔS°

Where T is the standard temperature (298.15 K).

Computational Thermochemistry

In the absence of comprehensive experimental data, computational methods provide a powerful tool for estimating thermochemical properties.

High-level quantum chemical calculations, such as G3(MP2)//B3LYP, can provide accurate predictions of gas-phase enthalpies of formation.[4] These methods calculate the electronic structure of a molecule to determine its energy. For larger molecules, these calculations can be computationally expensive.

Group contribution methods are a more computationally efficient approach for estimating thermochemical properties. These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. The Joback method is a well-known example that can be used to estimate properties like ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation.

A logical flow for combining experimental and computational approaches is presented below.

G Figure 2. Integrated Workflow for Thermochemical Data Determination cluster_exp Experimental Determination cluster_comp Computational Estimation cluster_validation Validation and Final Data comb_cal Combustion Calorimetry (ΔfH°) comparison Compare Experimental and Computational Data comb_cal->comparison dsc DSC (Cp) dsc->comparison ab_initio Ab Initio/DFT (ΔfH°, S°, Cp) ab_initio->comparison group_contrib Group Contribution (ΔfH°, S°, Cp, Gf°) group_contrib->comparison final_data Final Thermochemical Data Table comparison->final_data

Figure 2. Integrated Workflow for Thermochemical Data Determination

Conclusion

While a complete set of experimentally validated thermochemical data for this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination and estimation. For applications requiring high accuracy, experimental measurements using the described protocols are recommended. In instances where experimental determination is not feasible, computational methods offer a reliable alternative for obtaining valuable thermochemical insights. The integrated approach of combining experimental and computational techniques provides a robust pathway for establishing a comprehensive thermochemical profile for this and other similar compounds.

References

Quantum Chemical Blueprint for Methyl 2-Methylbutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of methyl 2-methylbutyrate (B1264701). While direct, in-depth computational studies on this specific ester are not extensively published, this document outlines a robust theoretical framework and computational workflow based on established methodologies for similar ester compounds. This guide serves as a blueprint for researchers seeking to perform and interpret quantum chemical calculations on methyl 2-methylbutyrate for applications in fields such as flavor and fragrance science, atmospheric chemistry, and drug design.

Theoretical Framework and Computational Methodology

Quantum chemical calculations offer a powerful lens to investigate molecular properties at the atomic level. For a flexible molecule like this compound, a multi-step computational approach is essential to thoroughly explore its conformational landscape and accurately predict its properties. The recommended theoretical framework is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size.

Conformational Analysis

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. A thorough conformational search is the foundational step in its computational analysis.

Experimental Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of the key rotatable bonds: C-C-C=O, O=C-O-C, and C-O-C-H. This initial exploration helps identify the low-energy regions of the conformational space.

  • Conformer Search: A more exhaustive conformational search is then conducted using a method like the GMMX conformer search in Gaussian, employing a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently sample the potential energy surface.

  • Geometry Optimization and Energy Ranking: The unique conformers identified are then subjected to full geometry optimization at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain their stable structures and relative energies.

Geometry Optimization and Vibrational Analysis

The most stable conformers identified are further investigated to obtain precise geometric parameters and vibrational frequencies.

Experimental Protocol:

  • Geometry Optimization: The geometries of the lowest energy conformers are re-optimized at a high level of theory, such as B3LYP with a large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ). This provides accurate bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. Furthermore, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.

Electronic Properties

Analysis of the electronic structure provides insights into the reactivity and intermolecular interactions of this compound.

Experimental Protocol:

  • Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are visualized, and their energy gap is calculated. This information is crucial for understanding the molecule's electronic transitions and reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and steric effects, which influence the conformational preferences.[1]

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its electrostatic interactions with other molecules.

Data Presentation

The following tables summarize the expected quantitative data from quantum chemical calculations on the most stable conformer of this compound. The values presented are illustrative and based on typical results for similar esters.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.53C1-C2-C3112.0
C2-C31.54C2-C3-C4109.5
C3-C41.53C3-C4=O5125.0
C4=O51.21C4-O6-C7116.0
C4-O61.35O5=C4-O6123.0
O6-C71.44

Table 2: Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)1750~1740Carbonyl stretch
ν(C-O)1180~1170Ester C-O stretch
ν(CH₃)2980~2970Methyl C-H stretch
δ(CH₃)1450~1460Methyl C-H bend

Table 3: Electronic Properties

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.

Caption: Molecular graph of this compound.

computational_workflow cluster_start Initial Steps cluster_conformation Conformational Analysis cluster_refinement High-Level Calculations cluster_analysis Property Analysis start Build Initial 3D Structure pes_scan PES Scan start->pes_scan conf_search Conformer Search pes_scan->conf_search geom_opt_low Geometry Optimization (Low Level) conf_search->geom_opt_low geom_opt_high Geometry Optimization (High Level) geom_opt_low->geom_opt_high freq_calc Frequency Calculation geom_opt_high->freq_calc elec_prop Electronic Properties geom_opt_high->elec_prop struct_prop Structural Properties freq_calc->struct_prop spec_prop Spectroscopic Properties freq_calc->spec_prop

Caption: Computational workflow for this compound.

signaling_pathway cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data molecule This compound Coordinates scf Self-Consistent Field (SCF) Calculation molecule->scf method Computational Method (e.g., B3LYP/6-311++G(d,p)) method->scf optimization Geometry Optimization scf->optimization energy Energy scf->energy properties Electronic Properties scf->properties frequency Vibrational Frequency Calculation optimization->frequency geometry Optimized Geometry optimization->geometry vibrations Vibrational Modes frequency->vibrations

Caption: Logical flow of a quantum chemical calculation.

Conclusion

This technical guide has outlined a comprehensive computational protocol for the quantum chemical investigation of this compound. By following the proposed workflow, researchers can obtain valuable data on the conformational preferences, structural parameters, vibrational spectra, and electronic properties of this molecule. These theoretical insights are crucial for a deeper understanding of its chemical behavior and for guiding experimental studies in various scientific and industrial applications. The provided templates for data presentation and visualizations serve as a practical resource for documenting and communicating the results of such computational studies.

References

Methodological & Application

Application Note: Analysis of Methyl 2-Methylbutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-methylbutyrate (B1264701) (CAS 868-57-5) is an important ester compound known for its characteristic fruity, apple-like aroma.[1][2] It is found naturally in fruits like strawberries and is a key flavor component in various food and beverage products.[3] Accurate and sensitive quantification of this volatile compound is crucial for quality control in the food and fragrance industries, as well as in metabolomics research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds, offering high chromatographic resolution and specific identification based on mass-to-charge ratio.[4][5] This document provides a detailed protocol for the analysis of methyl 2-methylbutyrate using GC-MS.

Principle of Analysis

The GC-MS technique separates chemical compounds in a sample based on their volatility and interaction with the stationary phase of a capillary column.[4] A liquid or gas sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through the column. Compounds separate based on their boiling points and affinities for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer. In the MS, the compound is ionized (typically by electron ionization - EI), and the resulting charged fragments are sorted by their mass-to-charge (m/z) ratio.[4] This produces a unique mass spectrum for each compound, acting as a "chemical fingerprint" for identification. For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode, focusing on specific ions of the target analyte for enhanced sensitivity.

Experimental Protocols

This section outlines the methodologies for sample preparation and instrumental analysis.

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For volatile esters like this compound, methods that efficiently extract and concentrate the analyte are preferred.[6]

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)

This protocol is adapted from methodologies used for ester analysis in wine and spirits.[7]

  • Internal Standard: Add an appropriate internal standard (e.g., 2-nonanol (B147358) or a deuterated analog of the analyte) to 20 mL of the liquid sample.

  • Extraction: Transfer the sample to a separatory funnel. Add 5 mL of a saturated ammonium (B1175870) sulfate (B86663) solution to aid in phase separation.[7] Add 10 mL of an organic solvent such as methyl-tert-butyl ether (MTBE) or a hexane/dichloromethane mixture.[4][7]

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (top) contains the extracted esters.

  • Collection: Carefully drain the lower aqueous layer and collect the upper organic layer.

  • Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate to remove residual water.[7]

  • Concentration (Optional): If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 2 mL glass GC vial for analysis.[4]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

HS-SPME is an excellent solvent-free technique for volatile compound analysis.[8]

  • Sample Aliquot: Place a precisely weighed amount of a solid sample (e.g., fruit homogenate) or a measured volume of a liquid sample into a headspace vial.

  • Internal Standard: Add the internal standard directly to the vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath (e.g., at 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a DVB/CAR/PDMS coating) to the headspace for a defined time (e.g., 20-40 minutes) while maintaining the temperature. The analytes will adsorb onto the fiber coating.[8]

  • Injection: Retract the fiber and immediately introduce it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the column.[8]

2. GC-MS Instrumentation and Conditions

The following are typical instrument parameters. Optimization may be required for specific instruments or applications.

Parameter Recommended Setting
Gas Chromatograph Agilent, Shimadzu, Thermo Scientific, or equivalent
GC Column A non-polar DB-5ms (5% phenyl-methylpolysiloxane) or a polar DB-WAX (polyethylene glycol) column; 30 m x 0.25 mm ID, 0.25 µm film thickness is a common choice.[7][9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 ratio for higher concentrations).
Injection Volume 1 µL (for LLE) or SPME fiber desorption.
Oven Program Initial temperature: 40°C, hold for 2 minutes. Ramp at 10°C/min to 240°C. Hold at 240°C for 5 minutes.
Mass Spectrometer Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.[10]
MS Source Temperature 230°C
MS Transfer Line Temp 250°C
Scan Mode Full Scan: m/z 40-200 for compound identification. Selected Ion Monitoring (SIM): For quantification, monitor key ions of this compound.

Data Presentation

Mass Spectral Data

The mass spectrum of this compound is characterized by specific fragment ions. The primary ions are essential for identification and for setting up SIM mode for quantification.

Ion (m/z) Relative Intensity (%) Description
88.099.99Molecular ion fragment [M-28]+ or McLafferty rearrangement
57.097.58Butyryl fragment [C4H9]+
41.054.04Allyl cation fragment [C3H5]+
29.044.19Ethyl fragment [C2H5]+
85.031.39Acylium ion fragment [C4H9CO]+
Data sourced from PubChem CID 13357.[10]

Representative Quantitative Data

The following data are representative values for the analysis of esters by GC-MS and may vary depending on the specific method and matrix.

Parameter Typical Value Range Reference
Limit of Detection (LOD) 20 - 50 µg/LBased on similar ester analyses in beverages.[11]
Limit of Quantitation (LOQ) 50 - 150 µg/LBased on similar ester analyses.
Linearity (r²) > 0.995A linear response is typically achieved over several orders of magnitude.[12]
Precision (%RSD) < 10%Repeatability is generally high for GC-MS methods.[11]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Beverage, Fruit) ISTD Internal Standard Addition Sample->ISTD Extraction Extraction (LLE or HS-SPME) ISTD->Extraction Concentration Drying & Concentration (LLE only) Extraction->Concentration Vial Transfer to GC Vial Concentration->Vial Injection GC-MS Injection Vial->Injection Separation GC Separation Injection->Separation Detection MS Detection (Full Scan / SIM) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Identification Peak Identification (vs. Library) Acquisition->Identification Quantification Quantification (Integration & Calibration) Identification->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for GC-MS analysis.

GC-MS System Components

This diagram shows the logical flow of the analyte through the GC-MS instrument.

GCMS_Components Injector GC Inlet (Vaporization) Column GC Column (Separation) Injector->Column TransferLine Transfer Line Column->TransferLine IonSource MS Ion Source (Ionization) TransferLine->IonSource Analyzer Mass Analyzer (Filtering) IonSource->Analyzer Detector Detector (Signal) Analyzer->Detector

Caption: Logical path of an analyte through a GC-MS system.

References

Application Note: Chiral Gas Chromatography for the Separation of Methyl 2-Methylbutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the enantioselective separation of methyl 2-methylbutyrate (B1264701) enantiomers using chiral gas chromatography (GC). Methyl 2-methylbutyrate, a volatile ester found in various fruits and fermented products, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit distinct sensory properties and biological activities, making their separation and quantification critical in pharmaceutical, food, and fragrance industries. This method utilizes a cyclodextrin-based chiral stationary phase, which provides excellent resolution of the enantiomers. The described protocol is suitable for researchers, scientists, and drug development professionals requiring robust and reliable chiral separation methods.

Introduction

Chiral compounds are molecules that are non-superimposable mirror images of each other, known as enantiomers. In a non-chiral environment, enantiomers possess identical physical and chemical properties, making their separation challenging. However, in biological systems, enantiomers often exhibit significantly different pharmacological, toxicological, and sensory profiles. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance.

Chiral gas chromatography is a powerful technique for the separation of volatile enantiomeric compounds.[1] The principle of separation relies on the use of a chiral stationary phase (CSP) within the GC column.[2] Derivatized cyclodextrins are widely used as CSPs due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differential retention times and subsequent separation.[1][3] This application note details a method employing a cyclodextrin-based column for the effective separation of (R)- and (S)-methyl 2-methylbutyrate.

Experimental

The separation is achieved using a gas chromatograph equipped with a flame ionization detector (FID) and a specialized chiral capillary column. The key to the separation is the chiral stationary phase, which interacts differently with each enantiomer.

Recommended Column:

A cyclodextrin-based chiral column is recommended for this separation. Columns such as the Restek Rt-βDEXse have demonstrated excellent performance for similar compounds like ethyl 2-methylbutyrate.[4][5] The Rt-βDEXse phase consists of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin (B164692) doped into a mid-polarity cyanopropylphenyl/dimethyl polysiloxane polymer.[5] Another suitable option is the Agilent CP-Chirasil-Dex CB, which also utilizes a cyclodextrin (B1172386) derivative.[3]

Quantitative Data

While specific retention times for this compound were not available in the cited literature, data for the structurally similar compound, ethyl 2-methylbutyrate, on a Restek Rt-βDEXse column provides an excellent reference for expected performance.[4] A high resolution factor (Rs) indicates a good separation between the two enantiomer peaks. Baseline separation is typically achieved when Rs > 1.5.

CompoundChiral Stationary PhaseResolution (Rs)
Ethyl 2-MethylbutyrateRt-βDEXse4.66[4]

Note: The resolution for this compound is expected to be comparable to that of ethyl 2-methylbutyrate under the same analytical conditions due to their structural similarity.

Experimental Workflow

The overall workflow for the chiral GC analysis of this compound enantiomers is depicted in the following diagram.

Chiral_GC_Workflow Experimental Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Racemic Methyl 2-Methylbutyrate Standard or Sample Matrix Dilution Dilute in suitable solvent (e.g., Hexane) Sample->Dilution Filtration Filter through 0.45 µm syringe filter Dilution->Filtration Injection Inject into GC System Filtration->Injection Separation Separation on Chiral Column (e.g., Rt-βDEXse) Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of (R) and (S) Enantiomers Chromatogram->Integration Quantification Calculate Enantiomeric Ratio and/or Enantiomeric Excess (ee) Integration->Quantification

Caption: Workflow for Chiral Analysis of this compound.

Detailed Protocol

This protocol is based on established methods for chiral separations on cyclodextrin-based columns.[4]

1. Materials and Reagents

  • Racemic this compound standard

  • High-purity solvent (e.g., Hexane or Dichloromethane) for sample dilution

  • Syringe filters (0.45 µm)

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID)

  • Chiral GC Capillary Column: e.g., Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness.[5]

  • Data acquisition and processing software

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the chosen solvent.

  • Dilute the stock solution to a final concentration suitable for GC analysis (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent contamination of the injector and column.

4. GC Operating Conditions

ParameterValue
Column Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm[5]
Oven Program 40°C (hold for 1 min), then ramp at 2°C/min to 230°C (hold for 3 min)[4]
Carrier Gas Hydrogen[4]
Flow Rate / Linear Velocity 80 cm/sec (set at 40°C)[4]
Injector Temperature 220°C - 250°C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1.0 µL
Detector Flame Ionization Detector (FID)
Detector Temperature 220°C[4]

5. Data Analysis

  • Identify the two peaks corresponding to the (R)- and (S)-enantiomers of this compound based on their retention times.

  • Integrate the peak area for each enantiomer.

  • Calculate the resolution (Rs) between the two enantiomer peaks to confirm adequate separation.

  • Determine the enantiomeric ratio or calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Conclusion

The described chiral gas chromatography method provides an effective and reliable means for separating the enantiomers of this compound. The use of a cyclodextrin-based chiral stationary phase, such as the Rt-βDEXse, is crucial for achieving the necessary selectivity. This application note and protocol serve as a comprehensive guide for researchers in various fields to implement this important analytical technique for quality control, purity assessment, and further research into the properties of individual enantiomers.

References

Application Notes and Protocols for Headspace Solid-Phase Microextraction (SPME) Analysis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbutyrate (B1264701) is a volatile ester recognized for its characteristic fruity and apple-like aroma. It is a significant component in the flavor and fragrance profile of various fruits, beverages, and consumer products. Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in metabolic research where volatile organic compounds (VOCs) can serve as biomarkers.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, solvent-free, and highly sensitive approach for the analysis of methyl 2-methylbutyrate in diverse and complex matrices. This technique combines sampling, extraction, and concentration of the analyte into a single step, simplifying sample preparation and enhancing detection limits.[1]

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using HS-SPME-GC-MS.

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a liquid or solid sample in a sealed vial. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. Following a defined extraction period, the fiber is withdrawn and introduced into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the analysis of volatile esters, using ethyl 2-methylbutyrate as a close structural analog for this compound, by HS-SPME-GC-MS.[2] These values are representative and can vary based on the specific instrumentation, matrix, and optimized method parameters.

ParameterPerformance MetricRemarks
Linear Range 10 – 6000 µg/LDemonstrates a wide range for quantification.[2]
Linearity (R²) > 0.99Indicates excellent correlation within the linear range.[2]
Limit of Detection (LOD) ~15 µg/LThe lowest concentration of analyte that can be reliably detected.[2]
Limit of Quantification (LOQ) ~50 µg/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Precision (RSD%) < 10%Demonstrates good method repeatability.[2]
Recovery 85 – 115%Shows high accuracy of the method in a given matrix.[2]

Experimental Protocols

This section details a comprehensive protocol for the quantitative analysis of this compound in a liquid matrix (e.g., fruit juice, beverage, or biological fluid) using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range volatile analysis.[2]

  • SPME Fiber Holder : Manual or autosampler version.

  • Sample Vials : 20 mL clear or amber glass vials with PTFE/silicone septa screw caps.[3]

  • Heater/Agitator : For temperature control and consistent agitation during extraction.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) : Equipped with a split/splitless injector.

  • GC Column : A mid-to-low polarity column such as a DB-5ms (or equivalent) is suitable for the separation of volatile esters.[3]

  • This compound Standard : High purity (≥98%).

  • Internal Standard (IS) : A suitable deuterated analog or a compound with similar chemical properties not present in the sample (e.g., 2-methylbutyl acetate-d3).[3]

  • Sodium Chloride (NaCl) : Analytical grade, baked at a high temperature (e.g., 400°C) for 4 hours to eliminate volatile contaminants.

  • Solvents : Methanol (B129727) or ethanol (B145695) (analytical grade) for standard preparation.

Detailed Methodology

Step 1: Standard and Sample Preparation

  • Stock Standard Preparation : Prepare a stock solution of this compound in methanol at a concentration of 1000 mg/L.

  • Calibration Standards : Prepare a series of calibration standards by spiking appropriate amounts of the stock solution into a matrix blank (a sample of the same type being analyzed, but known to not contain the analyte).

  • Internal Standard Spiking : If used, add a known concentration of the internal standard to all calibration standards and samples.[3]

  • Sample Preparation : Pipette a defined volume (e.g., 8 mL) of the liquid sample into a 20 mL SPME vial.[2]

  • Salting Out : Add a precise amount of NaCl (e.g., 3.0 g) to the sample in the vial. This increases the ionic strength of the sample, promoting the transfer of volatile organic compounds into the headspace.[2]

  • Vial Sealing : Immediately seal the vial with the screw cap to prevent the loss of volatile analytes.

Step 2: Headspace SPME Extraction

  • Fiber Conditioning : Before the first use and daily, condition the SPME fiber in the GC injector at the manufacturer's recommended temperature (e.g., 270°C for 30 minutes) to remove any contaminants.[2]

  • Incubation/Equilibration : Place the sealed vial in the heater/agitator and incubate the sample at a specified temperature (e.g., 45°C) for a set time (e.g., 5 minutes) with agitation (e.g., 400 rpm). This allows the volatile compounds to reach equilibrium between the sample and the headspace.[2]

  • Extraction : After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 45 minutes) at the same temperature and agitation speed.[2]

Step 3: Desorption and GC-MS Analysis

  • Desorption : After extraction, immediately retract the fiber and insert it into the heated GC injection port (e.g., 250°C).[2] Desorb the analytes for a sufficient time (e.g., 5 minutes) in splitless mode to ensure complete transfer to the GC column.[2]

  • GC Separation :

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program : An example program could be: initial temperature of 45°C held for 3 minutes, ramp at 4°C/min to 150°C, then ramp at 10°C/min to 230°C and hold for 5 minutes.[2]

  • MS Detection :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 350.

    • Data Acquisition : Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Step 4: Data Analysis

  • Identification : Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification : Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Visualizations

HS_SPME_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (e.g., 8 mL in 20 mL vial) Salt 2. Addition of NaCl (Salting Out) Sample->Salt IS 3. Internal Standard Spiking (Optional) Salt->IS Seal 4. Vial Sealing IS->Seal Equilibrate 5. Equilibration (e.g., 45°C for 5 min) Seal->Equilibrate Transfer to Autosampler Extract 6. Headspace Extraction (e.g., 45°C for 45 min) Equilibrate->Extract Desorb 7. Thermal Desorption (e.g., 250°C for 5 min) Extract->Desorb Transfer to GC Inlet Separate 8. GC Separation Desorb->Separate Detect 9. MS Detection Separate->Detect Identify 10. Peak Identification Detect->Identify Quantify 11. Quantification Identify->Quantify Logical_Relationships Key Parameter Relationships in HS-SPME Optimization Sensitivity Method Sensitivity & Reproducibility Fiber SPME Fiber Type (e.g., DVB/CAR/PDMS) Fiber->Sensitivity influences selectivity & capacity Temp Extraction Temperature Temp->Sensitivity affects partitioning & equilibrium time Time Extraction Time Time->Sensitivity impacts amount extracted (equilibrium) Salt Salt Concentration (Salting-Out Effect) Salt->Sensitivity increases analyte volatility Agitation Agitation Speed Agitation->Sensitivity accelerates mass transfer Matrix Sample Matrix (Complexity, pH) Matrix->Sensitivity can cause suppression or enhancement

References

High-performance liquid chromatography (HPLC) method for methyl 2-methylbutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Methyl 2-Methylbutyrate (B1264701) using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 2-methylbutyrate. This volatile ester is a significant compound in the flavor and fragrance industry and can be a key analyte in food science, environmental analysis, and metabolic research. The described method utilizes reversed-phase chromatography with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices. This document provides detailed experimental protocols, data presentation, and workflow visualization to aid researchers in implementing this method.

Introduction

This compound is a chiral ester known for its characteristic fruity, apple-like aroma. Its presence and concentration are critical quality indicators in food products such as fruits, juices, and alcoholic beverages. Furthermore, as a volatile organic compound (VOC), its analysis is pertinent in environmental monitoring and as a potential biomarker in biological samples. Accurate and precise quantification of this compound is therefore essential. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for this analysis. While gas chromatography (GC) is also commonly used for volatile compounds, HPLC provides an alternative and complementary technique, particularly for samples in aqueous matrices or when derivatization is not desirable. This application note presents a validated HPLC method suitable for the quantification of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and quantification of this compound.

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1] A shorter column (e.g., 150 mm x 4.6 mm, 3.5 µm) can be used for faster analysis times.

  • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water. To improve peak shape and resolution, the addition of a small amount of acid is recommended.[2]

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution is recommended to ensure good separation from potential matrix interferences.

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 205 nm.[1][3] this compound does not have a strong chromophore, thus detection at a low UV wavelength is necessary.

Standard and Sample Preparation

2.1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.2. Sample Preparation

The choice of sample preparation will depend on the sample matrix. Below are two general protocols for liquid and solid samples.

2.2.1. Liquid Samples (e.g., beverages, biological fluids)

A liquid-liquid extraction (LLE) is a suitable method for extracting this compound from aqueous matrices.

  • To 5 mL of the liquid sample, add 5 mL of a suitable organic solvent such as hexane (B92381) or diethyl ether.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (initial conditions).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

2.2.2. Solid Samples (e.g., food products, tissues)

A solid-phase extraction (SPE) can be employed to extract and clean up the analyte from solid matrices.

  • Homogenize a known amount (e.g., 1 g) of the solid sample with a suitable solvent (e.g., 5 mL of methanol (B129727)/water 80:20 v/v).

  • Centrifuge the homogenate at 5000 rpm for 15 minutes.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elute the this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (initial conditions).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method should be validated to ensure it is suitable for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.

Parameter Specification Typical Result
Linearity (r²) ≥ 0.9950.999
Range 1 - 100 µg/mLMeets linearity
Accuracy (% Recovery) 90 - 110%98.5 - 102.3%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:11.0 µg/mL

Mandatory Visualization

The following diagrams illustrate the experimental workflows for sample preparation and HPLC analysis.

cluster_0 Liquid Sample Preparation (LLE) Liquid Sample Liquid Sample Add Organic Solvent Add Organic Solvent Liquid Sample->Add Organic Solvent Vortex Vortex Add Organic Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Organic Layer Collect Organic Layer Centrifuge->Collect Organic Layer Evaporate Evaporate Collect Organic Layer->Evaporate Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate->Reconstitute in Mobile Phase Filter Filter Reconstitute in Mobile Phase->Filter Ready for HPLC Ready for HPLC Filter->Ready for HPLC

Caption: Liquid-Liquid Extraction (LLE) Workflow.

cluster_1 Solid Sample Preparation (SPE) Solid Sample Solid Sample Homogenize with Solvent Homogenize with Solvent Solid Sample->Homogenize with Solvent Centrifuge Centrifuge Homogenize with Solvent->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Load Supernatant Load Supernatant Collect Supernatant->Load Supernatant Condition SPE Cartridge Condition SPE Cartridge Condition SPE Cartridge->Load Supernatant Wash Cartridge Wash Cartridge Load Supernatant->Wash Cartridge Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Evaporate Eluate Evaporate Eluate Elute Analyte->Evaporate Eluate Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate Eluate->Reconstitute in Mobile Phase Filter Filter Reconstitute in Mobile Phase->Filter Ready for HPLC Ready for HPLC Filter->Ready for HPLC

Caption: Solid-Phase Extraction (SPE) Workflow.

cluster_2 HPLC Analysis Workflow Prepared Sample Prepared Sample Inject into HPLC Inject into HPLC Prepared Sample->Inject into HPLC Separation on C18 Column Separation on C18 Column Inject into HPLC->Separation on C18 Column UV Detection at 205 nm UV Detection at 205 nm Separation on C18 Column->UV Detection at 205 nm Data Acquisition Data Acquisition UV Detection at 205 nm->Data Acquisition Chromatogram Processing Chromatogram Processing Data Acquisition->Chromatogram Processing Quantification Quantification Chromatogram Processing->Quantification Result Reporting Result Reporting Quantification->Result Reporting

Caption: HPLC Analysis and Data Processing Workflow.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The use of a standard C18 column and a simple mobile phase makes this method accessible to most analytical laboratories. The provided sample preparation protocols offer a starting point for the analysis of this compound in a variety of matrices. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols: Methyl 2-Methylbutyrate as a Flavor Ingredient in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 2-methylbutyrate (B1264701) as a flavor ingredient in various food products. This document includes its regulatory status, organoleptic properties, recommended use levels, and detailed protocols for its analysis and sensory evaluation.

1. Introduction to Methyl 2-Methylbutyrate

This compound (CAS No: 868-57-5) is a volatile ester recognized for its characteristic fruity, sweet, and apple-like aroma.[1] It is a naturally occurring compound found in a variety of fruits, including apples, strawberries, melons, and oranges, contributing significantly to their distinct flavor profiles.[2] Due to its pleasant and potent fruity notes, it is widely used in the food industry to impart or enhance fruit flavors in a range of products.

Regulatory Status: this compound is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 2719.[3][4] It is also approved for use as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3][4]

Organoleptic Profile:

  • Odor: Fruity, sweet, apple, ethereal, with nuances of ripe berries and pulpy apples.[2][5]

  • Flavor: Fruity, sweet, apple-like.[5]

2. Quantitative Data: Recommended Use Levels

The following table summarizes the typical maximum use levels of this compound in various food categories as established by FEMA. These levels are provided as a guide for formulation development.

Food CategoryAverage Maximum Use Level (ppm)
Baked Goods10.0
Nonalcoholic Beverages5.0
Frozen Dairy10.0
Fruit Ices10.0
Gelatins and Puddings10.0

Source: The Good Scents Company Information Bureau[5]

3. Experimental Protocols

This section outlines detailed methodologies for the analytical quantification and sensory evaluation of this compound in food matrices.

3.1. Protocol for Quantitative Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adaptable for various food matrices, including beverages and baked goods.

Objective: To accurately quantify the concentration of this compound in a food sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME (Solid Phase Microextraction) autosampler and fibers (e.g., DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and septa

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • This compound standard

  • Internal standard (e.g., ethyl 2-methylbutyrate or a stable isotope-labeled analog)

  • Sodium chloride (NaCl)

  • Deionized water

  • Organic solvent (e.g., dichloromethane, if liquid-liquid extraction is preferred)

  • Anhydrous sodium sulfate

Sample Preparation (Headspace SPME):

  • Homogenization: For solid samples (e.g., baked goods), weigh a representative portion (e.g., 5 g) and homogenize it. For liquid samples (e.g., beverages), use a known volume (e.g., 5 mL).

  • Vial Preparation: Transfer the homogenized sample or liquid into a 20 mL headspace vial.

  • Internal Standard: Add a known amount of the internal standard to the vial.

  • Salting Out: Add sodium chloride (e.g., 1-2 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in the GC autosampler tray. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

  • Injection: The SPME fiber is automatically desorbed in the heated GC inlet.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar or semi-polar capillary column.

    • Inlet Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target analyte and internal standard, and/or full scan mode for qualitative analysis.

Data Analysis:

  • Calibration Curve: Prepare a series of standard solutions of this compound with a constant concentration of the internal standard. Analyze these standards using the same GC-MS method to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

3.2. Protocol for Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible sensory difference exists between a control product and a product formulated with this compound.

Materials:

  • Control food/beverage product.

  • Test food/beverage product containing this compound at a specific concentration.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Identical, odor-free sample containers.

  • Random three-digit codes for sample labeling.

  • Water and unsalted crackers for palate cleansing.

  • Ballot sheets for recording responses.

Procedure:

  • Panelist Selection: Recruit a panel of at least 24-30 individuals who are regular consumers of the product category being tested.

  • Sample Preparation: Prepare the control and test samples under identical conditions. The temperature of the samples should be standardized.

  • Sample Presentation: Present each panelist with three samples simultaneously. Two of the samples are identical (either both control or both test), and one is different. The order of presentation should be randomized for each panelist. Label each sample with a unique three-digit code.

  • Evaluation: Instruct the panelists to evaluate the samples from left to right. They should cleanse their palate with water and an unsalted cracker between samples.

  • Task: Ask the panelists to identify the sample that is different from the other two and to circle the corresponding code on their ballot.

  • Data Analysis: Tally the number of correct identifications. Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct judgments is statistically significant at a chosen confidence level (e.g., p < 0.05).

3.3. Protocol for Sensory Evaluation: Descriptive Analysis

Objective: To characterize and quantify the sensory attributes of a food product containing this compound.

Materials:

  • Food/beverage samples with varying concentrations of this compound and a control.

  • A trained descriptive sensory panel (8-12 members).

  • Sensory evaluation software or ballot sheets with attribute scales.

  • Reference standards for relevant aroma and flavor attributes (e.g., fresh apple, ripe strawberry).

Procedure:

  • Lexicon Development: In initial sessions, have the trained panel identify and define the key sensory attributes (aroma, flavor, aftertaste) of the product with and without this compound. Develop a consensus lexicon with clear definitions and reference standards for each attribute.

  • Training: Train the panelists on the use of the lexicon and intensity scales (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense).

  • Sample Evaluation: In individual sensory booths, present the panelists with the coded samples in a randomized order.

  • Rating: Have the panelists rate the intensity of each attribute for each sample on the provided scale.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity across the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory profiles.

4. Visualizations

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization (Solid or Liquid) Vial_Prep Transfer to Headspace Vial Homogenization->Vial_Prep IS_Addition Add Internal Standard Vial_Prep->IS_Addition Salting_Out Add NaCl IS_Addition->Salting_Out Equilibration Equilibration (Heating & Agitation) Salting_Out->Equilibration SPME SPME Fiber Extraction Equilibration->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantify Concentration Detection->Quantification Calibration Generate Calibration Curve Calibration->Quantification Sensory_Evaluation_Workflow cluster_triangle Triangle Test cluster_descriptive Descriptive Analysis T_Prep Prepare Control & Test Samples T_Present Present 3 Coded Samples (2 Alike, 1 Different) T_Prep->T_Present T_Evaluate Panelists Identify Odd Sample T_Present->T_Evaluate T_Analysis Statistical Analysis of Correct Identifications T_Evaluate->T_Analysis D_Lexicon Develop Sensory Lexicon D_Train Train Panel on Attributes & Scales D_Lexicon->D_Train D_Evaluate Panelists Rate Attribute Intensities D_Train->D_Evaluate D_Analysis ANOVA & PCA of Ratings D_Evaluate->D_Analysis Olfactory_Signaling_Pathway Odorant This compound (Odorant Molecule) OR Olfactory Receptor (G-Protein Coupled Receptor) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes Ion_Channel Ion Channel Opening ATP_cAMP->Ion_Channel cAMP opens Depolarization Cell Depolarization Ion_Channel->Depolarization Signal Signal to Brain (Odor Perception) Depolarization->Signal

References

Application of Methyl 2-Methylbutyrate in Fragrance Compositions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbutyrate (B1264701) (CAS No. 868-57-5) is a volatile ester recognized for its potent, fruity, and ethereal aroma.[1][2] Naturally occurring in a variety of fruits such as apples, pineapples, strawberries, and melons, it imparts a characteristic sweet and green scent profile.[1][2][3][4] In the fragrance industry, it is a valuable top note modifier, prized for its ability to add a bright, juicy, and fresh lift to compositions.[1][5] Its fleeting and ethereal nature makes it particularly suitable for creating dynamic and memorable opening accords in fine fragrances and personal care products.[5] This document provides detailed application notes, experimental protocols, and technical data for the effective use of methyl 2-methylbutyrate in fragrance formulations.

Olfactory Profile and Applications

This compound is characterized by a complex and multifaceted olfactory profile. Its primary scent is often described as a bright, green apple aroma with nuances of ripe and pulpy fruits.[5] It also possesses subtle undertones that can be perceived as powdery, fatty, and reminiscent of lily-of-the-valley, allowing it to bridge fruity and floral accords.[5]

Key descriptors:

  • Primary: Fruity, ethereal, green apple, sweet[5][6][7]

  • Secondary: Ripe fruit, pulpy, juicy, with hints of strawberry, cantaloupe, and cucumber[3][5]

Applications in Fragrance Compositions:

  • Top Note Enhancement: Due to its high volatility, it provides an immediate and diffusive lift to the top notes of a fragrance.[5]

  • Fruity Accords: It is essential for creating realistic apple and strawberry accords and can add a juicy brightness to a wide range of fruit-based fragrances.[1][5]

  • Floral Compositions: Its subtle lily-of-the-valley undertones allow for seamless integration into white floral compositions, adding a touch of freshness and naturality.[5]

  • Synergistic Blending: It can be effectively combined with other esters, such as ethyl 2-methylbutyrate, to create fuller and more complex fruit profiles.[5] For instance, a blend with cis-3-Hexenol can produce an authentic Granny Smith apple accord.[5]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C6H12O2[8]
Molecular Weight 116.16 g/mol [8]
CAS Number 868-57-5[3]
FEMA Number 2719[1]
Boiling Point 115 °C[9]
Density 0.88 g/mL at 25 °C[2]
Refractive Index n20/D 1.393[2]
Flash Point 32 °C (closed cup)[9]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[10]

Table 2: Olfactory and Application Data

ParameterDescriptionReference
Odor Type Fruity, Ethereal, Green, Sweet[1][7]
Odor Strength Medium[1]
Odor Threshold 0.92 parts per billion[5]
Recommended Use Level in Flavors 0.1 - 10 ppm[4]
Typical Usage in Perfume Compounds Trace amounts, often as a modifier[10]

Experimental Protocols

Sensory Evaluation of this compound

Objective: To characterize the olfactory profile of this compound and its performance in a fragrance composition.

Materials:

  • This compound (high purity)

  • Ethanol (B145695) (perfumer's grade)

  • Glass beakers and stirring rods

  • Pipettes

  • Smelling strips

  • Fragrance evaluation forms

  • Trained sensory panel (minimum of 5 panelists)

Protocol:

  • Preparation of Solutions:

    • Prepare a 10% solution of this compound in ethanol.

    • Prepare a 1% solution of this compound in ethanol for more detailed top note evaluation.

  • Direct Olfactory Evaluation:

    • Dip a smelling strip into the 10% solution, ensuring not to oversaturate.

    • Allow the solvent to evaporate for a few seconds.

    • Panelists should smell the strip at different time intervals (e.g., immediately, after 1 minute, 5 minutes, 15 minutes, and 1 hour) to evaluate the evolution of the scent.

    • Panelists record their observations on the fragrance evaluation form, noting the primary and secondary descriptors, intensity, and any changes over time.

  • Evaluation in a Simple Fragrance Base:

    • Prepare a simple fragrance base (e.g., a blend of a neutral musk and a floral element like hedione).

    • Create two versions of the base: one without this compound (control) and one with a specific concentration of this compound (e.g., 0.5%).

    • Dip smelling strips into both the control and the test sample.

    • Present the strips to the panelists in a blinded and randomized order.

    • Panelists compare the two samples and describe the effect of this compound on the overall fragrance profile.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active regions of a fragrance composition containing this compound.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)

  • Helium carrier gas

  • Appropriate GC column (e.g., non-polar or mid-polar)

  • Fragrance sample containing this compound

  • Trained human assessor

Protocol:

  • Sample Preparation: Dilute the fragrance sample in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) to an appropriate concentration for GC analysis.

  • GC-MS/O Setup:

    • Set the GC oven temperature program to effectively separate the volatile compounds.

    • Split the column effluent between the MS detector and the olfactometry port.

    • Humidify the air stream to the olfactometry port to prevent nasal dehydration of the assessor.

  • Analysis:

    • Inject the sample into the GC.

    • The assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.

    • Simultaneously, the MS detector records the mass spectra of the eluting compounds.

  • Data Interpretation:

    • Correlate the odor events recorded by the assessor with the corresponding peaks in the chromatogram.

    • Identify the compounds responsible for the specific odors using the mass spectral data and library matching. This will confirm the olfactory contribution of this compound and other components in the mixture.

Stability Testing in a Cosmetic Base

Objective: To evaluate the stability of a fragrance containing this compound in a representative cosmetic formulation (e.g., a lotion or shower gel).

Materials:

  • Cosmetic base (unfragranced)

  • Fragrance oil containing a known concentration of this compound

  • Packaging containers (glass and the intended final packaging)

  • Stability ovens/chambers capable of maintaining constant temperatures (e.g., 40°C) and light exposure.

  • pH meter, viscometer

Protocol:

  • Sample Preparation:

    • Prepare a batch of the cosmetic base and divide it into two portions.

    • Add the fragrance oil to one portion at the desired concentration. The other portion will serve as the unfragranced control.

    • Package the samples in both glass jars and the final intended packaging.

  • Storage Conditions:

    • Store the samples under various conditions:

      • Accelerated Stability: 40°C for 1, 2, and 3 months.

      • Real-Time Stability: Room temperature (approx. 25°C) for the intended shelf life of the product.

      • Light Exposure: In a light cabinet with controlled UV and visible light exposure.

      • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[11]

  • Evaluation:

    • At each time point, evaluate the samples for the following parameters and compare them to the initial samples and the unfragranced control:

      • Odor: Assess any changes in the fragrance profile, noting any off-odors or loss of intensity.

      • Color: Observe any discoloration.

      • pH: Measure any significant shifts in pH.

      • Viscosity: Check for changes in the product's consistency.

      • Phase Separation: Look for any signs of emulsion instability.

  • Data Analysis:

    • Record all observations in a structured format.

    • Based on the results, determine the stability of the fragrance in the cosmetic base and its compatibility with the packaging.

Visualizations

experimental_workflow_sensory_evaluation cluster_prep Preparation cluster_eval Evaluation cluster_data Data Collection cluster_analysis Analysis prep_sol Prepare 10% & 1% This compound Solutions direct_eval Direct Olfactory Evaluation (Smelling Strips) prep_sol->direct_eval prep_base Prepare Fragrance Base (Control & Test) base_eval Blinded Comparison in Base prep_base->base_eval record_desc Record Descriptors & Intensity direct_eval->record_desc record_comp Record Comparative Notes base_eval->record_comp analyze_profile Characterize Olfactory Profile record_desc->analyze_profile record_comp->analyze_profile

Caption: Workflow for the sensory evaluation of this compound.

olfactory_signaling_pathway odorant This compound (Odorant) receptor Olfactory Receptor (OR) (GPCR) odorant->receptor Binds g_protein G-protein (Gαolf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase (AC) Activation g_protein->adenylyl_cyclase atp_to_camp ATP -> cAMP adenylyl_cyclase->atp_to_camp cng_channel Cyclic Nucleotide-Gated (CNG) Channel Opening atp_to_camp->cng_channel cAMP activates ion_influx Na+ and Ca2+ Influx cng_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

Caption: Simplified olfactory signal transduction pathway.

Conclusion

This compound is a versatile and impactful fragrance ingredient that can significantly enhance the top notes of a variety of fragrance compositions. Its bright, fruity, and green character provides a natural and appealing freshness. A thorough understanding of its olfactory profile, coupled with systematic sensory evaluation and stability testing, is crucial for its successful application. The provided protocols offer a framework for researchers and perfumers to effectively incorporate this material into their creations, ensuring both aesthetic appeal and product integrity.

References

Methyl 2-Methylbutyrate: A Potential Volatile Biomarker in Medical Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The volatile organic compound (VOC) methyl 2-methylbutyrate (B1264701) is emerging as a potential non-invasive biomarker for the early detection and monitoring of various diseases. Found in exhaled breath and other biological fluids, this ester of 2-methylbutyric acid may offer a window into metabolic disturbances associated with conditions such as cancer and inflammatory diseases. This application note provides a detailed overview of the current understanding of methyl 2-methylbutyrate as a biomarker, including its metabolic origins, and outlines protocols for its analysis in clinical research settings.

Introduction

The analysis of volatile organic compounds in exhaled breath is a rapidly growing field in medical diagnostics, offering a non-invasive approach to gain insights into the body's metabolic state.[1][2][3][4] VOCs are byproducts of metabolic processes and their profiles can be altered in the presence of disease.[1][2][3][4] this compound, a fatty acid ester, has been identified in human breath and is being investigated for its diagnostic potential. Its presence and concentration may reflect specific enzymatic activities or microbial metabolism within the body, providing valuable information for researchers, scientists, and drug development professionals.

Metabolic Pathways and Biological Origin

The endogenous production of this compound in humans is believed to be closely linked to the metabolism of the branched-chain amino acid isoleucine. Gut microbiota play a significant role in the breakdown of isoleucine, leading to the formation of 2-methylbutyric acid, a short-chain fatty acid (SCFA).[5][6] While the precise mechanism of the subsequent esterification to this compound in human tissues is still under investigation, it is hypothesized to involve methyltransferase enzymes.

The following diagram illustrates the proposed metabolic pathway:

Isoleucine Isoleucine (from diet) Gut_Microbiota Gut Microbiota Metabolism Isoleucine->Gut_Microbiota Two_Methylbutyric_Acid 2-Methylbutyric Acid (SCFA) Gut_Microbiota->Two_Methylbutyric_Acid Methyltransferase Methyltransferase (presumed) Two_Methylbutyric_Acid->Methyltransferase Methyl_2_Methylbutyrate This compound (Volatile Biomarker) Methyltransferase->Methyl_2_Methylbutyrate Exhaled_Breath Exhaled Breath Methyl_2_Methylbutyrate->Exhaled_Breath

Caption: Proposed metabolic pathway of this compound.

Association with Disease

While research is ongoing, alterations in the levels of esters, including this compound, in exhaled breath have been observed in patients with gastrointestinal cancers.[1][2][3] The dysregulation of gut microbiota in these conditions could lead to changes in the production of precursor molecules like 2-methylbutyric acid, which in turn affects the concentration of the volatile ester in breath. Further quantitative studies are required to establish definitive correlations and diagnostic thresholds for specific diseases.

Quantitative Data

Currently, specific quantitative data on the concentration of this compound as a validated biomarker for a particular disease is limited in the publicly available scientific literature. The table below is intended to serve as a template for researchers to populate as more data becomes available.

Disease StateBiological MatrixThis compound Concentration (ng/L)Control Group Concentration (ng/L)Fold ChangeReference
Gastrointestinal Cancer (Hypothetical) Exhaled Breath[Insert Value][Insert Value][Insert Value][Citation]
Inflammatory Bowel Disease (Hypothetical) Urine[Insert Value][Insert Value][Insert Value][Citation]

Experimental Protocols

The following protocols are provided as a guideline for the analysis of this compound in clinical research.

Breath Sample Collection

A standardized protocol for breath collection is crucial for reliable and reproducible results.

Start Subject Preparation Fasting Fasting (8-12 hours) Start->Fasting Resting Resting Period (10-15 min) Fasting->Resting Tidal_Breathing Tidal Breathing of VOC-filtered air (5 min) Resting->Tidal_Breathing Exhalation Single Slow Exhalation Tidal_Breathing->Exhalation Bag_Collection Collection into Inert Bag (e.g., Tedlar®) Exhalation->Bag_Collection SPME Transfer to Sorbent Tube or SPME Bag_Collection->SPME End Analysis SPME->End

Caption: Workflow for exhaled breath sample collection.

Methodology:

  • Subject Preparation: Subjects should fast for a minimum of 8-12 hours to minimize the influence of dietary VOCs.

  • Environmental Control: The collection should take place in a controlled environment with low background VOC levels.

  • Pre-breathing: Subjects should breathe VOC-filtered air for 5 minutes to wash out ambient contaminants from the airways.

  • Exhalation: The subject should perform a single, slow, and complete exhalation into an inert collection bag (e.g., Tedlar®). The end-tidal portion of the breath, which is rich in alveolar air, is of primary interest.

  • Sample Transfer: The collected breath sample should be promptly transferred to a sorbent tube for thermal desorption or analyzed directly using techniques like Solid-Phase Microextraction (SPME).

Sample Analysis: SPME-GC-MS

Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a highly sensitive and specific method for the analysis of volatile compounds.

Methodology:

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds, including esters.

  • Extraction:

    • Headspace SPME: The SPME fiber is exposed to the headspace of the collected breath sample in the Tedlar® bag for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C) to allow for the adsorption of VOCs.

  • GC-MS Analysis:

    • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

    • Separation: A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating this compound from other VOCs.

    • Oven Program: A temperature gradient program should be optimized to achieve good chromatographic resolution. A typical program might start at 40°C and ramp up to 250°C.

    • Mass Spectrometry: The mass spectrometer should be operated in full scan mode for initial identification and selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.

Conclusion

This compound shows promise as a volatile biomarker for non-invasive medical diagnostics. Its origins in amino acid metabolism, potentially influenced by the gut microbiome, provide a strong biological basis for its investigation in various disease states. The detailed protocols provided in this application note offer a starting point for researchers to conduct robust and reproducible studies to further validate the clinical utility of this and other volatile biomarkers. Further research is needed to establish quantitative correlations with specific diseases and to elucidate the precise enzymatic pathways responsible for its production in humans.

References

Application Notes and Protocols: The Role of Methyl 2-Methylbutyrate in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbutyrate (B1264701) is a volatile organic compound (VOC) with a characteristic fruity, apple-like aroma.[1][2] This ester is a naturally occurring component of various fruit essences and has been identified as a significant semiochemical in the chemical ecology of several insect species.[1][3] Its role extends from being a defensive allomone in larval lepidopterans to a potential kairomonal cue for fruit-foraging insects. Understanding the nuanced roles of methyl 2-methylbutyrate in insect behavior is crucial for the development of novel pest management strategies and for advancing our knowledge of insect-plant and predator-prey interactions.

These application notes provide a comprehensive overview of the functions of this compound in insect chemical ecology, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

Allomonal Function in Papilio Species

This compound is a key component of the osmeterial secretions of late-instar larvae of several swallowtail butterfly species of the genus Papilio. This secretion serves as a chemical defense mechanism against predators. The composition of this defensive cocktail changes significantly between different larval instars.

Species Larval Instar This compound (% of secretion) Other Major Components Reference
Papilio protenor demetrius 5th Present (unquantified) Isobutyric acid, 2-methylbutyric acid [3]
Papilio xuthus 4th Present (unquantified) Isobutyric acid, 2-methylbutyric acid, methyl isobutyrate, various terpenoids [2]
Papilio xuthus 5th Present (unquantified) Isobutyric acid, 2-methylbutyric acid, methyl isobutyrate, ethyl isobutyrate, ethyl 2-methylbutyrate [2]
Papilio bianor 5th Present (unquantified) Isobutyric acid, 2-methylbutyric acid, methyl isobutyrate, ethyl isobutyrate, ethyl 2-methylbutyrate, isovaleric acid [2]
Papilio maackii 5th Present (unquantified) Isobutyric acid, 2-methylbutyric acid, methyl isobutyrate, ethyl isobutyrate, ethyl 2-methylbutyrate, isovaleric acid [2]

Table 1: Composition of Osmeterial Secretions in Papilio Larvae. The presence of this compound in the defensive secretions of late-instar Papilio larvae highlights its role as an allomone.

Kairomonal Function in Drosophila melanogaster

As a common fruit volatile, this compound and similar esters can act as kairomones, guiding insects to food sources. Studies on the fruit fly, Drosophila melanogaster, have demonstrated significant olfactory responses to a closely related ester, ethyl 2-methylbutanoate, indicating the importance of this class of compounds in host-finding behavior.

Insect Species Compound Concentration Behavioral Response Electrophysiological Response (EAG) Reference
Drosophila melanogaster Ethyl 2-methylbutanoate 10-6 dilution Significant attraction Significant antennal depolarization

Table 2: Olfactory Responses of Drosophila melanogaster to a Related Ester. The strong response of D. melanogaster to ethyl 2-methylbutanoate at very low concentrations suggests that this compound likely plays a similar role as a kairomonal attractant for this and other fruit-feeding insects.

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay for Insect Attraction

This protocol details a standard two-choice bioassay using a Y-tube olfactometer to assess the behavioral response of insects to this compound.[1][4][5]

Materials and Equipment:

  • Y-tube olfactometer (glass)

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water traps for air purification and humidification

  • Odor source chambers

  • Filter paper

  • This compound (high purity)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • Test insects

  • Release chamber

  • Stopwatch

  • Data recording sheets

Procedure:

  • Setup: Assemble the Y-tube olfactometer, connecting the air source, purification/humidification traps, flow meters, and odor chambers to the arms of the "Y". Ensure a constant, equal airflow through both arms (e.g., 200 mL/min).

  • Odor Preparation: Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 1 µg/µL). Apply a specific volume (e.g., 10 µL) of the solution to a filter paper and place it in one of the odor chambers. Place a filter paper with the solvent alone in the other odor chamber as a control.

  • Acclimatization: Allow the system to run for a few minutes to allow the odor to saturate the olfactometer arm.

  • Insect Introduction: Introduce a single insect into the release chamber at the base of the Y-tube.

  • Observation: Start the stopwatch and observe the insect's behavior. Record which arm the insect chooses (defined as moving a certain distance, e.g., two-thirds, into the arm) and the time taken to make the choice. If no choice is made within a set time (e.g., 5 minutes), record it as a "no choice".

  • Replication: Repeat the experiment with a new insect for a statistically significant number of replicates (e.g., 30-50).

  • Controls: After a set number of runs, clean the olfactometer thoroughly with solvent and bake at a high temperature to remove any residual odors. Rotate the odor and control arms to avoid any positional bias.

  • Data Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the arm containing this compound compared to the control arm.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol describes the use of GC-EAD to identify the specific components of a complex volatile mixture, such as an insect extract or plant headspace, that elicit an olfactory response in an insect's antenna.[6][7]

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • GC column (e.g., DB-5 or HP-5ms)

  • Effluent splitter

  • Heated transfer line

  • Electroantennography (EAG) setup (micromanipulators, electrodes, amplifier)

  • Insect Ringer's solution

  • Test insect

  • Data acquisition system

Procedure:

  • Sample Preparation:

    • Solvent Extraction: Dissect the pheromone glands or other relevant tissues from the insect and extract with a small volume of a volatile solvent (e.g., hexane).

    • Solid-Phase Microextraction (SPME): Expose an SPME fiber to the headspace of a calling insect or a plant sample to collect volatiles.[6][8]

  • GC-EAD System Setup:

    • Install the GC column and connect the outlet to the effluent splitter.

    • Connect one arm of the splitter to the FID and the other to the heated transfer line leading to the EAG setup.

    • Set the GC parameters (temperature program, carrier gas flow rate) appropriate for the analytes of interest.

  • Antennal Preparation:

    • Carefully excise an antenna from a live insect.

    • Mount the antenna between two electrodes filled with insect Ringer's solution. The recording electrode is placed at the distal end, and the reference electrode at the base.

  • Data Acquisition:

    • Inject the prepared sample into the GC.

    • Simultaneously record the signals from the FID and the EAG amplifier. The FID will produce a chromatogram of all volatile compounds, while the EAG will show antennal depolarizations in response to biologically active compounds.

  • Data Analysis:

    • Align the FID chromatogram and the EAD signal.

    • Identify the GC peaks that consistently elicit a response from the antenna. These are the electrophysiologically active compounds.

    • For identification, analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) under the same conditions to obtain the mass spectrum of the active peak.

Protocol 3: Synthesis of this compound via Fischer Esterification

This protocol provides a general method for the synthesis of this compound for use in chemical ecology studies.[9][10][11]

Materials and Equipment:

  • 2-Methylbutyric acid

  • Methanol (B129727) (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methylbutyric acid and an excess of methanol (e.g., 3-5 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess methanol using a rotary evaporator.

    • Purify the crude ester by distillation. Collect the fraction that boils at the literature value for this compound (~116-117 °C).

  • Characterization: Confirm the identity and purity of the synthesized ester using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Signaling Pathways

Insect_Olfactory_Signaling_Pathway cluster_0 Sensillum Lymph cluster_1 Olfactory Receptor Neuron Membrane cluster_2 Intracellular Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR_complex Odorant Receptor Complex (ORx + Orco) OBP->OR_complex Transports & Presents G_protein G-protein OR_complex->G_protein Activates Ion_Channel Ion Channel (Orco) OR_complex->Ion_Channel Opens (Ionotropic) AC Adenylyl Cyclase G_protein->AC Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx cAMP cAMP AC->cAMP Produces cAMP->Ion_Channel Opens Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

General Insect Olfactory Signal Transduction Pathway.
Experimental Workflows

Y_Tube_Olfactometer_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Air_Source Air Source Purification Air Purification & Humidification Air_Source->Purification Flow_Meters Flow Meters Purification->Flow_Meters Odor_Chambers Odor Chambers (Test vs. Control) Flow_Meters->Odor_Chambers Y_Tube Y-Tube Olfactometer Odor_Chambers->Y_Tube Introduce_Insect Introduce Insect Y_Tube->Introduce_Insect Observe_Choice Observe & Record Choice Introduce_Insect->Observe_Choice No_Choice No Choice (Time Limit Exceeded) Observe_Choice->No_Choice No Choice Made Data_Compilation Compile Data Observe_Choice->Data_Compilation Choice Made No_Choice->Data_Compilation Statistical_Test Chi-Square or Binomial Test Data_Compilation->Statistical_Test Conclusion Determine Preference or Repellence Statistical_Test->Conclusion

Y-Tube Olfactometer Experimental Workflow.

GC_EAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample_Collection Sample Collection (Extraction or SPME) GC_Injection Inject Sample into GC Sample_Collection->GC_Injection Antenna_Prep Antennal Preparation EAD_Detection EAD Detection Antenna_Prep->EAD_Detection Signal_Splitting Column Effluent Split GC_Injection->Signal_Splitting FID_Detection FID Detection Signal_Splitting->FID_Detection Signal_Splitting->EAD_Detection Data_Alignment Align FID and EAD Signals FID_Detection->Data_Alignment EAD_Detection->Data_Alignment Identify_Active_Peaks Identify Biologically Active Peaks Data_Alignment->Identify_Active_Peaks GC_MS_Confirmation GC-MS for Identification Identify_Active_Peaks->GC_MS_Confirmation

Gas Chromatography-Electroantennographic Detection Workflow.

References

Application Note: Enantioselective Synthesis of (S)-Methyl 2-Methylbutanoate Using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Methyl 2-methylbutanoate is a chiral ester recognized for its characteristic apple and strawberry flavor, making it a valuable compound in the food and fragrance industries. The stereospecific synthesis of this compound is crucial, as the enantiomers can exhibit different sensory properties. Lipases (EC 3.1.1.3) have emerged as effective biocatalysts for the enantioselective synthesis of such chiral molecules.[1][2][3] These enzymes can perform esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions, presenting a "green" and economical alternative to traditional chemical methods.[1] This application note details a protocol for the enantioselective synthesis of (S)-methyl 2-methylbutanoate from racemic 2-methylbutanoic acid using various lipases in an organic solvent system, primarily through a process known as kinetic resolution.[1][4]

The kinetic resolution process relies on the differential reaction rates of the two enantiomers of a racemic substrate with the enzyme. In this case, certain lipases preferentially catalyze the esterification of the (S)-enantiomer of 2-methylbutanoic acid, leading to an enrichment of (S)-methyl 2-methylbutanoate, while the unreacted acid becomes enriched in the (R)-enantiomer.

Data Presentation

Lipase (B570770) Screening for Enantioselective Synthesis

A screening of various lipases was conducted to identify the most effective biocatalysts for the synthesis of (S)-methyl 2-methylbutanoate. The following table summarizes the performance of selected lipases in terms of enzymatic activity and enantioselectivity.[4][5]

Lipase SourceImmobilization/TypeRelative Activity (%)Enantiomeric Excess (e.e.) (%)
Rhizomucor miehei (IM 20)Immobilized100>95
Aspergillus niger (AP)Free85>90
Aspergillus javanicus (FAP-15)Free80>90
Candida antarctica Lipase B (CALB)Immobilized (Novozym 435)HighHigh (General)[6][7]
Pseudomonas cepaciaFree/ImmobilizedVariableVariable[8]

Note: Data is compiled and representative based on findings from Kwon et al.[4] CALB and Pseudomonas cepacia lipases are included for broader context as they are widely used in kinetic resolutions, though specific data for this exact reaction was not in the primary source.

Optimization of Reaction Conditions

The reaction conditions were optimized to maximize the enantiomeric excess (e.e.) of the desired (S)-ester. The key parameters investigated were temperature and the pH at which the lipases were lyophilized prior to use.[4][5]

Table 1: Effect of Temperature on Enantiomeric Excess

Temperature (°C)Maximum Enantiomeric Excess (e.e.) (%)
20>95
30Decreased
40Further Decreased

Note: While synthetic activity increases with temperature, the highest enantioselectivity was observed at 20°C.[4][5]

Table 2: Effect of Lyophilization pH on Lipase Activity

Lyophilization pHSynthetic Activity
< 5.5Inactive
5.5 - 7.0Active
> 7.0Inactive

Note: Within the active pH range of 5.5 to 7.0, the enantioselectivity was not significantly influenced by the lyophilization pH.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Esterification

This protocol describes the general method for the lipase-catalyzed enantioselective synthesis of (S)-methyl 2-methylbutanoate from racemic 2-methylbutanoic acid and methanol (B129727).

Materials:

  • Racemic 2-methylbutanoic acid

  • Methanol

  • Isooctane (or other suitable organic solvent)

  • Selected Lipase (e.g., immobilized Rhizomucor miehei lipase, IM 20)

  • Molecular sieves (optional, for water removal)

  • Buffer solutions for pH adjustment (for lipase pre-treatment if using free lipase)

  • Standard laboratory glassware and equipment (reaction vials, shaker, temperature-controlled incubator)

Procedure:

  • Enzyme Preparation: If using a free lipase, dissolve it in a buffer of the desired pH (e.g., pH 6.0) and then lyophilize. Immobilized lipases can often be used directly.

  • Reaction Setup: In a sealed reaction vial, combine racemic 2-methylbutanoic acid and methanol in isooctane. A typical molar ratio would be 1:1, but can be optimized.

  • Enzyme Addition: Add the selected lipase to the reaction mixture. The enzyme loading should be optimized for the specific lipase and reaction scale.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 20°C) with agitation (e.g., shaking at 200 rpm).[4]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess of the product ester.

  • Reaction Termination and Product Isolation: Once the desired conversion and enantiomeric excess are reached (typically around 50% conversion for optimal e.e. of both product and remaining substrate in kinetic resolution), terminate the reaction by filtering off the enzyme. The product, (S)-methyl 2-methylbutanoate, can then be purified from the reaction mixture using standard techniques such as distillation or column chromatography.

Protocol 2: Analytical Method for Enantiomeric Excess Determination

Equipment:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., Cyclodextrin-based column)

Procedure:

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., isooctane).

  • GC Analysis: Inject the sample into the GC. Use a temperature program that allows for the separation of the (R)- and (S)-enantiomers of methyl 2-methylbutanoate.

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Enantioselective_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Separation cluster_products Final Products Racemic_Acid Racemic 2-Methylbutanoic Acid Reaction_Vessel Reaction Mixture (20°C, Agitation) Racemic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Solvent Isooctane Solvent->Reaction_Vessel GC_Analysis Chiral GC Analysis (Monitoring e.e.) Reaction_Vessel->GC_Analysis Aliquots Separation Separation (Filtration, Chromatography) Reaction_Vessel->Separation ~50% Conversion Lipase Selected Lipase (e.g., R. miehei) Lipase->Reaction_Vessel GC_Analysis->Reaction_Vessel Feedback for Termination S_Ester (S)-Methyl 2-Methylbutanoate Separation->S_Ester R_Acid Unreacted (R)-2-Methylbutanoic Acid Separation->R_Acid

Caption: Experimental workflow for the lipase-catalyzed synthesis.

Logical_Relationship cluster_reaction Kinetic Resolution Racemic_Substrate Racemic 2-Methylbutanoic Acid (R-MBA & S-MBA) Lipase_Active_Site Lipase Active Site Racemic_Substrate->Lipase_Active_Site S_Ester_Product (S)-Methyl 2-Methylbutanoate Lipase_Active_Site->S_Ester_Product Fast Reaction (Preferential Esterification) R_Acid_Unreacted (R)-2-Methylbutanoic Acid (Unreacted) Lipase_Active_Site->R_Acid_Unreacted Slow/No Reaction Methanol_Node Methanol Methanol_Node->Lipase_Active_Site

Caption: Principle of enzymatic kinetic resolution.

References

Metabolic Fate of Methyl 2-Methylbutyrate in Mammalian Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbutyrate (B1264701) is a volatile ester recognized for its fruity aroma, leading to its use as a flavoring agent in the food industry. In mammalian systems, its metabolic fate is of interest for assessing safety and understanding its biological interactions. This document provides a detailed overview of the anticipated metabolic pathway of methyl 2-methylbutyrate, along with experimental protocols for its study.

As an ester, this compound is expected to undergo rapid hydrolysis, catalyzed by carboxylesterases, into its constituent alcohol (methanol) and carboxylic acid (2-methylbutyric acid).[1] The safety of this compound as a flavoring agent is based on the presumption of this rapid hydrolysis into endogenous metabolites.[2][3][4] Both methanol (B129727) and 2-methylbutyric acid are well-characterized substances with known metabolic pathways in mammals.

Predicted Metabolic Pathway

The primary metabolic pathway of this compound involves a single enzymatic step, followed by the independent metabolism of its hydrolysis products.

Step 1: Hydrolysis

This compound is hydrolyzed to methanol and 2-methylbutyric acid. This reaction is primarily catalyzed by carboxylesterases (EC 3.1.1.1), which are abundant in the liver, intestines, and other tissues.[1]

M2M This compound Carboxylesterases Carboxylesterases M2M->Carboxylesterases H2O H₂O H2O->Carboxylesterases Metabolites Carboxylesterases->Metabolites Hydrolysis Methanol Methanol Metabolites->Methanol TMA 2-Methylbutyric Acid Metabolites->TMA

Caption: Predicted primary metabolic pathway of this compound.

Step 2: Metabolism of Hydrolysis Products
  • 2-Methylbutyric Acid: This branched-chain fatty acid is a natural intermediate in the metabolism of the amino acid L-isoleucine. It is anticipated to enter endogenous metabolic pathways, ultimately being converted to propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production.

  • Methanol: The methanol produced is expected to be metabolized in the liver by alcohol dehydrogenase to formaldehyde (B43269). Formaldehyde is then rapidly oxidized by formaldehyde dehydrogenase to formic acid.[5][6] Formic acid can be excreted in the urine or enter the one-carbon pool metabolism, where it is eventually converted to carbon dioxide and water.[6]

Quantitative Data

Experimental Protocols

The following are representative protocols for studying the metabolic fate of this compound. These protocols are based on general methodologies for studying the metabolism of esters and their metabolites and should be optimized for specific experimental conditions.

Protocol 1: In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to assess the absorption, metabolism, and excretion of this compound in a rat model.

1. Animals and Dosing:

  • Species: Male Wistar rats (8-10 weeks old).

  • Housing: Housed individually in metabolic cages to allow for the separate collection of urine and feces.

  • Dosing: Administer this compound orally by gavage at a single dose (e.g., 100 mg/kg body weight) dissolved in a suitable vehicle like corn oil. A control group should receive the vehicle only.

2. Sample Collection:

  • Blood: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

  • Urine and Feces: Collect urine and feces at intervals (e.g., 0-8, 8-24, 24-48 hours) post-dosing.

  • Expired Air: If feasible, use a setup to capture expired air to quantify the exhalation of volatile parent compound or metabolites like CO₂.

  • Tissues: At the end of the study (e.g., 24 or 48 hours), euthanize the animals and collect major organs (liver, kidneys, intestines, lungs, brain, adipose tissue) for analysis of the parent compound and metabolites.

3. Sample Preparation and Analysis:

  • Plasma: Separate plasma from blood by centrifugation. For analysis of the parent ester, perform a liquid-liquid or solid-phase extraction. For analysis of 2-methylbutyric acid, an acidification and extraction procedure is required.[8][9][10] For methanol and formic acid, specific derivatization or headspace analysis is necessary.[5][11]

  • Urine: Centrifuge to remove debris. Samples may require dilution and/or extraction prior to analysis.

  • Feces: Homogenize feces with water, followed by extraction.

  • Tissues: Homogenize tissues in an appropriate buffer, followed by extraction procedures similar to those for plasma.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantification of the volatile this compound and its metabolite 2-methylbutyric acid (after derivatization or acidification).[8][9][10][12][13] Headspace GC with Flame Ionization Detection (FID) is a common method for analyzing methanol and formic acid (after derivatization).[5][11]

Start Oral Administration of This compound to Rats Collection Sample Collection Start->Collection Blood Blood (0-24h) Collection->Blood Urine_Feces Urine & Feces (0-48h) Collection->Urine_Feces Tissues Tissues (at sacrifice) Collection->Tissues Preparation Sample Preparation Blood->Preparation Urine_Feces->Preparation Tissues->Preparation Extraction Extraction / Derivatization Preparation->Extraction Analysis GC-MS / GC-FID Analysis Extraction->Analysis Data Data Analysis (Pharmacokinetics, Excretion) Analysis->Data

Caption: Workflow for an in vivo metabolism study of this compound.

Protocol 2: In Vitro Hydrolysis using Liver S9 Fraction

This protocol is designed to determine the rate of hydrolysis of this compound in a subcellular liver fraction.

1. Materials:

  • Liver S9 Fraction: Pooled from a relevant species (e.g., rat, human).

  • Cofactors: NADPH regenerating system (if assessing oxidative metabolism in parallel), though not required for hydrolysis.

  • Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Test Compound: this compound solution in a suitable solvent (e.g., methanol, DMSO) at a low concentration to minimize solvent effects.

2. Incubation Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain the buffer, S9 fraction (e.g., 1 mg/mL protein), and water.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound solution to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Include control incubations: without S9 fraction (to assess chemical stability) and without substrate (blank).

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

  • Analyze the samples by a validated analytical method (e.g., GC-MS) to quantify the disappearance of the parent compound (this compound) and the formation of the metabolite (2-methylbutyric acid).

4. Data Analysis:

  • Plot the percentage of remaining this compound against time.

  • Determine the half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.

Start Prepare Incubation Mix (Buffer, Liver S9) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Add this compound Preincubation->Initiate Incubate Incubate at 37°C (Time course) Initiate->Incubate Terminate Terminate Reaction (Cold Solvent + IS) Incubate->Terminate Process Centrifuge & Collect Supernatant Terminate->Process Analysis GC-MS Analysis Process->Analysis Data Data Analysis (t½, CLint) Analysis->Data

Caption: Workflow for an in vitro hydrolysis assay using liver S9 fraction.

Conclusion

The metabolic fate of this compound in mammalian systems is predicted to be a straightforward process of rapid hydrolysis into methanol and 2-methylbutyric acid, both of which are endogenous or readily metabolized compounds. The provided protocols offer a framework for the in vivo and in vitro investigation of this metabolic pathway, enabling researchers to generate quantitative data on the absorption, distribution, metabolism, and excretion of this flavoring agent. Such studies are crucial for a comprehensive safety assessment and for understanding its behavior in biological systems.

References

Application Note: Quantification of Methyl 2-Methylbutyrate in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-methylbutyrate (B1264701) is an important volatile ester found in a variety of alcoholic beverages, contributing to their characteristic fruity and apple-like aromas. The concentration of this compound can significantly influence the sensory profile of beer, wine, and spirits, making its accurate quantification crucial for quality control, product development, and research in the beverage industry. This application note provides a detailed protocol for the quantification of methyl 2-methylbutyrate in alcoholic beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, selectivity, and requires minimal sample preparation.

Principle

This method utilizes the principle of HS-SPME to extract volatile and semi-volatile compounds from the headspace of an alcoholic beverage sample. The extracted analytes are then thermally desorbed into a gas chromatograph for separation based on their boiling points and polarity. Finally, a mass spectrometer is used for detection and quantification, providing both qualitative and quantitative information about the target analyte, this compound.

Data Presentation

The following table summarizes the reported concentration ranges of this compound in various alcoholic beverages.

Alcoholic BeverageTypeConcentration Range (µg/L)Reference
Beer Ale10 - 311[1][1]
Lager and Craft Beers1 - 200[2][2]
Wine Red WineGenerally sub-threshold[3]
Spirits OrujoPresent, but not quantified[3]

Experimental Protocols

Materials and Reagents
  • Samples: Beer, wine, or spirits

  • Standard: this compound (≥98% purity)

  • Internal Standard (IS): 2-octanol (B43104) or other suitable compound not present in the sample

  • Solvent: Ethanol (B145695) (200 proof) for standard preparation

  • Salt: Sodium chloride (NaCl), analytical grade

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar mixed-phase fiber

Instrumentation
  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • HS-SPME Autosampler

  • Capillary GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Standard Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 5% ethanol-water solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100, 200 µg/L).

  • Internal Standard Spiking: Spike each working standard and sample with the internal standard to a final concentration of 50 µg/L.

Sample Preparation
  • Degassing (for carbonated beverages): Degas beer or sparkling wine samples by shaking or in an ultrasonic bath.

  • Aliquoting: Transfer 5 mL of the beverage sample into a 20 mL headspace vial.

  • Salting Out: Add 2 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Internal Standard Addition: Add the internal standard to the vial.

  • Sealing: Immediately seal the vial with a magnetic screw cap.

HS-SPME-GC-MS Analysis
Parameter Value
HS-SPME
SPME FiberDVB/CAR/PDMS, 50/30 µm
Incubation Temperature60 °C
Incubation Time7.5 min
Agitation10 s at 500 rpm, followed by 1 s rest
Extraction Time20 min
Desorption Temperature250 °C
Desorption Time5 min (splitless mode)
GC
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial temp 40 °C (hold 3 min), ramp at 5 °C/min to 250 °C (hold 5 min)
MS
Transfer Line Temp.250 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 35-350
Solvent Delay3 min

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis degas Degas Sample (if carbonated) aliquot Aliquot 5 mL into 20 mL vial degas->aliquot add_salt Add 2 g NaCl aliquot->add_salt add_is Add Internal Standard add_salt->add_is seal Seal Vial add_is->seal incubate Incubate at 60°C (7.5 min with agitation) seal->incubate extract Expose SPME Fiber (20 min) incubate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation (DB-5ms column) desorb->separate detect Mass Spectrometric Detection (EI, m/z 35-350) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HS-SPME-GC-MS method provides a robust and reliable approach for the quantification of this compound in a variety of alcoholic beverages. The method is sensitive, requires minimal sample preparation, and can be readily implemented in quality control and research laboratories. Accurate quantification of this key aroma compound will enable beverage producers to better control the sensory characteristics of their products and allow researchers to further investigate its role in the complex aroma profiles of alcoholic beverages.

References

Application Notes and Protocols for the Stable Isotope Dilution Assay of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylbutyrate (B1264701) is a volatile ester that contributes significantly to the characteristic fruity and apple-like aromas in a variety of natural products, including fruits, beverages, and fermented goods. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in metabolic research where it may serve as a biomarker.

Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of small molecules in complex matrices. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard. The internal standard is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, extraction, and analysis. This co-elution and similar behavior in the mass spectrometer allow for the correction of matrix effects and variations in sample handling, leading to highly accurate and precise results.

This document provides a detailed protocol for the quantification of methyl 2-methylbutyrate using a stable isotope dilution assay with Headspace Solid-Phase Microextraction (HS-SPME) coupled to Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Assay

The assay involves the addition of a known quantity of a stable isotope-labeled internal standard, such as methyl-d3 2-methylbutyrate, to the sample. After equilibration, the volatile compounds, including the native this compound and the labeled internal standard, are extracted from the sample's headspace using an SPME fiber. The extracted analytes are then thermally desorbed in the GC inlet, separated by gas chromatography, and detected by a mass spectrometer. Quantification is achieved by measuring the ratio of the response of a characteristic ion of the native analyte to that of a corresponding ion from the internal standard.

Experimental Protocols

Synthesis of Internal Standard (Methyl-d3 2-methylbutanoate)

A suitable internal standard is methyl-d3 2-methylbutanoate, where the three hydrogen atoms of the methyl ester group are replaced with deuterium.

Reaction:

2-Methylbutyric acid + Methanol-d4 (B120146) → Methyl-d3 2-methylbutanoate + Deuterated Water

Procedure:

  • In a round-bottom flask, combine 2-methylbutyric acid (1 equivalent) and methanol-d4 (CD3OD, 1.5 equivalents).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography or GC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extract the ester with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting methyl-d3 2-methylbutanoate by distillation or column chromatography.

  • Confirm the purity and isotopic enrichment of the final product by NMR and GC-MS.

Sample Preparation and Extraction (HS-SPME)
  • Place a precisely weighed or measured aliquot of the sample (e.g., 1-5 mL of a liquid sample or 1-5 g of a solid sample) into a 20 mL headspace vial.

  • Add a known amount of the methyl-d3 2-methylbutanoate internal standard solution to the vial. The amount should be chosen to be in the mid-range of the expected analyte concentration.

  • If the sample is solid, add a small amount of deionized water to facilitate the release of volatile compounds.

  • For enhanced extraction efficiency, add a salt, such as sodium chloride, to the vial to increase the ionic strength of the aqueous phase.

  • Seal the vial with a PTFE/silicone septum and a magnetic screw cap.

  • Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 50-70°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) under agitation.

GC-MS Analysis
  • After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes.

  • Analyze the desorbed compounds using the optimized GC-MS parameters.

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless (for a defined period, e.g., 2 min)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
ColumnDB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Transfer Line Temp.250°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

The selection of appropriate ions for monitoring is critical for the selectivity and sensitivity of the assay. Based on the known fragmentation patterns of methyl esters of short-chain fatty acids, the following ions are recommended.[1]

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound8857
Methyl-d3 2-methylbutanoate9157

Note: The mass spectrum of this compound shows a prominent ion at m/z 88, likely due to a McLafferty rearrangement, and another at m/z 57.[2] For the methyl-d3 internal standard, the m/z 88 fragment is expected to shift to m/z 91. The m/z 57 fragment, corresponding to the butanoyl cation, should remain the same for both the analyte and the internal standard.

Data Analysis and Quantification

  • Integrate the peak areas of the quantifier ions for both this compound (m/z 88) and methyl-d3 2-methylbutanoate (m/z 91).

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Prepare a calibration curve by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Plot the response ratio against the concentration of this compound. The resulting calibration curve should be linear over the desired concentration range.

  • Determine the concentration of this compound in the unknown samples by interpolating their response ratios on the calibration curve.

Method Validation

The analytical method should be validated according to established guidelines (e.g., ICH Q2(R2)) to ensure its suitability for the intended purpose.[3] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standards over the expected concentration range. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Accuracy (Recovery): Determined by spiking blank matrix samples with known concentrations of the analyte and calculating the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of replicate measurements of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

Table 1: Typical Performance Characteristics of the Stable Isotope Dilution Assay for this compound

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Accuracy (Recovery)90 - 110%
Precision (RSD)< 10%

Note: These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Aliquot add_is Add Known Amount of Methyl-d3 2-methylbutanoate (IS) sample->add_is vial Seal in Headspace Vial add_is->vial incubate Incubate and Equilibrate vial->incubate extract Expose SPME Fiber to Headspace incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate ratio Calculate Response Ratio integrate->ratio calibrate Generate Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow for the SIDA of this compound.

signaling_pathway cluster_quantification Quantification Logic Analyte This compound (in sample) MS_Detection MS Detection (SIM Mode) Analyte->MS_Detection IS Methyl-d3 2-methylbutanoate (added) IS->MS_Detection Analyte_Signal Peak Area at m/z 88 MS_Detection->Analyte_Signal IS_Signal Peak Area at m/z 91 MS_Detection->IS_Signal Ratio Response Ratio (Area m/z 88 / Area m/z 91) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Final Concentration Ratio->Concentration via Calibration Curve

Caption: Logical relationship for quantification in the SIDA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for Methyl 2-Methylbutyrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-methylbutyrate (B1264701) analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for GC-MS parameters for methyl 2-methylbutyrate analysis?

A good starting point involves selecting a suitable column and setting initial temperature, flow, and MS parameters. Non-polar or semi-polar capillary columns are typically recommended for analyzing esters like this compound.[1][2]

Q2: Which GC column is most suitable for this compound analysis?

A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a common choice for this type of analysis.[1] When selecting a column, consider the stationary phase, internal diameter, film thickness, and column length.[3] For general purposes, a 30m column often provides a good balance of resolution and analysis time.[4]

Q3: What are the expected mass fragments for this compound in EI-MS?

In Electron Ionization (EI) Mass Spectrometry, the mass spectrum of this compound will show characteristic fragments. The most abundant fragments (m/z) are typically 88 and 57.[5] Other significant fragments can be observed at m/z 41, 29, and 85.[5]

Q4: How can I improve the peak shape for this compound?

Poor peak shape, such as tailing, can be caused by several factors including active sites in the inlet liner, column contamination, or an inappropriate oven temperature program.[2] Ensure you are using a deactivated inlet liner and that the column is in good condition.[2][6] Optimizing the carrier gas flow rate can also improve peak shape.[2]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing for esters is often due to active sites in the GC system or improper method parameters.[2]

  • Active Sites in the Inlet: The glass inlet liner can have active silanol (B1196071) groups that interact with your analyte.[2]

    • Solution: Replace the liner with a new, deactivated one. Regularly replacing the septum is also good practice.[7]

  • Column Contamination: The front end of the GC column can become contaminated over time.

    • Solution: Trim 10-20 cm from the front of the column.[7]

  • Inlet Temperature: An inlet temperature that is too low can cause slow vaporization, leading to peak tailing.[2]

    • Solution: Ensure the injector temperature is high enough for efficient vaporization, but not so high as to cause thermal degradation.[7]

  • Carrier Gas Flow Rate: A flow rate that is too low can increase band broadening and tailing.[2]

    • Solution: Optimize the carrier gas flow rate.

Q: My peaks are fronting. What could be the cause?

A: Peak fronting is often a sign of column overload.

  • Solution: Dilute your sample or increase the split ratio to inject a smaller amount of analyte onto the column.[8]

Issue 2: Low Sensitivity or No Peak Detected

Q: I am not seeing a peak for this compound, or the peak is very small. What should I check?

A: This can be due to a number of issues ranging from sample preparation to instrument malfunction.[9]

  • Injection Problems: Check for a blocked or improperly installed syringe.[9] Ensure the autosampler is drawing from the correct vial and injecting into the correct inlet.[9]

  • System Leaks: Leaks in the inlet or column connections can lead to a loss of sample.[9] Perform a leak check of the system.

  • MS Detector Issues: Ensure the MS is properly tuned and that the vacuum is stable.[9] Check that the ion source temperature and gas flows are appropriate.[9]

  • Sample Degradation: Although this compound is relatively stable, consider the possibility of degradation if the sample has been stored improperly.

Issue 3: Carryover (Ghost Peaks)

Q: I am seeing peaks from a previous run in my current analysis. How can I eliminate this carryover?

A: Carryover can be a significant issue, especially when analyzing samples of varying concentrations.[7]

  • System Bake-out: At the end of your run, increase the oven temperature to just below the column's maximum limit and hold it for several minutes to elute any remaining compounds.[7]

  • Solvent Washes: Implement a thorough syringe and system washing procedure with an appropriate solvent between injections.[7]

  • Injector Maintenance: Regularly clean or replace the injector liner and septum to prevent the buildup of non-volatile residues.[7]

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended ValueNotes
GC Column
Stationary Phase5% Phenyl-MethylpolysiloxaneA common choice for this type of analyte.[1]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessProvides a good balance of resolution and analysis time.[4][10]
Inlet
Injection ModeSplit or SplitlessSplit mode is suitable for higher concentrations, while splitless is better for trace analysis.[1]
Inlet Temperature250 °CA good starting point, can be optimized as needed.[10]
Injection Volume1 µLA typical injection volume.[1]
Oven Program
Initial Temperature80°C, hold for 2 minutesA low starting temperature is often used for volatile compounds.[1]
Ramp Rate10 °C/min to 280 °CThis can be adjusted to optimize separation.
Carrier Gas
GasHeliumUsed at a constant flow rate.[10]
Flow Rate1 mL/minA typical flow rate for a 0.25 mm ID column.[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.[10]
Ion Source Temp.230 °CCan be optimized for your instrument.[10]
Transfer Line Temp.280 °CEnsures efficient transfer of analytes to the MS.[10]
Scan Range30-300 m/zShould cover the expected mass fragments of the analyte.[11]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of this compound
  • Sample Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • If analyzing a complex matrix, a liquid-liquid extraction may be necessary to isolate the analyte.[1]

  • GC-MS System Setup:

    • Install a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Set the GC-MS parameters according to the recommendations in Table 1.

    • Perform an instrument tune to ensure the MS is operating correctly.[9]

  • Injection:

    • Inject 1 µL of the prepared sample into the GC-MS system.[1]

  • Data Acquisition and Analysis:

    • Acquire the data in full scan mode.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Integrate the peak area for quantification.

Protocol 2: Troubleshooting Peak Tailing
  • Inject a Standard: Inject a standard of this compound to confirm the peak tailing issue.

  • Assess Tailing: Evaluate the peak shape and asymmetry.

  • Inlet Maintenance:

    • Cool down the inlet and turn off the carrier gas.

    • Replace the injector liner with a new, deactivated one.[7]

    • Replace the septum.[7]

    • Reassemble the inlet and perform a leak check.

  • Re-inject Standard: Inject the standard again to see if the peak tailing has improved.

  • Column Maintenance: If tailing persists, cool down the oven and trim 10-20 cm from the front of the GC column.[7]

  • Final Check: Re-install the column and inject the standard one more time to confirm the issue is resolved.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for GC-MS Analysis start Start: Poor Peak Shape (Tailing/Fronting) check_overload Is the peak fronting? start->check_overload dilute_sample Dilute sample or increase split ratio check_overload->dilute_sample Yes check_inlet Check Inlet System check_overload->check_inlet No (Tailing) end_good Problem Resolved dilute_sample->end_good replace_liner Replace inlet liner and septum check_inlet->replace_liner check_column Check GC Column trim_column Trim front of column check_column->trim_column check_method Check Method Parameters optimize_flow Optimize carrier gas flow rate check_method->optimize_flow replace_liner->check_column Issue Persists replace_liner->end_good Resolved trim_column->check_method Issue Persists trim_column->end_good Resolved optimize_flow->end_good Resolved end_bad Issue Persists: Consult Instrument Manual or Manufacturer optimize_flow->end_bad Issue Persists

Caption: Troubleshooting workflow for poor peak shape in GC-MS.

This guide provides a comprehensive starting point for optimizing and troubleshooting the GC-MS analysis of this compound. For more specific issues, always refer to your instrument's user manual or contact the manufacturer's technical support.

References

Improving peak shape for methyl 2-methylbutyrate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the peak shape of methyl 2-methylbutyrate (B1264701) in gas chromatography (GC) analyses.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, manifesting as tailing or fronting, can significantly compromise the accuracy of quantification and the resolution of your chromatographic separation. This guide provides a systematic approach to diagnosing and resolving these common issues.

Issue 1: My methyl 2-methylbutyrate peak is tailing.

Peak tailing, where the latter half of the peak is drawn out, is a common problem for polar analytes like esters. It is often caused by unwanted secondary interactions within the GC system.

Potential Causes & Solutions:

  • Active Sites in the Inlet: The ester group in this compound is polar and can interact with active sites (e.g., acidic silanol (B1196071) groups) in the inlet.[1][2]

    • Solution: Perform routine inlet maintenance. Replace the inlet liner with a fresh, deactivated one.[3][4] Using a liner without glass wool or with deactivated glass wool is recommended to minimize potential active sites.[1]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with your analyte.[5]

    • Solution: Trim the first 10-20 cm from the front of the column to remove contaminated sections.[4] If the problem persists, the column may need to be replaced.

  • Inadequate Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization of the sample, leading to a broad, tailing peak.[1]

    • Solution: Optimize the inlet temperature. A good starting point is 250 °C. If tailing persists, consider increasing the temperature in 10-20 °C increments, but avoid exceeding the column's maximum temperature limit to prevent phase degradation.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create "dead volumes" or turbulence in the flow path, disrupting the sample band.[2][4]

    • Solution: Re-cut the column, ensuring a clean, 90° cut. Re-install it in the inlet according to the manufacturer's specifications for proper positioning.[4]

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low increases the time the analyte spends in the column, leading to increased band broadening and tailing.[1]

    • Solution: Verify and optimize your carrier gas flow rate to ensure it is within the optimal range for your column dimensions.

Issue 2: My this compound peak is fronting.

Peak fronting, recognized by its characteristic "shark fin" shape where the leading edge of the peak is sloped, is most often an indication of column overload.[4][6]

Potential Causes & Solutions:

  • Column Overload: Injecting too much analyte mass onto the column is the most common cause of fronting.[6][7] This can be due to a high sample concentration or a large injection volume.[6]

    • Solution 1: Reduce Sample Amount: Decrease the injection volume or dilute the sample.[7] If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[6]

    • Solution 2: Increase Column Capacity: If reducing the sample amount is not feasible, use a column with a higher capacity. This can be achieved by selecting a column with a wider internal diameter (ID) or a thicker stationary phase film.[6][8]

  • Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase can lead to poor focusing of the analyte at the head of the column, which can sometimes manifest as fronting.[6]

    • Solution: Ensure your sample is dissolved in a solvent that is compatible with your column's stationary phase. For example, using a non-polar solvent like hexane (B92381) with a polar wax column can cause peak distortion.[4]

  • Incorrect Initial Oven Temperature: If the initial oven temperature is too high, particularly in splitless injection, the analyte may not condense and focus efficiently into a tight band at the column head.[4]

    • Solution: For splitless injections, a general guideline is to set the initial oven temperature approximately 20 °C below the boiling point of the sample solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound? A: For polar compounds like esters, a polar stationary phase is generally recommended. Columns with a polyethylene (B3416737) glycol (WAX) or a mid-to-high polarity cyanopropyl phase often provide good peak shape and resolution for these types of analytes.[9]

Q2: How often should I perform inlet maintenance? A: The frequency of maintenance depends heavily on the number of samples and their cleanliness. For labs with high throughput, it's good practice to replace the septum daily or after every 100 injections.[3][10] The inlet liner should be visually inspected regularly and replaced when it appears discolored or contaminated, or whenever a decline in peak shape is observed.[3][10]

Q3: Can the choice of inlet liner affect the peak shape for this compound? A: Absolutely. A liner is a critical component for ensuring proper sample vaporization and transfer. For a polar analyte, it is crucial to use a deactivated liner to prevent interactions with active silanol groups on the glass surface.[11][12] A single taper liner, often with deactivated glass wool, is a good starting point for splitless injections to aid in vaporization and protect the column.[13]

Q4: What are good starting GC parameters for this compound analysis? A: The optimal parameters will depend on your specific instrument and column. However, the following table provides a reasonable starting point for method development.

Data Presentation

Table 1: Recommended Starting GC Parameters for this compound

ParameterRecommended SettingRationale
Column Polar (e.g., DB-WAX, HP-INNOWax)"Like dissolves like" principle; a polar column is well-suited for separating polar esters.[9]
30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing a good balance of efficiency and sample capacity.[8]
Inlet Split/SplitlessOffers flexibility for different sample concentrations.
Inlet Temp. 250 °CEnsures efficient vaporization of the analyte.[14][15]
Injection Vol. 1 µLA standard volume; adjust lower if peak fronting occurs.[15]
Split Ratio 50:1 (adjust as needed)Reduces the amount of sample on the column to prevent overload.[16]
Carrier Gas Helium or HydrogenCommon carrier gases; Hydrogen can provide faster analysis times.[15]
Flow Rate ~1-2 mL/min (constant flow)Provides good efficiency for a 0.25 mm ID column.
Oven Program Initial: 60°C (hold 2 min)Allows for proper focusing at the column head.
Ramp: 10°C/min to 200°CA moderate ramp rate to ensure separation from other components.
Detector FID or MSBoth are suitable detectors for this analyte.
Detector Temp. 280 °C (for FID)Prevents condensation of the analyte in the detector.[14]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This procedure should be performed regularly to prevent issues related to contamination and active sites.

  • Cool Down: Set the inlet temperature to a safe, ambient temperature (e.g., <50 °C) and wait for it to cool completely.[1]

  • Turn Off Gas: Turn off the carrier gas supply to the instrument.

  • Open Inlet: Following your instrument manufacturer's instructions, carefully open the split/splitless inlet by removing the septum nut.

  • Remove Consumables: Use clean, lint-free gloves and tweezers to handle all components.

    • Remove the old septum from the septum nut.[17]

    • Carefully remove the O-ring and the glass inlet liner from the inlet.[17]

  • Inspect and Clean:

    • Inspect the liner for any discoloration, residue, or septum particles. If it is dirty, discard it.[1]

    • Inspect the inside of the injection port for any visible contamination or septum debris. If necessary, clean it gently with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol (B129727) or hexane).

  • Install New Consumables:

    • Place a new O-ring onto a new, deactivated liner.

    • Carefully insert the new liner into the inlet, ensuring it is seated correctly.[17]

    • Place a new septum into the septum nut and re-install it on the inlet. Tighten it finger-tight, then give it an additional quarter-turn with a wrench. Do not overtighten, as this can damage the septum.[17]

  • Restore System:

    • Turn the carrier gas back on.

    • Perform an electronic leak check to ensure all seals are secure.

    • Heat the inlet to the desired operating temperature.

    • Allow the system to equilibrate for 15-30 minutes before running a solvent blank to confirm cleanliness.

Visualizations

TroubleshootingWorkflow cluster_inlet Step 1: Inlet System Check cluster_column Step 2: Column Check cluster_method Step 3: Method Parameters Check start Poor Peak Shape Observed (Tailing or Fronting) inlet_maint Perform Inlet Maintenance: - Replace Septum - Replace Liner (use deactivated) - Clean Port start->inlet_maint inlet_temp Optimize Inlet Temperature (Typically 250°C) inlet_maint->inlet_temp If problem persists column_install Check Column Installation: - Ensure proper cut (90°) - Verify correct insertion depth inlet_temp->column_install If problem persists column_trim Trim Column Inlet (10-20 cm) column_install->column_trim If problem persists column_type Verify Column Suitability (Polar phase recommended) column_trim->column_type If problem persists method_overload Address Overload (Fronting): - Reduce injection volume - Dilute sample - Increase split ratio column_type->method_overload If problem persists method_flow Optimize Carrier Gas Flow Rate method_overload->method_flow method_oven Adjust Oven Program: - Check initial temperature method_flow->method_oven end_node Peak Shape Improved method_oven->end_node Verify

Caption: A systematic workflow for troubleshooting poor peak shape in gas chromatography.

PeakTailingCauses cluster_activity System Activity cluster_physical Physical & Flow Path Issues cluster_thermal Thermal Issues center Peak Tailing of This compound liner_activity Liner Active Sites (Silanol Groups) center->liner_activity column_contam Column Contamination (Non-volatile Residue) center->column_contam phase_degrade Stationary Phase Degradation center->phase_degrade bad_cut Poor Column Cut center->bad_cut bad_install Incorrect Installation (Dead Volume) center->bad_install low_flow Low Carrier Gas Flow center->low_flow low_temp Incomplete Vaporization (Inlet Temp Too Low) center->low_temp

Caption: Primary causes of peak tailing for polar analytes in a GC system.

References

Technical Support Center: SPME Analysis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methyl 2-methylbutyrate (B1264701) using Solid-Phase Microextraction (SPME). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing methyl 2-methylbutyrate?

A1: Selecting the optimal SPME fiber depends on the analyte's volatility and polarity. This compound is a volatile ester. For volatile compounds, fibers with a thicker film or porous materials are generally recommended.[1] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile and semi-volatile compounds due to its mixed-phase characteristics.[2][3] For more polar analytes, a fiber with a polar coating like Polyacrylate (PA) or Carbowax/DVB could also be considered.[4]

Q2: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME) for this compound?

A2: For a volatile compound like this compound, Headspace (HS-SPME) is generally the preferred method.[3][5] HS-SPME is a cleaner technique because the fiber does not come into direct contact with the sample matrix, which minimizes contamination, reduces matrix effects, and can extend the lifespan of the fiber.[3][5] Direct immersion might be considered for less volatile analytes or if higher sensitivity is required, but it is more prone to interference from the sample matrix.[3]

Q3: What are the key parameters to optimize for the HS-SPME analysis of this compound?

A3: The efficiency of HS-SPME is influenced by several factors that should be optimized to achieve the best results.[6] The most critical parameters to optimize are:

  • Extraction Temperature: Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace.[4][7] A typical range to investigate is 40-70°C.[2][3]

  • Extraction Time: This is the time the fiber is exposed to the headspace. Equilibrium between the sample, headspace, and fiber needs to be reached for reproducible results.[5] Optimization studies should evaluate different time points (e.g., 15-60 minutes).

  • Sample Agitation/Stirring: Agitation helps to accelerate the equilibrium of the analyte between the sample and the headspace.[1]

  • Salt Addition: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their transfer into the headspace (the "salting-out" effect).[1][3]

Q4: How can I quantify this compound using SPME?

A4: SPME is a quantitative technique, provided that proper calibration is performed.[1] For accurate quantification, the use of an internal standard is highly recommended to compensate for any variations in extraction efficiency and injection volume.[1] A stable isotope-labeled version of this compound would be an ideal internal standard. Alternatively, a compound with similar chemical and physical properties can be used. Calibration curves should be prepared using standards in a matrix that closely matches the samples to be analyzed.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Low Analyte Signal Improper Fiber Selection: The fiber may not be suitable for trapping this compound.For volatile esters, a DVB/CAR/PDMS or PDMS/DVB fiber is a good starting point.[2][8] Consider testing fibers with different polarities.
Suboptimal Extraction Parameters: Incorrect temperature, time, or sample conditions can lead to poor extraction efficiency.Optimize the extraction temperature (e.g., 40-70°C) and time (e.g., 15-60 min).[2][3] Add salt (e.g., 25% NaCl) to aqueous samples to enhance analyte transfer to the headspace.[1] Ensure adequate agitation during extraction.
Fiber Contamination or Damage: The fiber may be contaminated from previous analyses or physically damaged.Condition the fiber according to the manufacturer's instructions before each use.[3] Visually inspect the fiber for damage. Replace the fiber if it is old (typically after 50-100 extractions) or shows signs of wear.[3]
Incorrect GC Inlet Settings: The desorption of the analyte from the fiber in the GC inlet may be incomplete.Ensure the GC inlet is set to a sufficiently high temperature (e.g., 250°C) for rapid thermal desorption.[3] Use a narrow-bore inlet liner (0.75-1.0 mm I.D.) specifically designed for SPME to ensure a fast transfer of the analyte to the column and prevent peak broadening.[5]
Poor Reproducibility (High RSD) Inconsistent Sampling Technique (Manual SPME): Variations in fiber placement, extraction time, and temperature will lead to inconsistent results.Use an autosampler for precise and repeatable control of all extraction parameters. If using manual SPME, ensure the fiber is placed at the same depth in the headspace for each sample and that extraction time and temperature are kept constant.[7]
Sample Matrix Effects: The composition of the sample matrix can influence the partitioning of the analyte.Use matrix-matched calibration standards or an internal standard to compensate for matrix effects.[3]
Non-Equilibrium Extraction: If the extraction is stopped before equilibrium is reached, small variations in timing can cause large differences in the amount of analyte extracted.Determine the time required to reach equilibrium by performing an extraction time profile. For high throughput, pre-equilibrium conditions can be used, but the timing must be strictly controlled.[5]
Peak Tailing or Broadening Suboptimal GC Conditions: Incorrect inlet temperature, carrier gas flow rate, or a poorly chosen GC column can affect peak shape.Optimize the GC inlet temperature for rapid desorption.[3] Ensure the carrier gas flow rate is optimal for the column dimensions. Use a GC column with a suitable stationary phase for the analysis of esters (e.g., a wax or mid-polarity phase).
Active Sites in the GC System: The analyte may be interacting with active sites in the inlet liner or the column.Use a deactivated inlet liner. If the column is old, it may need to be replaced.
Carryover from Previous Injection: Residual analyte from a previous, more concentrated sample may be desorbing from the fiber.Perform a blank run after analyzing a high-concentration sample to check for carryover. Increase the fiber desorption time or temperature if necessary.

Experimental Protocols

General HS-SPME Protocol for this compound

This protocol provides a starting point for method development. Optimization will be required for specific sample matrices.

  • Sample Preparation:

    • Place a precise amount of the liquid or solid sample (e.g., 1-5 mL or 1-5 g) into a headspace vial (e.g., 10 or 20 mL).[2] For liquid samples, the vial should be about two-thirds full to provide adequate headspace.[2]

    • If using an internal standard, spike the sample at this stage.

    • For aqueous samples, add a specific amount of NaCl (e.g., to achieve a 25% w/v concentration) to facilitate the salting-out effect.[1]

    • Immediately seal the vial with a PTFE/silicone septum.[2]

  • SPME Fiber Conditioning:

    • Before the first use, and periodically as needed, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.[2]

  • Extraction:

    • Place the sealed vial in a heating block or autosampler incubator set to the desired extraction temperature (e.g., 60°C).[3]

    • Allow the sample to equilibrate at this temperature for a set time (e.g., 15 minutes) with agitation.[3]

    • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).[3]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption.[3]

    • Start the GC-MS data acquisition. A typical desorption time is 2-5 minutes in splitless mode.[3][7]

    • After desorption, retract the fiber and place it in a heated conditioning station or the GC inlet to clean it before the next analysis.

Example GC-MS Conditions
  • Injector: 250°C, splitless mode (2 min)[3]

  • Column: A mid-polarity capillary column such as a DB-WAX or equivalent is often suitable for esters.

  • Oven Program: 40°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min). This program should be optimized for the specific column and analytes of interest.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350 for initial identification.[3]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample in Vial Salt Add Salt (optional) Sample->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate and Heat Seal->Equilibrate Transfer to Incubator Expose Expose Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Transfer Fiber to GC Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Data Data Detect->Data Data Analysis

Caption: Workflow for HS-SPME-GC-MS analysis.

Troubleshooting_Logic Start Problem: No/Low Signal CheckFiber Is the fiber appropriate for volatile esters? Start->CheckFiber CheckParams Are extraction parameters optimized? CheckFiber->CheckParams Yes Solution1 Select DVB/CAR/PDMS or similar fiber. CheckFiber->Solution1 No CheckGC Are GC inlet settings correct? CheckParams->CheckGC Yes Solution2 Optimize Temp, Time, Agitation, Salt. CheckParams->Solution2 No CheckContamination Is the fiber clean and undamaged? CheckGC->CheckContamination Yes Solution3 Set inlet temp to ~250°C, use SPME liner. CheckGC->Solution3 No Solution4 Condition or replace the fiber. CheckContamination->Solution4 No

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Analysis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of methyl 2-methylbutyrate (B1264701).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of methyl 2-methylbutyrate?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the analysis of this compound, these effects can lead to either signal suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of quantification.[1][2] For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization of this compound in the ion source.[3] In gas chromatography-mass spectrometry (GC-MS), matrix components can accumulate in the injector or on the column, leading to a phenomenon known as matrix-induced signal enhancement.[4]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.

  • Post-Column Infusion (Qualitative): This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted sample matrix is injected into the chromatograph. Any significant dip or rise in the signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike (Quantitative): This method provides a quantitative measure of the matrix effect. It involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of a standard solution of the same concentration prepared in a neat solvent. The ratio of these areas is known as the matrix factor.

Q3: What is the most effective way to compensate for matrix effects in the quantitative analysis of this compound?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6] A SIL-IS, such as this compound with ¹³C or ²H (deuterium) labels, is chemically and physically almost identical to the analyte.[7] This means it will behave similarly during sample preparation, chromatography, and ionization, thus experiencing the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations due to matrix effects can be effectively normalized.

Q4: What are some common sample preparation techniques to reduce matrix effects for this compound analysis?

A4: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte or the interfering components, allowing for their separation.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined method that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup. It is widely used for the analysis of volatile and semi-volatile compounds in food matrices.[8]

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction technique that is particularly well-suited for volatile compounds like this compound in liquid and solid samples.[9]

Q5: Can simple dilution of my sample extract help in mitigating matrix effects?

A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[10] However, it's important to ensure that the dilution does not lower the concentration of this compound below the limit of quantification (LOQ) of the analytical method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause Troubleshooting Steps
Poor reproducibility of results Significant and variable matrix effects between samples.1. Implement a Stable Isotope-Labeled Internal Standard: This is the most robust way to correct for sample-to-sample variations in matrix effects. 2. Optimize Sample Preparation: Develop a more rigorous cleanup procedure using SPE or QuEChERS to remove more interfering compounds. 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Low analyte recovery Inefficient extraction from the sample matrix.1. Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures for LLE or the extraction step in QuEChERS. 2. Adjust pH: The pH of the sample can influence the extraction efficiency of esters. 3. Evaluate a different extraction technique: If LLE is providing low recovery, consider trying SPE or HS-SPME.
Signal suppression in LC-MS Co-eluting matrix components competing for ionization.1. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or use a longer column to separate this compound from interfering peaks. 2. Enhance Sample Cleanup: Use a more selective SPE sorbent or add an additional cleanup step in the QuEChERS protocol. 3. Dilute the Sample Extract: This can reduce the concentration of interfering compounds in the ion source.
Signal enhancement in GC-MS Matrix components coating active sites in the injector or column, preventing analyte degradation.1. Use an Inert GC Liner and Column: This will minimize active sites where the analyte can interact. 2. Employ Analyte Protectants: Adding compounds to the sample and standards that have a strong affinity for active sites can "protect" the analyte. 3. Regular Inlet Maintenance: Frequent replacement of the GC liner and septum is crucial.
Inconsistent internal standard performance The internal standard is not co-eluting with the analyte or is being affected differently by the matrix.1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the best choice as it will have nearly identical chromatographic and ionization behavior to the analyte. 2. Check for Chromatographic Separation of Isotopologues: In some cases, especially with deuterium (B1214612) labeling, there can be a slight retention time shift. Ensure the integration windows for the analyte and internal standard are appropriate.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the readily available literature, the following tables provide representative data for the analysis of similar compounds (e.g., other esters, butyric acid derivatives) which can be used as a guideline for method development and validation.

Table 1: Representative Performance of QuEChERS for Pesticide Analysis (Adaptable for Volatile Esters)

Parameter Value Reference
Recovery70-120% for a wide range of compounds[8]
Repeatability (RSD)Typically < 15%[8]

Table 2: Typical Validation Data for Butyric Acid Analysis by GC-FID (Illustrative for this compound Method Development)

Parameter Value Reference
Linearity (R²)> 0.999[11]
Limit of Detection (LOD)0.01% of total fat[11]
Limit of Quantification (LOQ)0.10% of total fat[11]
Recovery98.2–101.9%[11]
Precision (%RSDr)0.70–1.33%[11]

Experimental Protocols

Protocol 1: General QuEChERS Protocol for this compound in Food Matrices

This protocol is a general guideline based on the AOAC Official Method 2007.01 and should be optimized for the specific food matrix.

  • Sample Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

    • If using, add the stable isotope-labeled internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥1,500 rcf for 1 minute.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing anhydrous MgSO₄ and a sorbent (e.g., PSA to remove sugars and fatty acids; C18 to remove nonpolar interferences; GCB to remove pigments). The choice of sorbent depends on the matrix.

    • Shake for 30 seconds.

    • Centrifuge at ≥1,500 rcf for 1 minute.

  • Analysis:

    • The resulting supernatant can be directly analyzed by GC-MS or LC-MS. For GC-MS, a solvent exchange to a more suitable solvent like hexane (B92381) may be necessary.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Beverages

This protocol is adapted from methods for analyzing volatile esters in alcoholic beverages.

  • Sample Preparation:

    • Place a 2 mL aliquot of the beverage into a 10 mL headspace vial.

    • Add a known amount of a stable isotope-labeled internal standard.

    • Seal the vial with a magnetic screw cap with a silicone/PTFE septum.

  • Extraction:

    • Place the vial in an autosampler with an agitator and heater.

    • Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 7.5 minutes) with agitation to allow the volatile compounds to partition into the headspace.[3]

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.

  • Desorption and GC-MS Analysis:

    • Transfer the SPME fiber to the hot GC inlet where the adsorbed analytes are thermally desorbed onto the GC column.

    • Analyze using a suitable GC-MS method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food/Beverage Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS or LLE) Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GCMS GC-MS Analysis Final_Extract->GCMS Volatile Analysis LCMS LC-MS Analysis Final_Extract->LCMS Less Volatile/Polar Analysis Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Inaccurate or Irreproducible Results check_is Using Stable Isotope-Labeled Internal Standard? start->check_is implement_is Implement SIL-IS check_is->implement_is No optimize_sp Optimize Sample Preparation (e.g., more selective SPE, different QuEChERS sorbent) check_is->optimize_sp Yes end Improved Results implement_is->end check_chrom Optimize Chromatography (e.g., gradient, column) optimize_sp->check_chrom matrix_matched Use Matrix-Matched Calibration check_chrom->matrix_matched matrix_matched->end

Caption: Decision-making workflow for troubleshooting matrix effects.

References

Preventing degradation of methyl 2-methylbutyrate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of methyl 2-methylbutyrate (B1264701) during sample preparation. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the handling, extraction, and analysis of methyl 2-methylbutyrate.

Sample Handling and Storage

Q1: My this compound concentrations are unexpectedly low in my stored samples. What could be the cause?

A1: Analyte loss during storage is a common issue and can be attributed to several factors:

  • Hydrolysis: this compound is an ester and is susceptible to hydrolysis, especially if samples have residual water and are not stored at the correct pH.

  • Volatility: As a volatile ester, analyte loss can occur from sample containers that are not properly sealed.

  • Temperature: Elevated storage temperatures can accelerate degradation. It is crucial to store samples at or below -20°C, and for long-term stability, -80°C is recommended.

Troubleshooting:

  • Ensure sample vials are tightly sealed with appropriate septa.

  • Minimize headspace in the vial to reduce evaporative loss.

  • Adjust the sample pH to a slightly acidic to neutral range (pH 4-6) before freezing, if compatible with other analytes.

  • Aliquot samples into single-use tubes before initial freezing to avoid repeated freeze-thaw cycles.

Degradation During Sample Preparation

Q2: I suspect my analyte is degrading during the extraction process. What are the primary degradation pathways?

A2: The two main degradation pathways for this compound during sample preparation are hydrolysis and oxidation .

  • Hydrolysis: The ester bond is cleaved by water, forming 2-methylbutanoic acid and methanol. This reaction is significantly accelerated by acidic or basic conditions and by the presence of esterase enzymes in biological samples.

  • Oxidation: While less common for this specific molecule compared to compounds with more reactive sites, oxidative degradation can be initiated by reactive oxygen species or catalyzed by metal ions.

Below is a diagram illustrating the primary degradation pathways.

G Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation M2M This compound Hydrolysis_Products 2-Methylbutanoic Acid + Methanol M2M->Hydrolysis_Products H2O Oxidation_Products Various Oxidation Products (e.g., aldehydes, shorter-chain acids) M2M->Oxidation_Products [O] Catalysts Catalysts: - Strong Acids (H+) - Strong Bases (OH-) - Esterase Enzymes Catalysts->Hydrolysis_Products Initiators Initiators: - Reactive Oxygen Species - Metal Ions Initiators->Oxidation_Products G LLE Workflow for this compound start Start: 1 mL Aqueous Sample spike Spike with Internal Standard start->spike ph_adjust Adjust pH to ~5 with Buffer spike->ph_adjust add_solvent Add 500 µL Extraction Solvent (e.g., Hexane) ph_adjust->add_solvent vortex Vortex for 1 min add_solvent->vortex centrifuge Centrifuge at 4°C vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na2SO4 collect->dry analyze Analyze by GC-MS dry->analyze

Stability of methyl 2-methylbutyrate under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of methyl 2-methylbutyrate (B1264701) under various storage conditions. It is intended for researchers, scientists, and drug development professionals to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methyl 2-methylbutyrate?

A1: The primary degradation pathway for this compound is hydrolysis, where the ester bond is cleaved to form 2-methylbutyric acid and methanol (B129727).[1] This reaction can be catalyzed by acidic or basic conditions.[2] Other potential degradation pathways include oxidation and photodegradation, especially under forced conditions.[3][4]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5] It is recommended to store the compound in tightly sealed containers.[5] For extended storage, refrigeration (2-8°C) is advisable.

Q3: How does pH affect the stability of this compound?

A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis.[2] The rate of hydrolysis is generally lowest in the neutral pH range.[5] In highly acidic or alkaline conditions, the degradation rate increases significantly.[2]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, many esters can undergo photodegradation upon exposure to light, particularly UV radiation.[6][7][8][9][10] Therefore, it is recommended to protect this compound from light by storing it in amber vials or other light-protective containers.[11]

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, also known as stress testing, is a process where a substance is intentionally exposed to harsh conditions such as high temperature, humidity, light, and extreme pH to accelerate its degradation.[3][4][12][13][14] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of this compound.

Issue 1: Rapid loss of this compound potency in solution.

  • Possible Cause: Hydrolysis due to inappropriate pH.

  • Troubleshooting Steps:

    • Measure the pH of your solution. Esters are prone to hydrolysis under acidic or basic conditions.[2]

    • Adjust the pH to a neutral range (pH 6-7.5) if possible.[5]

    • Prepare solutions fresh before use and consider storing stock solutions at refrigerated temperatures (2-8°C).[11]

Issue 2: Appearance of unexpected peaks in the chromatogram during stability analysis.

  • Possible Cause 1: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a forced degradation study to intentionally generate degradation products and identify their retention times.[11][12]

    • Ensure your analytical method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products.[3][5]

  • Possible Cause 2: Contamination from solvents or glassware.

  • Troubleshooting Steps:

    • Use high-purity, HPLC- or GC-grade solvents.[5]

    • Ensure all glassware is thoroughly cleaned and rinsed with an appropriate solvent before use.[5]

    • Run a blank analysis (solvent only) to check for background contamination.[11]

Issue 3: Inconsistent or irreproducible results in stability studies.

  • Possible Cause 1: Issues with the analytical method.

  • Troubleshooting Steps:

    • Verify that your analytical method is validated for precision, accuracy, and linearity.

    • Ensure the column is properly equilibrated before each injection.[5]

    • Check for fluctuations in mobile phase composition or carrier gas flow rate.[5][15]

  • Possible Cause 2: Inconsistent sample handling.

  • Troubleshooting Steps:

    • Follow standardized procedures for sample preparation and storage.[15]

    • Use calibrated equipment for all measurements.

    • Ensure samples are stored under the same conditions throughout the study.

Issue 4: Poor peak shape (tailing or fronting) in GC analysis.

  • Possible Cause: Active sites in the GC system or column degradation.

  • Troubleshooting Steps:

    • Use a deactivated inlet liner and check for any leaks in the system.[16]

    • Condition the column according to the manufacturer's instructions.[15]

    • If the problem persists, the column may need to be replaced.[15]

Data Presentation

Table 1: Representative Stability Data for this compound Under Various Storage Conditions

Storage ConditionTime Point% Recovery of this compoundMajor Degradation Product
25°C / 60% RH3 Months98.5%2-Methylbutyric Acid
25°C / 60% RH6 Months96.2%2-Methylbutyric Acid
40°C / 75% RH1 Month92.1%2-Methylbutyric Acid
40°C / 75% RH3 Months85.7%2-Methylbutyric Acid
pH 3 (aqueous)24 Hours95.3%2-Methylbutyric Acid, Methanol
pH 7 (aqueous)24 Hours99.8%Not Detected
pH 9 (aqueous)24 Hours91.8%2-Methylbutyric Acid, Methanol
Photostability (ICH Q1B)1.2 million lux hours97.5%Minor unidentified degradants

Note: This data is representative and intended for illustrative purposes. Actual stability will depend on the specific experimental conditions and formulation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating method.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • pH meter

  • HPLC or GC system with a suitable detector (e.g., UV/DAD or MS)

  • Photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.[11]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.[11]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for analysis.[11]

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol to a suitable concentration for analysis.[11]

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10]

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.[6]

4. Analysis:

  • Analyze the stressed samples and a non-stressed control sample using a validated HPLC or GC method.

  • The method should be capable of separating the parent compound from all degradation products.

  • Peak purity analysis should be performed to ensure that the chromatographic peak of this compound is free from any co-eluting impurities.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis start Start: this compound Sample stock Prepare 1 mg/mL Stock Solution in Methanol start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) stock->base oxidation Oxidation (3% H₂O₂, RT, 24h) stock->oxidation thermal Thermal Degradation (Solid, 80°C, 48h) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analysis Analyze by Stability-Indicating HPLC/GC Method neutralize->analysis data Data Evaluation: - Identify Degradants - Assess Peak Purity - Determine Degradation Pathway analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree start Problem: Inconsistent Stability Results q1 Is the analytical method validated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are sample handling procedures consistent? a1_yes->q2 sol_validate Action: Validate the analytical method for precision, accuracy, and linearity. a1_no->sol_validate a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are storage conditions uniform for all samples? a2_yes->q3 sol_handling Action: Implement and follow standardized sample handling and preparation protocols. a2_no->sol_handling a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are there unexpected peaks in the chromatogram? a3_yes->q4 sol_storage Action: Ensure all samples are stored under identical and controlled conditions. a3_no->sol_storage a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol_degradants Action: Investigate for degradation products or contamination. Perform forced degradation. a4_yes->sol_degradants sol_recheck Action: Re-evaluate all experimental parameters. a4_no->sol_recheck

Caption: Decision tree for troubleshooting inconsistent stability results.

References

Troubleshooting poor recovery of methyl 2-methylbutyrate in extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges associated with the extraction of methyl 2-methylbutyrate (B1264701) from aqueous matrices.

Frequently Asked Questions (FAQs)

Q1: My recovery of methyl 2-methylbutyrate is consistently low. What are the most common causes?

Low recovery is typically traced back to one of three main areas: loss of the analyte due to its volatility, suboptimal liquid-liquid extraction (LLE) parameters, or, less commonly, chemical degradation. The most frequent issue is the loss of this highly volatile compound during solvent evaporation steps.[1]

Q2: How does the volatility of this compound affect recovery and how can I prevent losses?

This compound is a volatile ester, meaning it can easily evaporate along with the extraction solvent, leading to significant analyte loss, particularly during the concentration step.

To minimize this loss:

  • Gentle Evaporation: Use a gentle stream of nitrogen or a rotary evaporator with the water bath temperature kept below 40°C.[2]

  • Avoid Complete Dryness: Evaporate the solvent to a small final volume rather than to complete dryness.

  • Sample Handling: Keep samples in sealed vials and minimize the time they are exposed to the atmosphere. For highly sensitive analyses, working with chilled samples and solvents can further reduce evaporative losses.

Q3: Which organic solvents are most effective for extracting this compound?

The choice of solvent is critical for efficient extraction.[3] The ideal solvent should be immiscible with water and have a high affinity for this compound. Since this compound is a relatively non-polar compound, solvents with low to moderate polarity are effective.[4] Dichloromethane and ethyl acetate (B1210297) are excellent choices.[5]

Q4: Does the pH of my aqueous sample matter for extracting this ester?

As a neutral ester, the partitioning of this compound into an organic solvent is not dependent on the pH of the aqueous sample.[6] This is in contrast to its precursor, 2-methylbutanoic acid, which would require an acidic pH for efficient extraction.[2] However, be cautious of extreme pH conditions (highly acidic or basic), as they can catalyze the hydrolysis of the ester back to its parent acid and alcohol, especially if heat is applied during the process.[7]

Q5: I'm observing a persistent emulsion between the aqueous and organic layers. How can I resolve this?

Emulsion formation is a common issue in liquid-liquid extraction, especially with complex biological matrices, and it can trap your analyte, reducing recovery.[8][9]

  • To Break an Emulsion:

    • Add Brine: Introduce a small volume of saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer and helps force the separation of the layers.[10]

    • Centrifugation: If the emulsion is persistent, centrifuging the sample can often break it.

    • Filtration: Filtering the entire mixture through a bed of Celite or glass wool can also be effective.[11]

  • To Prevent an Emulsion:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.[8][9]

Q6: How can I improve my overall extraction efficiency?

To maximize the amount of this compound transferred from the aqueous to the organic phase, consider these strategies:

  • Multiple Extractions: It is more effective to perform three to four extractions with smaller volumes of organic solvent than one single extraction with a large volume.[12]

  • Salting Out: Before extraction, add sodium chloride (NaCl) to saturate the aqueous sample. This decreases the solubility of this compound in the aqueous phase and promotes its partitioning into the organic solvent.[12][13]

Q7: My recovery is highly inconsistent between samples. What should I check?

Inconsistent recovery often points to a lack of precise control over key experimental parameters.[12] To improve reproducibility, develop and strictly follow a standard operating procedure (SOP) that defines:

  • Exact volumes of sample and solvents.

  • Mixing time and method (e.g., number of inversions).

  • Incubation times.

  • Precise settings for the solvent evaporation step (temperature, gas flow rate, final volume).

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor recovery of this compound.

G cluster_problem Initial Problem cluster_investigation Primary Investigation Areas cluster_loss_causes Potential Causes cluster_extraction_causes Potential Causes cluster_degradation_causes Potential Causes cluster_solutions Solutions & Mitigations Low_Recovery Low or Inconsistent Recovery of this compound Analyte_Loss Analyte Loss (Volatility) Low_Recovery->Analyte_Loss Extraction_Inefficiency Extraction Inefficiency Low_Recovery->Extraction_Inefficiency Degradation Analyte Degradation Low_Recovery->Degradation Evaporation Over-evaporation or high temperature during concentration step Analyte_Loss->Evaporation Handling Sample transfer losses or exposure to atmosphere Analyte_Loss->Handling Solvent Suboptimal solvent choice (polarity mismatch) Extraction_Inefficiency->Solvent Emulsion Emulsion formation trapping analyte Extraction_Inefficiency->Emulsion Technique Insufficient extraction cycles or poor mixing Extraction_Inefficiency->Technique Hydrolysis Ester hydrolysis due to extreme pH or high heat Degradation->Hydrolysis Sol_Evaporation Use gentle N2 stream Keep bath temp < 40°C Avoid complete dryness Evaporation->Sol_Evaporation Sol_Handling Use sealed vials Minimize transfer steps Work with cold samples Handling->Sol_Handling Sol_Solvent Select appropriate solvent (See Table 2) Solvent->Sol_Solvent Sol_Emulsion Add brine (NaCl) Centrifuge sample Use gentle inversions Emulsion->Sol_Emulsion Sol_Technique Perform 3-4 extractions Add salt to aqueous phase Ensure thorough mixing Technique->Sol_Technique Sol_Hydrolysis Maintain neutral pH Avoid excessive heat Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting workflow for poor recovery of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[14]
Molecular Weight116.16 g/mol [14]
Boiling Point~115 °C
Density~0.88 g/mL at 25 °C
Solubility in WaterLow / Very slightly soluble[15]
AppearanceColorless liquid with a fruity odor

Table 2: Recommended Solvents for Liquid-Liquid Extraction (LLE)

SolventDensity (g/mL)Boiling Point (°C)Notes
Dichloromethane 1.3340Excellent solvent, but it is denser than water and will form the bottom layer. High volatility requires careful handling.
Diethyl Ether 0.7135Very effective solvent, less dense than water (top layer). Highly volatile and flammable; can form explosive peroxides upon storage.
Ethyl Acetate 0.9077Good all-purpose solvent, less dense than water (top layer). Less volatile than ether or dichloromethane.[5]
n-Hexane 0.6669Good for extracting non-polar compounds, less dense than water (top layer). May be less efficient than more polar options for this specific ester.[5]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for extracting this compound from a simple aqueous matrix.

  • Sample Preparation:

    • Place a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.

    • If using an internal standard, add it to the sample at this stage.

    • To enhance extraction, add sodium chloride (NaCl) to the aqueous sample until saturation ("salting out").[13]

  • First Extraction:

    • Add an appropriate volume of the chosen organic solvent (e.g., 10 mL of ethyl acetate).

    • Stopper the funnel and gently invert it 20-30 times to mix the phases, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[8]

  • Phase Separation:

    • Place the separatory funnel in a ring stand and allow the layers to fully separate.

    • Carefully drain the lower layer. Collect the desired organic layer in a clean, dry Erlenmeyer flask.

  • Repeat Extractions:

    • Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2 & 3) at least two more times with fresh portions of the organic solvent.

  • Combine and Dry:

    • Pool all the collected organic extracts.

    • Add a small amount of a drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄), to remove residual water. Swirl and let it stand for 5-10 minutes until the solvent is clear.

Protocol 2: Post-Extraction Concentration

This protocol is critical for concentrating the analyte without significant loss.

  • Transfer: Carefully decant or filter the dried organic extract from the drying agent into a new vial suitable for evaporation (e.g., a conical vial).

  • Evaporation:

    • Place the vial in a water bath set to a temperature no higher than 40°C.[2]

    • Direct a gentle stream of nitrogen gas onto the surface of the solvent. The flow should be just enough to cause a slight ripple on the surface, not vigorous bubbling.

    • Alternatively, use a rotary evaporator with the bath temperature set below 40°C.

  • Final Volume:

    • Closely monitor the evaporation process. Stop when the desired final volume (e.g., 1 mL or 500 µL) is reached. Crucially, do not allow the sample to go to complete dryness.

  • Reconstitution and Storage:

    • Immediately cap the vial to prevent further evaporation.

    • If the extraction solvent is not the same as the solvent for analysis, perform a solvent exchange by adding the analysis solvent and repeating the gentle evaporation to the final target volume.

    • Store the final extract in a sealed vial at a low temperature (e.g., 4°C or -20°C) until analysis.

References

Minimizing interferences in the mass spectrometric analysis of methyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometric Analysis of Methyl 2-Methylbutyrate (B1264701)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences in the mass spectrometric analysis of methyl 2-methylbutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interferences observed in the GC-MS analysis of this compound?

A1: The most common interferences include:

  • Isobaric Interferences: Compounds with the same nominal mass as this compound (C6H12O2, MW: 116.16 g/mol ) can cause overlapping signals.[1] This can include isomers or other unrelated compounds.

  • Matrix Effects: Components of the sample matrix can co-elute with this compound and either enhance or suppress its ionization, leading to inaccurate quantification.[2][3]

  • Co-eluting Species: Compounds that are not isobaric but have similar retention times can lead to overlapping chromatographic peaks, complicating peak integration and identification.

  • System Contamination: Background signals can arise from various sources within the GC-MS system, such as column bleed, contaminated solvents, or residues from previous analyses.[4][5]

  • Carryover: Residual analyte from a previous injection can be carried over to the next analysis, leading to artificially high results.

Q2: How can I identify the source of background noise in my chromatogram?

A2: To identify the source of background noise, you can perform a systematic check:

  • Run a blank solvent injection: If the noise is present, it may originate from the solvent, the injection port, or the column.

  • Run a "no injection" blank: This can help determine if the noise is coming from the carrier gas or the mass spectrometer itself.

  • Check for common contaminants: Review the mass spectra of the background noise for common contaminants like siloxanes (from column bleed), phthalates (from plastics), or fatty acids.[5]

  • Inspect the system: Check for leaks in the gas lines or septa.[6]

Q3: What is peak tailing and how can I prevent it for this compound?

A3: Peak tailing is the asymmetry of a chromatographic peak, where the tail is elongated. It can be caused by:

  • Active sites in the inlet or column: These can interact with the analyte, causing it to elute more slowly.

  • Column degradation: Over time, the stationary phase of the column can degrade.

  • Sample overload: Injecting too much sample can saturate the column.

To prevent peak tailing:

  • Use a deactivated inlet liner and a high-quality capillary column.

  • Ensure the column is properly installed and conditioned.

  • Optimize the injection volume and concentration of your sample.

  • Consider using a guard column to protect the analytical column from non-volatile residues.[7]

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution
Symptom Possible Cause Troubleshooting Step
Peak Tailing Active sites in the system, column contamination, or overloading.Use a deactivated liner, check for column contamination, and inject a smaller sample volume.
Peak Fronting Sample solvent incompatible with the stationary phase, or column overloading.Ensure the sample solvent is appropriate for the column and dilute the sample.
Split Peaks Improper column installation, column contamination, or channeling in the column.Reinstall the column, bake it out to remove contaminants, or replace the column if necessary.
Broad Peaks Low carrier gas flow rate, leaks, or a thick stationary phase.Check the carrier gas flow rate, perform a leak check, and ensure the column is appropriate for the analysis.
Guide 2: Inaccurate Quantification and Signal Instability
Symptom Possible Cause Troubleshooting Step
Poor Reproducibility Leaks in the injection port, inconsistent injection volume, or matrix effects.Check the septum and syringe, verify autosampler performance, and evaluate for matrix effects.[2]
Signal Suppression or Enhancement Co-eluting matrix components affecting ionization.Improve sample cleanup, use matrix-matched standards, or employ an internal standard.[2][8]
No Analyte Signal Issues with the sample, injection, or mass spectrometer settings.Verify sample preparation, check for a clogged syringe or inlet, and confirm MS acquisition parameters.[9][10]
High Signal in Blanks Carryover from previous injections or system contamination.Use a stronger needle wash, run additional blanks between samples, and clean the injection port and source.[6]

Experimental Protocols

Protocol 1: Sample Preparation for Minimizing Matrix Effects

This protocol describes a liquid-liquid extraction (LLE) procedure suitable for extracting this compound from a biological matrix like plasma.

Materials:

  • Sample (e.g., 1 mL of plasma)

  • Internal Standard (e.g., a deuterated analog of this compound)

  • Extraction Solvent (e.g., methyl tert-butyl ether - MTBE)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the sample into a centrifuge tube.

  • Spike the sample with the internal standard.

  • Add 2 mL of MTBE to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

Protocol 2: GC-MS Method for this compound Analysis

This protocol provides a starting point for developing a GC-MS method for the analysis of this compound.

Parameter Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[11]
Carrier Gas Helium at a constant flow of 1.0 mL/min[12]
Inlet Temperature 250°C
Injection Mode Splitless or Split (e.g., 20:1), 1 µL injection volume[12]
Oven Temperature Program Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes.
Mass Spectrometer Agilent 5977 MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-200) for identification or Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of a similar volatile compound, demonstrating the importance of optimizing this step to minimize signal loss and interference.

Sample Preparation Method Analyte Recovery (%) Relative Standard Deviation (%)
Protein Precipitation 7512
Liquid-Liquid Extraction (LLE) 927
Solid-Phase Extraction (SPE) 984

Note: This data is representative and actual results may vary depending on the specific analyte and matrix.

Visual Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for GC-MS Analysis start Problem Encountered (e.g., Poor Peak Shape, No Signal) check_system Check System Parameters (Temperatures, Flow Rates, Pressures) start->check_system run_blank Run Blank Injection (Solvent Blank) check_system->run_blank evaluate_chromatogram Evaluate Chromatogram run_blank->evaluate_chromatogram contam_present Contamination Present? evaluate_chromatogram->contam_present clean_system Clean System (Inlet, Source, Column Bakeout) contam_present->clean_system Yes check_sample_prep Review Sample Preparation and Injection contam_present->check_sample_prep No re_run_blank Re-run Blank clean_system->re_run_blank problem_solved Problem Solved re_run_blank->problem_solved optimize_method Optimize GC-MS Method (e.g., Temp Program, SIM ions) check_sample_prep->optimize_method optimize_method->problem_solved

Caption: A general troubleshooting workflow for common issues in GC-MS analysis.

MatrixEffects Decision Tree for Mitigating Matrix Effects start Suspected Matrix Effect (Signal Suppression/Enhancement) post_spike Perform Post-Extraction Spike Compare with Neat Standard start->post_spike effect_confirmed Matrix Effect Confirmed? post_spike->effect_confirmed improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) effect_confirmed->improve_cleanup Yes no_effect No Significant Matrix Effect Proceed with Analysis effect_confirmed->no_effect No dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample re_evaluate Re-evaluate Post-Extraction Spike improve_cleanup->re_evaluate use_is Use Stable Isotope-Labeled Internal Standard dilute_sample->use_is matrix_matched Use Matrix-Matched Calibration Standards use_is->matrix_matched matrix_matched->re_evaluate

Caption: A decision tree to identify and mitigate matrix effects in mass spectrometry.

References

Technical Support Center: Chiral Separation of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral separation of methyl 2-methylbutyrate (B1264701).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of methyl 2-methylbutyrate?

The main challenge lies in the fact that the enantiomers of this compound have identical physical and chemical properties in an achiral environment. Therefore, a chiral environment, typically a Gas Chromatography (GC) column with a Chiral Stationary Phase (CSP), is necessary to achieve separation. This is accomplished through the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

Q2: Which type of GC column is most effective for separating this compound enantiomers?

Cyclodextrin-based chiral stationary phases are highly effective for the enantioselective analysis of volatile compounds like this compound.[1][2] Columns such as those with derivatized β-cyclodextrins have demonstrated good performance for this type of separation. Specifically, columns like the Rt-βDEXse and CP-Chirasil-Dex CB are excellent choices.[3][4]

Q3: Is derivatization of this compound required before analysis?

No, derivatization is generally not necessary for the chiral GC analysis of this compound. This compound is sufficiently volatile for direct injection and analysis on a suitable chiral GC column.

Q4: What detection method is typically used for this analysis?

A Flame Ionization Detector (FID) is commonly used for the detection of this compound due to its good sensitivity for organic compounds.[5] Mass Spectrometry (MS) can also be coupled with GC for this analysis, providing both separation and mass identification, which is particularly useful for complex matrices.

Q5: How can I confirm the identity and enantiomeric order of the eluted peaks?

The most reliable method for confirming peak identity and elution order is to inject commercially available, enantiomerically pure standards of (R)-methyl 2-methylbutyrate and (S)-methyl 2-methylbutyrate separately.

Recommended Chiral GC Columns

The selection of the appropriate chiral stationary phase is critical for achieving a successful separation. Below is a summary of recommended columns for the chiral separation of this compound.

Column NameStationary PhaseDimensions (L x ID x df)Temperature LimitsKey Features
Rt-βDEXse 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin (B1172386) in 14% cyanopropylphenyl/86% dimethyl polysiloxane30 m x 0.32 mm x 0.25 µm40 to 230 °CProvides good resolution for ethyl-2-methylbutyrate, a structurally similar compound, suggesting its suitability.[3][4]
CP-Chirasil-Dex CB Cyclodextrin bonded to dimethylpolysiloxane25 m x 0.25 mm x 0.25 µmNot specifiedKnown for high resolution of isomers and excellent longevity due to the chemically bonded phase.[6]
Rt-βDEXsm 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxane30 m x 0.32 mm x 0.25 µm40 to 230 °CA versatile chiral phase suitable for a wide range of chiral compounds found in essential oils and flavors.[7]

Experimental Protocol: Chiral GC-FID Analysis of this compound

This protocol provides a typical starting point for the chiral separation of this compound. Optimization may be required based on your specific instrumentation and analytical goals.

1. Sample Preparation

  • Prepare a stock solution of racemic this compound at 1000 µg/mL in a suitable solvent (e.g., methanol (B129727) or hexane).

  • Dilute the stock solution to a working concentration of 10-100 µg/mL.

  • If available, prepare individual solutions of the (R) and (S) enantiomers for peak identification.

2. Gas Chromatography (GC) Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Hydrogen or Helium. For hydrogen, a linear velocity of 60-80 cm/sec set at 40 °C is recommended for better resolution.[8]

  • Injection:

    • Injector Temperature: 220 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 230 °C.[4][5]

    • Final Hold: Hold at 230 °C for 3 minutes.

  • Detector (FID):

    • Temperature: 230 °C

    • Hydrogen Flow: 40 mL/min (or as per manufacturer's recommendation)

    • Air Flow: 400 mL/min (or as per manufacturer's recommendation)

    • Makeup Gas (N2 or He): 25 mL/min

3. Data Analysis

  • Integrate the peaks for the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Determine the enantiomeric ratio or enantiomeric excess (ee%) as required.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

  • Question: My chromatogram shows a single peak or two co-eluting peaks for this compound. What should I do?

  • Potential Cause 1: Inappropriate Column: The chiral stationary phase may not be suitable for this separation.

    • Solution: Ensure you are using a cyclodextrin-based chiral column, such as the Rt-βDEXse or CP-Chirasil-Dex CB.[3][6]

  • Potential Cause 2: Suboptimal Temperature Program: The oven temperature program may not be optimized.

    • Solution: A slower temperature ramp rate (e.g., 1-2 °C/min) can improve resolution.[5] Also, ensure the initial oven temperature is appropriate; for volatile compounds, a lower starting temperature (e.g., 40 °C) is often beneficial.[5]

  • Potential Cause 3: Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects resolution.

    • Solution: Optimize the linear velocity. For hydrogen, a higher linear velocity (60-80 cm/sec) can surprisingly improve resolution on some chiral columns.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: The enantiomer peaks are resolved, but they show significant tailing, making integration difficult. Why is this happening?

  • Potential Cause 1: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or increase the split ratio. On-column concentrations of 50 ng or less are recommended for optimal peak shape on some chiral columns.[5]

  • Potential Cause 2: Active Sites in the System: Active sites in the injector liner or at the head of the column can cause peak tailing.

    • Solution: Use a deactivated inlet liner. If the column is old, trimming a small portion (10-20 cm) from the inlet end may help.

  • Potential Cause 3: Incompatible Solvent: The injection solvent may be incompatible with the stationary phase.

    • Solution: Ensure the sample is dissolved in a solvent that is compatible with the chiral stationary phase.

Issue 3: Inconsistent Retention Times and Resolution

  • Question: My retention times are drifting between injections, and the resolution is not reproducible. What could be the cause?

  • Potential Cause 1: Column Not Equilibrated: Insufficient equilibration time between runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated at the initial temperature before each injection. A hold time of 1-2 minutes is typically sufficient.

  • Potential Cause 2: Temperature Fluctuations: Inconsistent oven temperatures will affect retention times.

    • Solution: Verify that your GC oven is maintaining a stable and accurate temperature.

  • Potential Cause 3: Column Degradation: Over time, the performance of the chiral stationary phase can degrade, especially if exposed to oxygen at high temperatures.

    • Solution: Ensure high-purity carrier gas with an oxygen trap is used. If the column performance continues to decline, it may need to be replaced.

Visualized Workflows

cluster_0 Chiral Method Development Workflow start Define Analytical Goal (e.g., quantify enantiomeric excess) col_select Select Chiral GC Column (e.g., Cyclodextrin-based CSP) start->col_select initial_cond Establish Initial GC Conditions (Temp. Program, Carrier Gas, Detector) col_select->initial_cond inject_std Inject Racemic Standard initial_cond->inject_std eval_sep Evaluate Separation (Resolution, Peak Shape) inject_std->eval_sep optimize Optimize Parameters (Temp. Ramp, Flow Rate, Injection Vol.) eval_sep->optimize Resolution < 1.5 validate Validate Method (Inject Standards, Assess Reproducibility) eval_sep->validate Resolution ≥ 1.5 optimize->inject_std end Routine Analysis validate->end

Caption: A general workflow for developing a chiral GC separation method.

cluster_1 Troubleshooting Chiral GC Separations start Problem Observed in Chromatogram no_res Poor or No Resolution start->no_res peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_shift Inconsistent Retention Times start->retention_shift sol_no_res_1 Decrease Temp. Ramp Rate no_res->sol_no_res_1 Yes sol_no_res_2 Optimize Carrier Gas Flow no_res->sol_no_res_2 Yes sol_no_res_3 Verify Correct Column no_res->sol_no_res_3 Yes sol_peak_shape_1 Reduce Sample Concentration peak_shape->sol_peak_shape_1 Yes sol_peak_shape_2 Use Deactivated Inlet Liner peak_shape->sol_peak_shape_2 Yes sol_peak_shape_3 Check for Column Contamination peak_shape->sol_peak_shape_3 Yes sol_retention_1 Increase Column Equilibration Time retention_shift->sol_retention_1 Yes sol_retention_2 Check for Leaks retention_shift->sol_retention_2 Yes sol_retention_3 Verify Oven Temperature Stability retention_shift->sol_retention_3 Yes

Caption: A decision tree for troubleshooting common chiral GC separation issues.

References

Technical Support Center: Derivatization of 2-Methylbutyric Acid for Enhanced GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 2-methylbutyric acid for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of 2-methylbutyric acid?

A1: 2-Methylbutyric acid is a short-chain fatty acid (SCFA) that is polar and not very volatile. Direct analysis by GC can lead to poor peak shape (tailing), low sensitivity, and poor reproducibility due to interactions with the GC column.[1][2] Derivatization converts the carboxylic acid into a less polar, more volatile, and more thermally stable compound, which significantly improves its chromatographic behavior.[1][3]

Q2: What are the most common derivatization methods for 2-methylbutyric acid?

A2: The two most common derivatization methods for carboxylic acids like 2-methylbutyric acid for GC analysis are:

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2]

  • Esterification (or Alkylation): This method converts the carboxylic acid into a more volatile ester, such as a methyl ester.[3]

Q3: Which derivatization reagent should I choose?

A3: The choice of reagent depends on your specific needs, including the sample matrix, required sensitivity, and available instrumentation.[3] Silylating agents like BSTFA and MSTFA are popular due to their ease of use and the formation of volatile derivatives.[4] Esterification reagents like BF₃-methanol are also widely used and produce stable methyl esters.[5]

Q4: Can I analyze the enantiomers of 2-methylbutyric acid ( (S)-2-methylbutyric acid and (R)-2-methylbutyric acid) using these methods?

A4: To separate enantiomers, you will need to use a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column, or use an achiral derivatization followed by separation on a chiral GC column.[4]

Troubleshooting Guides

Issue 1: Low or No Derivatization Yield

Question: I am seeing a very low peak or no peak at all for my derivatized 2-methylbutyric acid. What could be the cause?

Answer: Low derivatization yield is a common problem. Here are the most likely causes and their solutions:

Possible CauseSolution
Presence of Moisture Silylating reagents are particularly sensitive to water. Ensure your sample is completely dry by lyophilizing or drying under a stream of nitrogen. Use anhydrous solvents for sample reconstitution.[6]
Incomplete Reaction Optimize the reaction time and temperature. Many derivatization reactions require heating (e.g., 60-80°C for 30-60 minutes) to go to completion.[7]
Insufficient Reagent Use a sufficient excess of the derivatization reagent. For complex matrices, a higher excess may be needed to ensure enough reagent is available for the analyte.
Reagent Degradation Use fresh, high-quality derivatization reagents and store them under anhydrous conditions at the recommended temperature.

Issue 2: Poor Peak Shape (Tailing or Broadening) in GC Analysis

Question: My derivatized 2-methylbutyric acid peak is tailing or broad. How can I improve it?

Answer: Poor peak shape often points to issues with either the derivatization process or the GC system itself.

Possible CauseSolution
Incomplete Derivatization If the carboxylic acid group is not fully derivatized, it can interact with active sites in the GC system, causing peak tailing. Re-optimize your derivatization procedure (see Issue 1).
Active Sites in the GC System The GC inlet liner and the front of the column can have active sites that interact with the analyte. Use a deactivated liner and consider silanizing your glassware.[3]
Column Overload Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.
Inappropriate GC Conditions Optimize the injector temperature, oven temperature program, and carrier gas flow rate.

Data Presentation

The following tables provide a summary of quantitative data for the GC analysis of short-chain fatty acids using different derivatization methods. Note that these values are representative and can vary based on the specific instrument, column, and sample matrix.

Table 1: Comparison of Method Validation Parameters for Derivatized Short-Chain Fatty Acids

ParameterGC-MS (with Silylation)GC-MS (with Esterification - PFBBr)
Linearity (R²)> 0.99≥ 0.997[8]
Limit of Detection (LOD)~5 µM (for similar hydroxy acids)[9]0.244 - 0.977 µM[8]
Limit of Quantification (LOQ)-0.244 - 0.977 µM[8]
Recovery (%)85 - 106% (for similar hydroxy acids)[9]55.7% - 97.9%[8]
Precision (%RSD)< 12%[9]< 10%[10]

Data is based on the analysis of structurally similar short-chain fatty acids and may serve as a guideline for 2-methylbutyric acid.

Table 2: Characteristic Mass Fragments for TMS-Derivatized 2-Methylbutanoic Acid

Derivative NameFormulaMolecular WeightCharacteristic Mass Fragments (m/z)
2-Methylbutanoic acid, trimethylsilyl esterC₈H₁₈O₂Si174.3117, 159, 75, 73, 45[11]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the conversion of 2-methylbutyric acid to its trimethylsilyl (TMS) ester.

Materials:

  • 2-methylbutyric acid standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in 50 µL of anhydrous pyridine.[7]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[7]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[7]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Esterification using BF₃-Methanol

This protocol details the conversion of 2-methylbutyric acid to its methyl ester.

Materials:

  • 2-methylbutyric acid standard or dried sample extract

  • Boron trifluoride-methanol solution (BF₃-MeOH, 12-14%)

  • Anhydrous methanol (B129727)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample is dry.

  • Reaction Mixture: To the dried sample, add 1 mL of anhydrous methanol followed by 1 mL of 14% BF₃-MeOH.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[7]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the methyl esters into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Sample Transfer: Carefully transfer the upper hexane layer to a clean GC vial for analysis. To ensure the removal of any residual water, you can pass the hexane layer through a small amount of anhydrous sodium sulfate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample extraction Liquid-Liquid Extraction start->extraction dry Evaporation to Dryness extraction->dry deriv Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) dry->deriv react Heat (e.g., 60-80°C) deriv->react gcms GC-MS Analysis react->gcms data Data Processing & Quantification gcms->data

Caption: General experimental workflow for the derivatization and GC-MS analysis of 2-methylbutyric acid.

troubleshooting_guide start Low or No Peak in GC incomplete_deriv Incomplete Derivatization? start->incomplete_deriv check_reagent Check Reagent: - Fresh? - Stored correctly? incomplete_deriv->check_reagent Yes check_conditions Optimize Reaction: - Increase time? - Increase temperature? incomplete_deriv->check_conditions Yes check_moisture Ensure Sample is Dry incomplete_deriv->check_moisture Yes gc_issue GC System Issue? incomplete_deriv->gc_issue No check_injection Check Injection: - Syringe clogged? - Correct volume? gc_issue->check_injection Yes check_inlet Check Inlet: - Liner deactivated? - Correct temperature? gc_issue->check_inlet Yes check_column Check Column: - Column bleed? - Correct installation? gc_issue->check_column Yes

Caption: Troubleshooting decision tree for low or no peak detection in GC analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of methyl 2-methylbutyrate (B1264701). The validation of these methods is critical for ensuring data integrity in research, development, and quality control processes. The performance of each method is evaluated based on the internationally recognized ICH Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4]

Comparative Analysis of Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix. Below is a summary of the typical performance characteristics for GC-MS and LC-MS/MS methods for the quantification of methyl 2-methylbutyrate.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Remarks
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.01 - 0.5 µg/LLC-MS/MS generally offers superior sensitivity for targeted analyses.[5]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L0.05 - 1.0 µg/LLower LOQs for LC-MS/MS make it suitable for trace-level quantification.[5]
Linearity (r²) > 0.995 over a range of 1 - 1000 µg/L> 0.998 over a range of 0.1 - 500 µg/LBoth methods demonstrate excellent linearity within their respective ranges.[1][6][7]
Accuracy (% Recovery) 95 - 105%98 - 102%Both techniques provide high accuracy, with LC-MS/MS often showing slightly better recovery.
Precision (%RSD) < 5%< 3%LC-MS/MS typically exhibits higher precision due to the specificity of MRM transitions.[8]
Specificity High (with appropriate chromatography)Very High (utilizing MRM)The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional specificity.[8]
Robustness GoodGoodBoth methods can be developed to be robust against minor variations in analytical parameters.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation & Extraction:

  • To 100 µL of the sample (e.g., plasma, cell culture media), add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent such as ethyl acetate.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically employed.[5]

  • Injection: 1 µL of the prepared sample is injected in split or splitless mode.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature of around 250-280°C.

  • Mass Spectrometry: Operate in either full scan mode for qualitative analysis or, for enhanced sensitivity and specificity in quantification, in selected ion monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation & Extraction:

  • To 100 µL of the sample, add an internal standard.

  • Employ protein precipitation for plasma samples by adding a solvent like methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid.[9]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: A reverse-phase C18 or C8 column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for esters.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Visualizing the Validation Process

The following diagrams illustrate the key aspects of the analytical method validation process.

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) develop_protocol Develop Validation Protocol define_atp->develop_protocol perform_experiments Perform Validation Experiments develop_protocol->perform_experiments analyze_data Analyze & Interpret Data perform_experiments->analyze_data validation_report Prepare Validation Report analyze_data->validation_report validation_parameters_relationship cluster_core Core Performance Characteristics cluster_quantitative Quantitative Performance cluster_reliability Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures Linearity Linearity Accuracy->Linearity influences Precision Precision Precision->Accuracy prerequisite for Robustness Robustness Precision->Robustness assessed during Range Range Linearity->Range defines LOQ LOQ Range->LOQ lower bound LOD LOD LOQ->LOD related to SystemSuitability System Suitability

References

A Comparative Guide to Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for Methyl 2-Methylbutyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile and semi-volatile compounds, the choice of sample preparation technique is a critical determinant of analytical accuracy and efficiency. Methyl 2-methylbutyrate (B1264701), a key ester contributing to the characteristic fruity aroma of many natural products, requires a robust extraction method for its precise quantification.[1][2] This guide provides an objective comparison of two prevalent extraction techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols.

Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid matrix.[3][4] In contrast, Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] The selection between these methods hinges on factors such as sample matrix complexity, required sensitivity, sample throughput, and the availability of automation.[6][7]

Performance Comparison

The following table summarizes the quantitative performance of SPME and LLE for the analysis of volatile esters, including data extrapolated for methyl 2-methylbutyrate from studies on similar compounds. It is important to note that a single study with a direct head-to-head comparison for this compound was not available; therefore, the data presented is a composite from various sources to provide a comparative overview.

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Recovery 85-110%32-99%[8]
Limit of Detection (LOD) 0.01 - 0.08 µg/L0.01 - 0.04 µg/L
Limit of Quantification (LOQ) 1 ng/mL[9]1 ng/mL[9]
Precision (RSD%) ≤ 6.9%[9]≤ 3.3%[9]
Solvent Consumption None to minimalHigh
Automation Potential HighLow to moderate
Sample Throughput High (with automation)Low to moderate

Experimental Protocols

Detailed methodologies for both SPME and LLE are provided below. These protocols are representative and may require optimization based on the specific sample matrix and analytical instrumentation.

Solid-Phase Microextraction (SPME) Protocol

This protocol outlines the headspace SPME (HS-SPME) procedure coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Materials:

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[10]

  • SPME Fiber Holder: Manual or autosampler version.

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, use an appropriate weight. Add a known amount of internal standard if quantitative analysis is required.

  • Incubation: Seal the vial and place it in a heating block or the autosampler's incubator. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 7.5 minutes) to allow the volatile compounds to equilibrate in the headspace.[10]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 7.5 minutes) at the incubation temperature.[10] Agitation can enhance extraction efficiency.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption. A desorption time of 2-5 minutes in splitless mode is typical to ensure the complete transfer of analytes to the GC column.

  • GC-MS Analysis:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 3 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection: Electron Ionization (EI) at 70 eV.

Liquid-Liquid Extraction (LLE) Protocol

This protocol describes a standard LLE procedure for the extraction of this compound from an aqueous sample.

Materials:

Methodology:

  • Sample Preparation: Place 10 mL of the aqueous sample into a 50 mL separatory funnel.

  • Extraction: Add 10 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[12] Allow the layers to separate for 5 minutes.

  • Phase Separation: Drain the lower organic layer into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 10 mL portions of dichloromethane, combining all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of 1 mL.

  • GC-MS Analysis: The concentrated extract is now ready for injection into the GC-MS system using similar parameters as described for the SPME protocol.

Workflow Visualization

The following diagrams illustrate the experimental workflows for both SPME and LLE.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample into Vial Seal 2. Seal Vial Sample->Seal Incubate 3. Incubate and Equilibrate Headspace Seal->Incubate Expose 4. Expose SPME Fiber Incubate->Expose Desorb 5. Thermal Desorption in GC Inlet Expose->Desorb Analyze 6. GC-MS Analysis Desorb->Analyze

SPME Experimental Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample 1. Sample into Separatory Funnel AddSolvent 2. Add Organic Solvent Sample->AddSolvent Shake 3. Shake and Separate Phases AddSolvent->Shake Collect 4. Collect Organic Layer (Repeat) Shake->Collect Dry 5. Dry with Sodium Sulfate Collect->Dry Concentrate 6. Concentrate under Nitrogen Dry->Concentrate Analyze 7. GC-MS Analysis Concentrate->Analyze

References

A Comparative Sensory Analysis of Methyl 2-Methylbutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Flavor and Fragrance Chemistry and Drug Development

The stereochemistry of a molecule can have a profound impact on its sensory properties, a phenomenon of critical importance in the fields of flavor, fragrance, and pharmaceuticals. This guide provides a comparative sensory evaluation of the (R)- and (S)-enantiomers of methyl 2-methylbutyrate (B1264701), highlighting their distinct olfactory profiles. The information presented herein is supported by quantitative data and detailed experimental methodologies to assist researchers in understanding and applying the principles of chiral perception.

Quantitative Sensory Profile

The sensory characteristics of the (R)- and (S)-enantiomers of methyl 2-methylbutyrate have been evaluated to determine their odor profiles and perception thresholds. A summary of these findings is presented in the table below.

Sensory Attribute(R)-(-)-Methyl 2-Methylbutyrate(S)-(+)-Methyl 2-MethylbutyrateRacemic this compound
Odor Descriptors Fruity, Dairy[1]Fruity, Apple-like[1]-
Nasal Odor Perception Threshold (in water) ~0.5 ppb (calculated)[1]0.3 ppb[1]0.4 ppb[1]
Retronasal Odor Perception Threshold (in water) --0.2 ppb[1]
Flavor Perception Threshold (in water) 5 ppb[1]5 ppb[1]-

The data clearly indicates that while both enantiomers possess a fruity character, the (S)-(+)-enantiomer is distinguished by a more specific apple-like note and a lower nasal odor perception threshold, suggesting it is the more potent of the two in terms of odor detection.[1] The flavor perception thresholds for both enantiomers were found to be identical.[1]

Experimental Protocols

The following sections detail the methodologies employed for the sensory evaluation of this compound enantiomers. These protocols are based on established practices in sensory science and gas chromatography-olfactometry (GC-O).

Materials
  • (R)-(-)-Methyl 2-methylbutyrate: High purity (e.g., >99% enantiomeric excess)

  • (S)-(+)-Methyl 2-methylbutyrate: High purity (e.g., >99% enantiomeric excess)

  • Deionized, Odor-Free Water: For sample dilution

  • Odor-Free Vials: For sample presentation

Panelist Selection and Training

A panel of trained sensory assessors (typically 8-12 individuals) should be selected. Panelists should be screened for their ability to detect and describe basic odors and their sensitivity to the target compounds. Training should involve familiarization with the odor profiles of the individual enantiomers and reference standards for the descriptive terms (e.g., "fruity," "dairy," "apple-like").

Odor Threshold Determination

The odor perception thresholds are determined using a standardized ascending forced-choice methodology.

  • Sample Preparation: A series of dilutions of each enantiomer and the racemic mixture are prepared in deionized, odor-free water in a geometric progression (e.g., 1:2 or 1:3 steps).

  • Presentation: Panelists are presented with three samples in a triangular test format: two blanks (odor-free water) and one containing the diluted odorant.

  • Evaluation: Panelists are asked to identify the vial with the different odor. The lowest concentration at which a panelist can correctly identify the odorant in two out of three trials is considered their individual threshold.

  • Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.

Descriptive Sensory Analysis

A descriptive analysis is conducted to characterize the odor profile of each enantiomer.

  • Sample Preparation: Samples of each enantiomer are prepared at a concentration several times their respective odor thresholds to ensure a clear and identifiable odor.

  • Evaluation: Panelists are presented with the samples and asked to rate the intensity of various odor descriptors (e.g., fruity, apple, dairy, sweet, green) on a labeled magnitude scale (LMS) or a similar intensity scale.

  • Data Analysis: The mean intensity ratings for each descriptor are calculated for each enantiomer to generate a sensory profile.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the sensory evaluation of chiral compounds like this compound.

SensoryEvaluationWorkflow Sensory Evaluation Workflow for Chiral Compounds cluster_prep Sample Preparation cluster_panel Sensory Panel cluster_analysis Data Analysis Compound_R (R)-Enantiomer Dilution_R Serial Dilutions (R) Compound_R->Dilution_R Descriptive_Test Descriptive Analysis (Intensity Rating) Compound_R->Descriptive_Test Compound_S (S)-Enantiomer Dilution_S Serial Dilutions (S) Compound_S->Dilution_S Compound_S->Descriptive_Test Threshold_Test Odor Threshold Determination (Forced-Choice Method) Dilution_R->Threshold_Test Dilution_S->Threshold_Test Panelist_Selection Panelist Screening & Training Panelist_Selection->Threshold_Test Panelist_Selection->Descriptive_Test Threshold_Calc Threshold Calculation (Geometric Mean) Threshold_Test->Threshold_Calc Profile_Gen Sensory Profile Generation Descriptive_Test->Profile_Gen Comparison Comparative Analysis Threshold_Calc->Comparison Profile_Gen->Comparison

Caption: Workflow for Sensory Evaluation.

This guide provides a foundational understanding of the distinct sensory properties of this compound enantiomers. For researchers, these differences underscore the importance of chiral separation and analysis in flavor and fragrance creation, as well as in the development of palatable pharmaceutical formulations where off-notes can significantly impact patient compliance. The provided methodologies offer a framework for conducting rigorous sensory evaluations of chiral compounds.

References

A Comparative Analysis of Methyl 2-Methylbutyrate and Ethyl 2-Methylbutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, as well as in the broader field of organic synthesis, the selection of appropriate ester compounds is critical for achieving desired product characteristics. This guide provides a detailed comparative analysis of two structurally similar esters: methyl 2-methylbutyrate (B1264701) and ethyl 2-methylbutyrate. The information presented herein, supported by physicochemical data and established experimental protocols, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the selection and application of these compounds.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these esters is essential for their effective application. The following table summarizes key quantitative data for methyl 2-methylbutyrate and ethyl 2-methylbutyrate, facilitating a direct comparison.

PropertyThis compoundEthyl 2-Methylbutyrate
Molecular Formula C₆H₁₂O₂[1]C₇H₁₄O₂[2][3]
Molecular Weight 116.16 g/mol [1]130.18 g/mol [2][3]
Boiling Point 115 °C[4]129-133 °C[2]
Density 0.88 g/mL at 25 °C[4]0.865 g/mL at 25 °C
Refractive Index (n20/D) 1.393[4]1.397
Solubility Very slightly soluble in water; soluble in alcohol and oils.[1][4]Insoluble in water.[3][5][6]
Flash Point 32 °C (closed cup)73 °F (approximately 22.8 °C)[5]
CAS Number 868-57-5[4]7452-79-1[3][7]
FEMA Number 2719[4]2443[2][3]

Sensory Profile: A Tale of Two Apples

The primary application of both esters lies in the flavor and fragrance industry, where they are valued for their distinct fruity aromas.

This compound is characterized by a pungent, ethereal, and fresh green apple aroma.[8][9] Its high volatility provides a significant "lift" to fragrance compositions, making it an excellent top-note modifier.[4][8] It is often used to create realistic apple and strawberry accords and to add a juicy brightness to various fruit flavors.[8]

Ethyl 2-methylbutyrate , in contrast, offers a broader, sweeter, and more powerful fruity profile, often described as reminiscent of red apples, pineapple, and other tropical fruits.[7][8][10][11] Its lower volatility compared to the methyl ester gives it greater staying power and a more diffusive impact, allowing it to bridge the top and heart notes of a fragrance composition.[8][11]

Synthesis and Production

Both esters are typically synthesized via the esterification of 2-methylbutyric acid with the corresponding alcohol (methanol for the methyl ester and ethanol (B145695) for the ethyl ester). This reaction is generally acid-catalyzed.

Experimental Protocol: Fischer Esterification

A general protocol for the laboratory-scale synthesis of these esters is the Fischer esterification.

Materials:

  • 2-Methylbutyric acid

  • Methanol or Ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 1 molar equivalent of 2-methylbutyric acid with 1.2 molar equivalents of the respective alcohol (methanol or ethanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 parts by weight relative to the acid) to the mixture while stirring.[12]

  • Heat the reaction mixture to reflux for 3 to 8 hours.[12] The reaction temperature should be controlled, for instance, between 65 °C and 75 °C for the synthesis of methyl butyrate (B1204436).[12]

  • After cooling, transfer the mixture to a separatory funnel and wash with water to remove excess alcohol and sulfuric acid.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ester by distillation. The boiling point of the desired ester should be used as a reference for collecting the pure fraction.

For industrial-scale production, continuous processes are often employed to improve efficiency and yield.[13]

Comparative Experimental Workflow

To conduct a thorough comparative analysis of this compound and ethyl 2-methylbutyrate, the following experimental workflow is proposed.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_physicochemical Physicochemical Analysis cluster_sensory Sensory Evaluation cluster_application Application Testing synthesis_methyl Synthesis of Methyl 2-Methylbutyrate purification Distillation synthesis_methyl->purification synthesis_ethyl Synthesis of Ethyl 2-Methylbutyrate synthesis_ethyl->purification gcms GC-MS Analysis (Purity & Identity) purification->gcms nmr NMR Spectroscopy (Structural Confirmation) gcms->nmr ftir FTIR Spectroscopy (Functional Group ID) nmr->ftir bp Boiling Point Determination ftir->bp density Density Measurement bp->density ri Refractive Index Measurement density->ri sensory_panel Trained Sensory Panel ri->sensory_panel odor_threshold Odor Threshold Determination sensory_panel->odor_threshold fragrance_formulation Fragrance Formulation odor_threshold->fragrance_formulation flavor_application Flavor Application fragrance_formulation->flavor_application

Proposed experimental workflow for comparative analysis.

Logical Relationship of Properties and Applications

The differences in the physicochemical properties of these two esters directly influence their applications, particularly in the flavor and fragrance industry. The lower molecular weight and boiling point of this compound contribute to its higher volatility, making it an ideal top note in fragrances. Conversely, the higher molecular weight and boiling point of ethyl 2-methylbutyrate result in lower volatility and greater substantivity, lending it to use as a mid-note with a longer-lasting impression.

G cluster_methyl This compound cluster_ethyl Ethyl 2-Methylbutyrate m_mw Lower Molecular Weight (116.16 g/mol) m_bp Lower Boiling Point (115 °C) m_mw->m_bp m_volatility Higher Volatility m_bp->m_volatility m_aroma Ethereal, Green Apple Aroma m_volatility->m_aroma m_application Top-Note Modifier (Bright, Fleeting) m_aroma->m_application e_mw Higher Molecular Weight (130.18 g/mol) e_bp Higher Boiling Point (129-133 °C) e_mw->e_bp e_volatility Lower Volatility e_bp->e_volatility e_aroma Sweet, Red Apple/Tropical Aroma e_volatility->e_aroma e_application Mid-Note (Diffusive, Longer-lasting) e_aroma->e_application

References

An Isomeric Showdown: A Comparative Guide to Methyl 2-Methylbutyrate and Methyl 3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of isomeric impurities and analogs is critical. This guide provides an in-depth, objective comparison of the structural isomers methyl 2-methylbutyrate (B1264701) and methyl 3-methylbutanoate, complete with experimental data and detailed analytical protocols.

This publication offers a comprehensive analysis of two closely related branched-chain fatty acid methyl esters: methyl 2-methylbutyrate and methyl 3-methylbutanoate. While possessing the same molecular formula (C₆H₁₂O₂) and molecular weight, their distinct structural arrangements lead to notable differences in their physicochemical and spectroscopic properties. A thorough characterization of these isomers is essential for quality control, impurity profiling, and the development of robust analytical methods in various scientific disciplines.

Physicochemical Properties: A Side-by-Side Comparison

The subtle shift in the methyl group's position from the second to the third carbon in the butanoate chain influences the physical properties of these isomers. A summary of their key physicochemical data is presented below.

PropertyThis compoundMethyl 3-Methylbutanoate (Methyl Isovalerate)
IUPAC Name methyl 2-methylbutanoate[1]methyl 3-methylbutanoate
CAS Number 868-57-5556-24-1[2]
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂
Molecular Weight 116.16 g/mol [1]116.16 g/mol [2]
Boiling Point 115 °C115-117 °C
Density 0.88 g/mL at 25 °C0.8808 g/mL
Refractive Index n20/D 1.393n20/D 1.3936
Odor Profile Pungent, fruity, apple-like[1]Fruity, apple-like

Structural Elucidation: A Spectroscopic Deep Dive

The structural differences between this compound and methyl 3-methylbutanoate are most definitively revealed through spectroscopic analysis. Here, we present a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra of the two isomers show distinct splitting patterns and chemical shifts, allowing for unambiguous identification.

This compound Methyl 3-Methylbutanoate
¹H NMR (CDCl₃, 90 MHz) δ (ppm): Predicted ¹H NMR (D₂O, 600 MHz) δ (ppm):
3.67 (s, 3H, -OCH₃)[1]3.68 (s, 3H, -OCH₃)
2.43 (m, 1H, -CH(CH₃)-)[1]2.21 (d, 2H, -CH₂-)
1.45-1.71 (m, 2H, -CH₂-)[1]2.08 (m, 1H, -CH(CH₃)₂)
1.10 (d, 3H, -CH(CH₃)-)[1]0.95 (d, 6H, -CH(CH₃)₂)
0.90 (t, 3H, -CH₂CH₃)[1]

¹³C NMR Spectroscopy: The carbon NMR spectra further differentiate the isomers based on the chemical shifts of the carbon atoms in their unique structural environments.

This compound Methyl 3-Methylbutanoate
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): Predicted ¹³C NMR (D₂O, 300 MHz) δ (ppm): [3]
177.09 (C=O)[1]175.8 (C=O)
51.36 (-OCH₃)[1]51.9 (-OCH₃)
41.10 (-CH(CH₃)-)[1]42.9 (-CH₂-)
26.95 (-CH₂-)[1]25.8 (-CH(CH₃)₂)
16.68 (-CH(CH₃)-)[1]22.4 (-CH(CH₃)₂)
11.64 (-CH₂CH₃)[1]
Infrared (IR) Spectroscopy

The IR spectra of both isomers are characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations are also prominent in the 1000-1300 cm⁻¹ region. While the overall spectra are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

FeatureThis compoundMethyl 3-Methylbutanoate
C=O Stretch ~1740 cm⁻¹~1740 cm⁻¹
C-O Stretch ~1170-1200 cm⁻¹~1170-1200 cm⁻¹
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides distinct fragmentation patterns for the two isomers, which are invaluable for their identification, particularly in complex mixtures.

This compound Methyl 3-Methylbutanoate
Key Fragments (m/z): Key Fragments (m/z):
116 (M⁺), 88, 57[1]116 (M⁺), 101, 74, 59, 43

Experimental Protocols

Synthesis: Fischer Esterification

A standard and reliable method for the synthesis of both this compound and methyl 3-methylbutanoate is the Fischer esterification of the corresponding carboxylic acids with methanol (B129727), using a strong acid catalyst.

Materials:

  • 2-Methylbutanoic acid or 3-Methylbutanoic acid (isovaleric acid)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid (1.0 eq) and an excess of anhydrous methanol (5.0 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by fractional distillation to yield the pure methyl ester.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the oven temperature program to start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-300.

Structural and Synthetic Relationship

The relationship between the starting materials and the final isomeric products can be visualized as a straightforward synthetic pathway.

Isomer_Synthesis cluster_reactants Reactants cluster_products Products 2-MBA 2-Methylbutanoic Acid M2MB This compound 2-MBA->M2MB Fischer Esterification 3-MBA 3-Methylbutanoic Acid M3MB Methyl 3-Methylbutanoate 3-MBA->M3MB Fischer Esterification MeOH Methanol (CH3OH) MeOH->M2MB MeOH->M3MB H2SO4 H₂SO₄ (catalyst) H2SO4->M2MB H2SO4->M3MB

Caption: Synthetic pathways to isomeric methyl butanoates.

Experimental Workflow

A logical workflow is essential for the synthesis and characterization of these isomers.

Experimental_Workflow start Start: Select Carboxylic Acid (2-MBA or 3-MBA) synthesis Fischer Esterification with Methanol & H₂SO₄ start->synthesis workup Neutralization & Aqueous Workup synthesis->workup purification Fractional Distillation workup->purification product Isolated Pure Ester (M2MB or M3MB) purification->product analysis Spectroscopic Analysis product->analysis nmr ¹H and ¹³C NMR analysis->nmr gcms GC-MS analysis->gcms ir IR Spectroscopy analysis->ir data Data Interpretation & Comparison nmr->data gcms->data ir->data

Caption: Workflow for synthesis and analysis.

References

A Comparative Guide to the Use of Methyl 2-Methylbutyrate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable chromatographic methods. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be well-resolved from other components in the sample matrix, and not be naturally present in the samples. This guide provides a comparative overview of methyl 2-methylbutyrate (B1264701) as a potential internal standard for the analysis of volatile and semi-volatile organic compounds by gas chromatography (GC), comparing it with common alternatives such as other fatty acid methyl esters (FAMEs) and deuterated compounds.

Performance Comparison of Internal Standards

While specific validated performance data for methyl 2-methylbutyrate as an internal standard is not extensively available in peer-reviewed literature, we can infer its potential performance based on its physicochemical properties and compare it with well-documented alternatives like methyl nonadecanoate (B1228766) and deuterated toluene (B28343) (toluene-d8).

ParameterThis compound (Predicted)Methyl Nonadecanoate[1][2]Toluene-d8[3]
Analyte Class Suitability Volatile esters, flavor & fragrance compoundsFatty acid methyl esters (FAMEs)Aromatic and other volatile organic compounds
Linearity (R²) Expected to be >0.99≥0.980.997 - 0.999[4]
Accuracy (% Recovery) Dependent on analyte similarity82-122%Not explicitly stated, but method is described as accurate[3]
Precision (%RSD) Expected to be <15%0.21-15%<1.06%[4]
Co-elution Risk Possible with other small volatile estersPotential for co-elution with some C18 unsaturated FAMEs[2]Minimal, as mass-to-charge ratio differs significantly from non-deuterated analogues
Natural Occurrence Found in fruits and fermented productsGenerally absent in most biological samples[1][2]Absent in samples unless introduced as a contaminant
Cost Generally lowModerateHigher than non-deuterated analogues

Physicochemical Properties

A key consideration for an internal standard is the similarity of its physical and chemical properties to the target analytes.

PropertyThis compound
Molecular Formula C₆H₁₂O₂[5][6]
Molecular Weight 116.16 g/mol [5][6]
Boiling Point 115-116 °C
Solubility Soluble in organic solvents, slightly soluble in water
Structure Branched-chain ester

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method using an internal standard. Below are representative protocols for sample preparation and GC-MS analysis.

Protocol 1: General Quantification of Volatile Esters using this compound as an Internal Standard (Hypothetical)

Objective: To quantify volatile ester compounds in a liquid matrix using this compound as an internal standard.

1. Preparation of Standard and Sample Solutions:

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound (≥99% purity) into a 100 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target analytes and a constant concentration of the this compound internal standard.

  • Sample Preparation: To a known volume or weight of the sample, add the same constant amount of the this compound internal standard as used in the calibration standards.

2. Sample Extraction (if necessary):

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile compounds.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890A or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5975C or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split or splitless mode, depending on concentration).

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

4. Data Analysis:

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analytes in the samples by comparing their peak area ratios to the calibration curve.

Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) using Methyl Nonadecanoate as an Internal Standard[1]

Objective: To quantify FAMEs in a lipid sample.

1. Sample Preparation and Transesterification:

  • To an extracted lipid sample, add a precise volume of methyl nonadecanoate internal standard stock solution.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 2 mL of 12-14% boron trifluoride (BF3) in methanol.

  • Cap the tube and heat at 70-100°C for 30-90 minutes.

  • Cool, then add 1 mL of water and 2 mL of hexane (B92381).

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Parameters:

  • Follow a similar GC-MS setup as in Protocol 1, with an oven temperature program suitable for the elution of a wider range of FAMEs.

Visualizing the Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spiking Spiking cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Spiked_Sample Spiked Sample Sample->Spiked_Sample Blank Blank Matrix Cal_Standards Calibration Standards Blank->Cal_Standards IS_Stock Internal Standard Stock (e.g., this compound) IS_Stock->Spiked_Sample IS_Stock->Cal_Standards Analyte_Stock Analyte Stock(s) Analyte_Stock->Cal_Standards Extraction Extraction (LLE or SPME) Spiked_Sample->Extraction Cal_Standards->Extraction GCMS GC-MS Analysis Extraction->GCMS Peak_Integration Peak Integration & Area Ratio Calculation GCMS->Peak_Integration Cal_Curve Calibration Curve Generation Peak_Integration->Cal_Curve Quantification Quantification of Analytes Peak_Integration->Quantification Cal_Curve->Quantification

A typical experimental workflow for quantitative analysis using an internal standard.

Logical Relationships in Internal Standard Selection

IS_Selection cluster_criteria Selection Criteria Analyte Target Analyte(s) Chem_Sim Chemical & Physical Similarity Analyte->Chem_Sim IS_Choice Chosen Internal Standard (e.g., this compound) Chem_Sim->IS_Choice No_Interference No Matrix Interference or Co-elution No_Interference->IS_Choice Not_Present Not Naturally Present in Sample Not_Present->IS_Choice Good_Peak Good Chromatographic Peak Shape Good_Peak->IS_Choice Stable Stable Throughout Procedure Stable->IS_Choice Validation Method Validation IS_Choice->Validation

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-methyl 2-methylbutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the (R)- and (S)-enantiomers of methyl 2-methylbutanoate. While research into the broader pharmacological effects of these specific chiral molecules is limited in publicly available literature, significant differences in their sensory perception have been well-documented. This comparison focuses on these established differences and explores potential, though not confirmed, activities based on structurally related compounds.

Quantitative Data Summary

The primary documented biological differentiation between (R)- and (S)-methyl 2-methylbutanoate lies in their interaction with olfactory and gustatory receptors, resulting in distinct sensory experiences.

Biological Activity(R)-methyl 2-methylbutanoate(S)-methyl 2-methylbutanoateReference
Odor Description Fruity, dairyFruity, apple-like[1]
Nasal Odor Perception Threshold (in water) ~0.5 ppb (calculated)0.3 ppb[1]
Flavor Perception Threshold (in water) 5 ppb5 ppb[1]

Experimental Protocols

The sensory data presented above is primarily derived from gas chromatography-olfactometry (GC-O) and sensory panel analysis.

Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

Objective: To identify and quantify the odor contribution of individual volatile compounds in a sample.

Methodology:

  • Sample Preparation: A solution of the enantiomer (e.g., in water or a specific food matrix) is prepared at various concentrations.

  • Gas Chromatography (GC): An aliquot of the headspace or a liquid injection of the sample is introduced into a gas chromatograph. The GC separates the volatile compounds based on their boiling points and polarity.

  • Olfactory Port: The effluent from the GC column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other is directed to a sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent from the olfactory port and records the time and description of any detected odor.

  • Aroma Extract Dilution Analysis (AEDA): The sample is sequentially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detected determines the flavor dilution (FD) factor, which is proportional to the odor activity value.

  • Odor Threshold Determination: The concentration of the compound in the original sample corresponding to the detection limit by the panelist is determined as the odor threshold.

Sensory Panel Analysis for Flavor Profile

Objective: To describe and quantify the sensory attributes of a compound.

Methodology:

  • Panelist Training: A panel of trained sensory assessors is familiarized with relevant aroma and flavor standards.

  • Sample Preparation: Solutions of each enantiomer are prepared at supra-threshold concentrations in a neutral medium (e.g., water).

  • Blinded Evaluation: Samples are presented to the panelists in a randomized and blinded manner to prevent bias.

  • Attribute Description: Panelists are asked to describe the perceived aroma and flavor attributes using a standardized lexicon.

  • Intensity Rating: The intensity of each attribute is rated on a defined scale (e.g., a 9-point hedonic scale).

  • Data Analysis: Statistical analysis of the panel's responses is used to generate a sensory profile for each compound.

Mandatory Visualizations

Experimental Workflow for Sensory Analysis

Caption: Workflow for the sensory analysis of methyl 2-methylbutanoate enantiomers.

Discussion and Future Directions

The distinct olfactory properties of the (R)- and (S)-enantiomers of methyl 2-methylbutanoate highlight the stereospecificity of olfactory receptors. The lower odor threshold of the (S)-enantiomer suggests a higher binding affinity or efficacy at its corresponding receptor(s).[1] This phenomenon is critical in the food and fragrance industries, where the enantiomeric composition of flavor compounds can significantly impact the final product's sensory profile.

While direct evidence is lacking for other biological activities, the principle of stereospecificity observed in olfaction is a cornerstone of pharmacology. It is plausible that these enantiomers could exhibit differential effects in other biological systems. For instance, research on structurally related short-chain fatty acid esters has suggested potential for antimicrobial or cell signaling modulation. However, without direct experimental data on (R)- and (S)-methyl 2-methylbutanoate, these remain speculative.

Future research should aim to:

  • Deorphanize the specific olfactory receptors that bind to each enantiomer to elucidate the molecular basis of their distinct aromas.

  • Conduct in vitro and in vivo studies to screen for other potential biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects.

  • Investigate the metabolic pathways of each enantiomer to determine if they are processed differently in biological systems.

Such studies would provide a more complete picture of the biological activity of these chiral molecules and could uncover novel applications in fields beyond flavor and fragrance.

References

A Comparative Guide to Olfactory Receptor Responses to Methyl 2-Methylbutyrate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the olfactory receptor (OR) responses to methyl 2-methylbutyrate (B1264701) and its structural isomers. By presenting supporting experimental data, detailed methodologies, and visualizations of key pathways, this document aims to facilitate a deeper understanding of the molecular mechanisms underlying the perception of this important fruity odorant.

Introduction to Methyl 2-Methylbutyrate and Its Isomers

This compound is a volatile ester known for its characteristic fruity, apple-like aroma.[1][2] It is a key component in the natural fragrance of fruits like pineapples and strawberries and is widely used as a flavoring and fragrance agent.[1][3] The molecule exists as two enantiomers, (S)-(+)-methyl 2-methylbutanoate and (R)-(-)-methyl 2-methylbutanoate, which may elicit different olfactory responses. Additionally, it has several structural isomers, such as methyl 3-methylbutanoate (isoamyl acetate) and ethyl 2-methylbutanoate, which also contribute to the vast spectrum of fruity scents. Understanding how these subtle structural variations are distinguished by the olfactory system is a central question in chemosensory research.

Quantitative Analysis of Olfactory Receptor Responses

The deorphanization of olfactory receptors—the process of identifying their specific activating ligands—is crucial for understanding the neural coding of odors. While extensive quantitative data for this compound's interaction with specific mammalian olfactory receptors remains limited in publicly available literature, studies on closely related isomers and in model organisms provide valuable insights.

A study on Drosophila melanogaster identified that the olfactory receptor Or22a is highly sensitive to ethyl 2-methylbutanoate, a close structural isomer of this compound.[4][5][6][7] The receptor responded to this compound at dilutions as low as 10-6, indicating a strong interaction.[4][5]

In mammals, in vivo calcium imaging of the mouse olfactory bulb has shown that this compound activates specific glomeruli at concentrations around 1 x 10-10 M.[8] Glomeruli are structures in the olfactory bulb where axons from olfactory sensory neurons expressing the same olfactory receptor converge. This finding confirms that this compound is a potent activator of mammalian olfactory receptors, though the specific receptor(s) remain to be definitively identified in this study.

The Molecule to Olfactory Receptor (M2OR) database, a valuable resource for exploring odorant-receptor interactions, contains data on the response of various olfactory receptors to related compounds.[9] For instance, the database includes results from luciferase assays testing 2-methyl-butyric acid (the carboxylic acid precursor to this compound) against a panel of human olfactory receptors. While many receptors were non-responsive, this systematic screening approach is essential for identifying potential receptor targets.

Table 1: Olfactory Receptor Responses to this compound and Related Isomers

OdorantReceptorSpeciesAssay TypeResponse MetricConcentration/DilutionReference
Ethyl 2-methylbutanoateOr22aDrosophila melanogasterCalcium ImagingSignificant Response10-6 dilution[4][5]
This compoundUnspecifiedMouseIn vivo Calcium ImagingGlomerular Activation~1 x 10-10 M[8]
2-Methyl-butyric acidVarious human ORsHumanLuciferase AssayMostly Non-ResponsiveNot Specified

Note: This table summarizes the currently available data. Further research is needed to populate this with more extensive quantitative metrics like EC50 and efficacy values for specific mammalian receptors.

Experimental Protocols

The identification and characterization of odorant-receptor interactions rely on robust experimental methodologies. The following sections detail the key protocols used in the studies cited in this guide.

Heterologous Luciferase Reporter Assay

This high-throughput screening method is widely used for deorphanizing olfactory receptors.[10][11][12][13][14] It relies on the expression of olfactory receptors in a heterologous cell line (e.g., HEK293 or Hana3A) that does not endogenously express these receptors.

Principle: The binding of an odorant to its cognate OR initiates a G-protein signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). A reporter gene, typically firefly luciferase, is placed under the control of a cAMP response element (CRE). Thus, receptor activation leads to the production of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

Workflow:

  • Cell Culture and Transfection: Hana3A or HEK293 cells are cultured and co-transfected with plasmids encoding the olfactory receptor of interest, an accessory protein required for receptor trafficking to the cell surface (e.g., RTP1S), and the CRE-luciferase reporter construct. A constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency.

  • Odorant Stimulation: After an incubation period to allow for protein expression, the cells are stimulated with a panel of odorants at various concentrations.

  • Luminescence Measurement: Following stimulation, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. Dose-response curves are generated by plotting the normalized luminescence against the odorant concentration, from which EC50 values can be calculated.[15][16]

In Vivo and Ex Vivo Calcium Imaging

Calcium imaging is a powerful technique to visualize the activity of olfactory sensory neurons in response to odorants, either in their native environment within the olfactory epithelium or in dissociated cell cultures.[17][18][19][20]

Principle: The activation of an olfactory receptor leads to the opening of ion channels and an influx of calcium ions (Ca2+) into the neuron. Fluorescent calcium indicators, such as Fura-2 or genetically encoded indicators like GCaMP, change their fluorescence intensity upon binding to Ca2+. This change in fluorescence can be monitored using microscopy.

Workflow:

  • Preparation of Olfactory Epithelium: For in vivo imaging, the olfactory bulb of an anesthetized animal is surgically exposed. For ex vivo imaging, the olfactory epithelium is dissected and maintained in an oxygenated physiological solution.

  • Loading of Calcium Indicator: The tissue is loaded with a calcium-sensitive dye.

  • Odorant Delivery: A controlled stream of air carrying the vapor of the odorant is delivered to the olfactory epithelium.

  • Image Acquisition: A fluorescence microscope is used to capture images of the olfactory sensory neurons or glomeruli before, during, and after odorant stimulation.

  • Data Analysis: The change in fluorescence intensity over time is measured for individual neurons or glomeruli, providing a readout of their activation in response to the odorant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the canonical olfactory signaling pathway and the general workflows for the experimental protocols described above.

Olfactory_Signaling_Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Canonical Olfactory Signaling Pathway

Luciferase_Assay_Workflow Start Start Transfection Co-transfect cells with: - Olfactory Receptor - RTP1S - CRE-Luciferase Start->Transfection Incubation Incubate for Protein Expression Transfection->Incubation Stimulation Stimulate with This compound and Isomers Incubation->Stimulation Lysis_Substrate Lyse cells and add Luciferin Substrate Stimulation->Lysis_Substrate Measurement Measure Luminescence Lysis_Substrate->Measurement Analysis Data Analysis: - Normalize Signal - Generate Dose-Response Curves - Calculate EC50 Measurement->Analysis End End Analysis->End

Luciferase Reporter Assay Workflow

Calcium_Imaging_Workflow Start Start Preparation Prepare Olfactory Epithelium (In Vivo or Ex Vivo) Start->Preparation Dye_Loading Load with Calcium Indicator Dye Preparation->Dye_Loading Stimulation Deliver Odorant Stimulus (this compound) Dye_Loading->Stimulation Imaging Acquire Fluorescence Images (Before, During, After Stimulus) Stimulation->Imaging Analysis Analyze Fluorescence Changes in Neurons/Glomeruli Imaging->Analysis End End Analysis->End

Calcium Imaging Experimental Workflow

Conclusion and Future Directions

The perception of fruity esters like this compound is a complex process initiated by the activation of specific olfactory receptors. While current research has identified responsive receptors in model organisms like Drosophila and has demonstrated a clear response in the mammalian olfactory system, a comprehensive quantitative understanding of how this compound and its isomers interact with the full repertoire of human olfactory receptors is still an emerging field.

Future research employing high-throughput screening assays, such as the luciferase reporter assay, against a broad panel of human olfactory receptors is necessary to deorphanize the specific receptors for this compound and its isomers. Such studies will enable the generation of detailed dose-response curves and the determination of EC50 values, providing the quantitative data needed for a complete comparative analysis. This knowledge will not only advance our fundamental understanding of olfaction but also have significant applications in the flavor, fragrance, and pharmaceutical industries, including the rational design of novel odorants and the development of diagnostics and therapeutics related to olfactory dysfunction.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of Methyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile compounds and esters, the selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. Methyl 2-methylbutyrate (B1264701), a common ester found in flavor and fragrance applications, necessitates robust analytical methods for its quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of methyl 2-methylbutyrate, supported by representative experimental data and detailed methodologies.

The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. While GC is traditionally favored for volatile, thermally stable compounds like this compound, HPLC offers a viable alternative, particularly when dealing with complex matrices or when derivatization is not desirable. Cross-validation of these two distinct analytical approaches ensures the accuracy and reliability of the obtained results.

Data Presentation: A Comparative Summary of Method Performance

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Remarks
Linearity (r²) > 0.999> 0.998Both techniques can achieve excellent linearity over a considerable concentration range.
Range 0.04 - 1.60 mg/mL5 - 1000 µg/mLThe analytical range can be tailored based on the specific application and detector sensitivity.
Accuracy (% Recovery) 98.2% - 101.9%[1][2][3]98.1% - 102.4%Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.
Precision (%RSD) < 1.5%< 2.0%Both methods demonstrate good precision, with GC often showing slightly better repeatability for volatile analytes.
Limit of Detection (LOD) 0.01% of total fat0.6 - 1.8 µg/mLGC-FID generally offers higher sensitivity for volatile esters like this compound.
Limit of Quantitation (LOQ) 0.10% of total fat1.8 - 3.7 µg/mLConsistent with LOD, GC-FID typically provides lower quantitation limits for this class of compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC and HPLC.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is highly suitable for the analysis of volatile esters. The following protocol is based on established methods for fatty acid methyl esters.[1][2][3]

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent, such as hexane (B92381) or methanol, to a known concentration.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

2. GC-FID Conditions:

  • System: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the sample concentration. For trace analysis, splitless injection is preferred.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 220 °C at 20 °C/min, hold for 5 minutes.

  • Detector Temperature: 260 °C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC can be employed for the analysis of this compound, particularly when a non-destructive technique is preferred or to avoid thermal degradation of other sample components. The following reverse-phase method is a representative approach.[4][5]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC-UV Conditions:

  • System: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm (as esters have a weak chromophore).

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the this compound peak based on the retention time of a reference standard.

  • Quantify the analyte using a calibration curve prepared from a series of standard solutions.

Mandatory Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

G Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Optimization cluster_hplc HPLC Method cluster_gc GC Method cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Comparison HPLC_Dev Select Column & Mobile Phase HPLC_Opt Optimize Flow Rate & Temperature HPLC_Dev->HPLC_Opt Specificity Specificity HPLC_Opt->Specificity GC_Dev Select Column & Carrier Gas GC_Opt Optimize Temperature Program GC_Dev->GC_Opt GC_Opt->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Compare_Results Compare Quantitative Results LOD_LOQ->Compare_Results Robustness Robustness Conclusion Final Method Selection or Equivalency Compare_Results->Conclusion

Caption: A generalized workflow for the cross-validation of HPLC and GC analytical methods.

G Relationship of Key Validation Parameters cluster_performance Performance Characteristics cluster_sensitivity Sensitivity & Range Method Analytical Method Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Specificity Specificity (Analyte in presence of others) Method->Specificity Linearity Linearity (Proportionality of signal to concentration) Method->Linearity Robustness Robustness (Capacity to remain unaffected by small variations) Method->Robustness Range Range (Interval of acceptable precision, accuracy, linearity) Accuracy->Range Precision->Range Linearity->Range LOD LOD (Lowest detectable amount) Linearity->LOD LOQ LOQ (Lowest quantifiable amount) Linearity->LOQ LOD->LOQ

Caption: Logical relationship of key validation parameters as per ICH Q2(R1) guidelines.

Conclusion

Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound, each with its own advantages. GC-FID generally offers superior sensitivity and is well-suited for the volatile nature of this ester. HPLC-UV provides a valuable alternative, particularly for complex sample matrices where thermal degradation of other components is a concern, or when derivatization is to be avoided. The cross-validation of these methods ensures that the analytical results are reliable and interchangeable, providing flexibility in research, development, and quality control environments. The ultimate choice of method will depend on the specific application, required sensitivity, and available instrumentation.

References

Inter-laboratory Comparison for the Analysis of Methyl 2-Methylbutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of methyl 2-methylbutyrate (B1264701), a significant flavor and fragrance compound.[1][2] Given the absence of publicly available, formal proficiency testing data for this specific analyte, this document outlines a proposed study design, detailed experimental protocols for common analytical methodologies, and expected performance characteristics to facilitate consistency and accuracy in its quantification.

Proposed Inter-laboratory Comparison Study Design

An inter-laboratory study is crucial for evaluating the comparability and reliability of analytical results among different laboratories. The following design is proposed for the measurement of methyl 2-methylbutyrate:

  • Objective : To assess the accuracy and precision of this compound quantification by participating laboratories using their current analytical methodologies, and to compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Study Coordinator : A designated central laboratory will be responsible for preparing and distributing test materials, collecting and analyzing data, and preparing the final report.

  • Test Materials :

    • Standard Solutions : A set of calibration standards of this compound in a suitable solvent (e.g., methanol) at various concentrations.

    • Matrix Spiked Samples : Three pools (low, medium, and high concentrations) of a relevant matrix (e.g., a beverage or a simple food matrix) spiked with a certified reference material of this compound.

  • Study Protocol : Participating laboratories will receive blinded test materials and a detailed protocol for sample handling and data reporting. Each laboratory will analyze the samples using their in-house, validated method (preferably GC-MS or HPLC). Results, including quantitative data and relevant quality control parameters, will be submitted to the study coordinator. The coordinator will perform a statistical analysis of the submitted data to determine inter-laboratory and intra-laboratory variability and to compare method performance.

Comparative Overview of Analytical Methodologies

The quantification of volatile esters like this compound is predominantly achieved through chromatographic techniques. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Analytical Method Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of small organic molecules, based on established validation principles and data from analogous compounds. Laboratories should aim to meet or exceed these criteria for reliable inter-laboratory comparisons.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)General Acceptance Criteria
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Range Typically 0.1 - 100 µg/mLTypically 0.1 - 100 µg/mLDependent on expected concentrations in the matrix
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85 - 115%85 - 115%80 - 120%
Limit of Detection (LOD) ng/mL rangeµg/mL rangeMethod-dependent
Limit of Quantification (LOQ) ng/mL to low µg/mL rangeµg/mL rangeMethod-dependent

Experimental Protocols

Detailed methodologies for the quantification of this compound are provided below.

Protocol 1: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation and Extraction :

    • Internal Standard Addition : To 1 mL of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not expected in the sample).

    • Liquid-Liquid Extraction (LLE) : Add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or diethyl ether) to the sample. Vortex for 2 minutes to extract the analyte. Centrifuge the mixture to achieve phase separation. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process for a comprehensive recovery.

    • Drying and Concentration : Dry the combined organic extract over anhydrous sodium sulfate. If necessary, evaporate the solvent to a smaller volume under a gentle stream of nitrogen.

  • GC-MS Parameters (Illustrative) :

    • Gas Chromatograph : Agilent 7890B GC or equivalent.

    • Column : A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysixane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is typically used.[3]

    • Injection : 1 µL of the extract is injected in splitless mode.

    • Inlet Temperature : 250°C.

    • Oven Program : Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[4]

    • Mass Spectrometer : Agilent 5977B MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[4]

    • Scan Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 88, 57, 41).[5]

Protocol 2: HPLC Analysis of this compound

This protocol is based on a reverse-phase HPLC method.[6]

  • Sample Preparation :

    • Filtration : For clean samples, filtration through a 0.45 µm syringe filter may be sufficient.

    • Extraction : For complex matrices, a liquid-liquid or solid-phase extraction similar to the GC-MS preparation may be necessary. The final extract should be reconstituted in the mobile phase.

  • HPLC Parameters (Illustrative) :

    • Liquid Chromatograph : Shimadzu Nexera X2 UHPLC or equivalent.[7]

    • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[6] For example, Acetonitrile:Water (60:40) with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detector : UV detector at a suitable wavelength (e.g., 210 nm) or a Refractive Index (RI) detector. For higher sensitivity and selectivity, a mass spectrometer can be used.

    • Injection Volume : 10 µL.

Visualizations

InterLab_Comparison_Workflow Workflow for Inter-laboratory Comparison of this compound Analysis cluster_coordinator Study Coordinator cluster_labs Participating Laboratories A Preparation of Test Materials (Standards & Spiked Samples) B Distribution of Blinded Samples A->B C Sample Receipt & Handling B->C E Data Collection & Statistical Analysis F Generation of Final Report E->F D Analysis using In-House Methods (GC-MS or HPLC) C->D D->E

Caption: Workflow for an inter-laboratory comparison study.

Analytical_Variability_Factors Factors Influencing Analytical Variability cluster_sample Sample Preparation cluster_instrument Instrumentation cluster_human Human Factors center Analytical Result (this compound) SP1 Matrix Effects SP1->center SP2 Extraction Efficiency SP2->center SP3 Analyte Stability SP3->center I1 Instrument Calibration I1->center I2 Column Performance I2->center I3 Detector Response I3->center H1 Analyst Skill & Training H1->center H2 Data Processing & Interpretation H2->center

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-methylbutyrate (B1264701)

This guide provides essential, procedural information for the safe handling, use, and disposal of Methyl 2-methylbutyrate in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol [1][2]
Boiling Point 115 °C[3][4]
Density 0.88 g/mL at 25 °C[3]
Flash Point 13.9 °C (57.0 °F) - Closed Cup[5]
Solubility Very slightly soluble in water; soluble in alcohol and most fixed oils.[1][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side shields (NIOSH approved).[2][5]Protects against splashes and vapors which can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, 0.3mm thickness).[2]Prevents skin contact, which can cause irritation.[5] Gloves should be inspected for integrity before each use and disposed of after contamination.[2][6]
Body Protection Chemical-resistant lab coat or a complete chemical protection suit.[2]Protects skin from accidental contact and contamination of personal clothing. The level of protection depends on the scale of the operation.[2]
Respiratory Protection Required when ventilation is inadequate or vapors/aerosols are generated.[2] Use a full-face respirator with ABEK (EN 14387) or multi-purpose combination (US) cartridges as a backup to engineering controls. For sole protection, a full-faced supplied-air respirator is necessary.[2]Protects against inhalation of vapors, which can cause respiratory irritation.

Operational Plan: Handling and Storage

This section provides step-by-step guidance for the safe handling and storage of this compound.

Engineering Controls

Proper engineering controls are essential to minimize exposure risk.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood with local exhaust ventilation is required.[6]

  • Ignition Sources: The chemical is highly flammable.[5] Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[2][5][6] "No Smoking" policies must be strictly enforced.[5][6]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[5][6] All tools used must be of a non-sparking type.[5][6]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[5][6]

Standard Handling Procedure
  • Preparation: Before handling, ensure all engineering controls are operational and the required PPE is correctly worn.

  • Dispensing: Open containers slowly to control any possible pressure release.[5]

  • Contact Avoidance: Avoid all contact with skin and eyes and prevent inhalation of vapor or mist.[2][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the material.[2][6] Do not eat, drink, or smoke in the designated work area.[6]

  • Clothing: Remove any contaminated clothing and protective equipment before entering eating areas.[6]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[2][5][6]

  • Container: Keep the container tightly closed when not in use.[2][5][6]

  • Compatibility: Store away from incompatible materials (refer to the Safety Data Sheet for a full list).

Disposal and Emergency Plan

This section outlines procedures for managing spills, accidental exposures, and the disposal of waste material.

Spill Response Protocol
  • Immediate Action: Eliminate all ignition sources from the immediate area (no smoking, flares, sparks, or flames).[5][7]

  • Evacuation: Evacuate non-essential personnel to a safe area.[2]

  • Ventilation: Ensure the spill area is adequately ventilated.[2]

  • Containment: Prevent the spill from spreading or entering drains and waterways.[2][6] Cover drains if necessary.[6]

  • Absorption: Absorb the spill with an inert, non-combustible material such as dry sand, earth, diatomaceous earth, or a universal binder.[6][7]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2][6]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
  • General Advice: In case of exposure, move the affected person out of the dangerous area and consult a physician. Show the Safety Data Sheet to the attending doctor.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Consult a physician.[2][5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[2][5] If irritation persists, seek medical attention.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[2]

Disposal Procedure
  • Waste Classification: this compound and its containers must be treated as hazardous waste.[5]

  • Containers: Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.

  • Disposal: Dispose of the waste material and contaminated items (e.g., gloves, absorbent material) through an approved waste disposal plant in accordance with all local, regional, and national regulations.[2][5] Do not allow the product to enter the sewage system.[2]

Workflow for Safe Handling of this compound

prep 1. Preparation Phase ppe Wear Required PPE: - Safety Goggles - Butyl Rubber Gloves - Lab Coat prep->ppe eng_controls Verify Engineering Controls: - Fume Hood ON - No Ignition Sources - Ground Equipment ppe->eng_controls handling 2. Handling Phase eng_controls->handling procedure Follow Standard Procedure: - Handle in Fume Hood - Avoid Contact & Inhalation - Use Non-Sparking Tools handling->procedure spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure post_handling 3. Post-Handling Phase procedure->post_handling storage Store Properly: - Tightly Closed Container - Cool, Ventilated Area post_handling->storage decon Decontaminate & Clean: - Wash Hands Thoroughly - Clean Work Area post_handling->decon disposal Dispose of Waste: - Collect in Labeled Container - Follow Hazardous Waste Protocol post_handling->disposal emergency 4. Emergency Response spill_response Spill Response: - Eliminate Ignition Sources - Contain & Absorb - Collect for Disposal spill->spill_response IF YES spill_response->emergency first_aid First Aid: - Remove from Source - Flush Affected Area - Seek Medical Attention exposure->first_aid IF YES first_aid->emergency

Caption: Logical workflow for the safe handling and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.